Praliciguat
描述
Structure
3D Structure
属性
IUPAC Name |
1,1,1,3,3,3-hexafluoro-2-[[[5-fluoro-2-[1-[(2-fluorophenyl)methyl]-5-(1,2-oxazol-3-yl)pyrazol-3-yl]pyrimidin-4-yl]amino]methyl]propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14F8N6O2/c22-12-4-2-1-3-11(12)9-35-16(14-5-6-37-34-14)7-15(33-35)18-30-8-13(23)17(32-18)31-10-19(36,20(24,25)26)21(27,28)29/h1-8,36H,9-10H2,(H,30,31,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYSJNTQNMDWAJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=CC(=N2)C3=NC=C(C(=N3)NCC(C(F)(F)F)(C(F)(F)F)O)F)C4=NOC=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14F8N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901101232 | |
| Record name | 1,1,1,3,3,3-Hexafluoro-2-[[[5-fluoro-2-[1-[(2-fluorophenyl)methyl]-5-(3-isoxazolyl)-1H-pyrazol-3-yl]-4-pyrimidinyl]amino]methyl]-2-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901101232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
534.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1628730-49-3 | |
| Record name | 1,1,1,3,3,3-Hexafluoro-2-[[[5-fluoro-2-[1-[(2-fluorophenyl)methyl]-5-(3-isoxazolyl)-1H-pyrazol-3-yl]-4-pyrimidinyl]amino]methyl]-2-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1628730-49-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Praliciguat [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1628730493 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Praliciguat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16300 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 1,1,1,3,3,3-Hexafluoro-2-[[[5-fluoro-2-[1-[(2-fluorophenyl)methyl]-5-(3-isoxazolyl)-1H-pyrazol-3-yl]-4-pyrimidinyl]amino]methyl]-2-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901101232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PRALICIGUAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R1S0H458SA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Discovery and Synthesis of Praliciguat (IW-1973): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Praliciguat (IW-1973) is a potent, orally bioavailable, small-molecule stimulator of soluble guanylate cyclase (sGC). Developed by Ironwood Pharmaceuticals and subsequently by Cyclerion Therapeutics, this compound represents a therapeutic approach for diseases associated with deficient nitric oxide (NO) signaling. By enhancing the NO-sGC-cGMP pathway, this compound has demonstrated potential in preclinical models of cardiovascular and metabolic diseases, including hypertension, diabetic nephropathy, and non-alcoholic steatohepatitis (NASH). This technical guide provides a comprehensive overview of the discovery, mechanism of action, synthesis, and preclinical and clinical development of this compound. Detailed experimental methodologies, quantitative data summaries, and signaling pathway diagrams are presented to offer a thorough resource for researchers and drug development professionals.
Introduction: The NO-sGC-cGMP Signaling Pathway and Therapeutic Intervention
The nitric oxide (NO)-soluble guanylate cyclase (sGC)-cyclic guanosine monophosphate (cGMP) signaling pathway is a fundamental and ubiquitous signaling cascade that plays a critical role in various physiological processes, including vasodilation, inhibition of platelet aggregation, and neurotransmission.[1] Endothelial dysfunction, characterized by reduced NO bioavailability, is a hallmark of many cardiovascular and metabolic diseases. This deficiency leads to impaired sGC activity and subsequently reduced cGMP levels, contributing to the pathophysiology of conditions such as hypertension, heart failure, and diabetic kidney disease.
sGC stimulators, such as this compound, are a class of therapeutic agents that directly stimulate sGC, independent of but synergistic with NO.[2] This mechanism of action offers a promising strategy to restore cGMP signaling in disease states where NO production is compromised.
Discovery and Rationale for this compound (IW-1973)
This compound (IW-1973) was discovered and developed by Ironwood Pharmaceuticals as part of their program to identify novel sGC stimulators.[3] The rationale for its development was to create an orally available, once-daily therapy that could address the underlying pathophysiology of diseases driven by impaired NO-sGC-cGMP signaling.[4] Preclinical studies were designed to assess its potential to improve vascular and metabolic function and reduce inflammation and fibrosis.[4][5]
Mechanism of Action
This compound is a direct stimulator of the sGC enzyme. Its mechanism involves binding to a specific site on the sGC heterodimer, which sensitizes the enzyme to endogenous NO and also directly stimulates cGMP production.[2] This dual action leads to a significant amplification of the cGMP signal, resulting in the activation of downstream effectors such as protein kinase G (PKG). The increased cGMP levels mediate a range of beneficial physiological effects, including smooth muscle relaxation, reduced inflammation, and anti-fibrotic activity.[5][6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Biophysical Techniques for Detection of cAMP and cGMP in Living Cells [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Activation mechanism of human soluble guanylate cyclase by stimulators and activators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Praliciguat: A Technical Guide to a Novel Soluble Guanylate Cyclase Stimulator
For Researchers, Scientists, and Drug Development Professionals
Abstract
Praliciguat (IW-1973) is a potent, orally bioavailable, small-molecule stimulator of soluble guanylate cyclase (sGC). By enhancing the nitric oxide (NO)-sGC-cyclic guanosine monophosphate (cGMP) signaling pathway, this compound has demonstrated a range of therapeutic effects in preclinical models, including vasodilation, and anti-inflammatory and anti-fibrotic activity. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, preclinical and clinical data, and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the development of novel therapeutics targeting the NO-sGC-cGMP pathway.
Introduction to this compound and the NO-sGC-cGMP Pathway
The nitric oxide (NO)-soluble guanylate cyclase (sGC)-cyclic guanosine monophosphate (cGMP) signaling pathway is a critical regulator of numerous physiological processes, including vascular tone, inflammation, and fibrosis. Endogenous NO, produced by nitric oxide synthases (NOS), diffuses into target cells and binds to the heme moiety of sGC. This binding activates sGC, which then catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. The second messenger, cGMP, subsequently activates downstream effectors like protein kinase G (PKG), leading to a variety of cellular responses.
In several pathological conditions, including cardiovascular and metabolic diseases, the NO-sGC-cGMP pathway is impaired due to reduced NO bioavailability or sGC dysfunction. sGC stimulators, such as this compound, are a class of drugs designed to directly activate sGC, both in the presence and absence of NO, thereby restoring cGMP signaling. This compound has been investigated for its therapeutic potential in conditions like diabetic nephropathy, heart failure with preserved ejection fraction (HFpEF), and peripheral artery disease.
Mechanism of Action
This compound is an allosteric modulator of sGC. It binds to a site on the sGC enzyme distinct from the NO-binding site, sensitizing the enzyme to endogenous NO and also directly stimulating its activity. This dual mechanism of action leads to a significant increase in intracellular cGMP levels, thereby amplifying the downstream signaling cascade.
Unveiling the Anti-Inflammatory Potential of Praliciguat: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Praliciguat (IW-1973) is an orally administered, once-daily soluble guanylate cyclase (sGC) stimulator that enhances the nitric oxide (NO)-sGC-cyclic guanosine monophosphate (cGMP) signaling pathway.[1][2] This pathway is crucial in various physiological processes, including the regulation of vascular tone, fibrosis, and inflammation.[3] Emerging preclinical evidence strongly suggests that this compound possesses significant anti-inflammatory properties across a spectrum of disease models. This technical guide provides an in-depth overview of the current understanding of this compound's anti-inflammatory effects, its mechanism of action, and the experimental methodologies used to elucidate these properties. The information is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development.
Introduction: The Role of the NO-sGC-cGMP Pathway in Inflammation
The NO-sGC-cGMP signaling cascade is a pivotal pathway in maintaining cellular homeostasis. Endogenous NO, produced by nitric oxide synthases (NOS), diffuses into target cells and binds to the heme moiety of sGC. This allosteric activation catalyzes the conversion of guanosine triphosphate (GTP) to the second messenger cGMP. Subsequently, cGMP activates protein kinase G (PKG), which in turn phosphorylates various downstream targets, leading to a multitude of physiological responses.
In the context of inflammation, this pathway is known to exert protective effects. Dysregulation of NO signaling and reduced cGMP levels are implicated in the pathophysiology of numerous inflammatory conditions. This compound acts by sensitizing sGC to endogenous NO, thereby amplifying the production of cGMP and restoring the pathway's anti-inflammatory functions.[1][2]
Mechanism of Action: How this compound Modulates the Inflammatory Response
This compound's anti-inflammatory effects are primarily mediated through the potentiation of the NO-sGC-cGMP pathway. The elevated intracellular cGMP levels trigger a cascade of events that collectively suppress inflammatory processes. While the complete downstream signaling network is still under investigation, several key mechanisms have been identified:
-
Downregulation of Pro-inflammatory Gene Expression: this compound has been shown to attenuate the expression of key pro-inflammatory genes, including chemokines (e.g., Ccl2), cytokines (e.g., Tnfα), and adhesion molecules (e.g., Icam1).[1] This suggests an interference with inflammatory signaling pathways at the transcriptional level.
-
Inhibition of Inflammatory Signaling Pathways: Evidence suggests that the anti-inflammatory actions of sGC stimulators may involve the modulation of critical inflammatory signaling cascades such as the nuclear factor-kappa B (NF-κB) pathway.[4] The NF-κB pathway is a central regulator of the expression of numerous genes involved in inflammation.
-
Regulation of Downstream Effectors: this compound's activation of the cGMP-PKG axis leads to the phosphorylation of downstream targets that can influence inflammatory responses. For instance, studies have pointed towards the involvement of AMPK and SMAD7 in mediating the anti-inflammatory and anti-fibrotic effects of this compound in liver models.[5]
Below is a diagram illustrating the proposed mechanism of action of this compound in mitigating inflammation.
Preclinical Evidence of Anti-Inflammatory Efficacy
The anti-inflammatory properties of this compound have been demonstrated in several preclinical models of disease. The following tables summarize the key quantitative findings from these studies.
Table 1: Effect of this compound on Inflammatory Gene Expression in a Dahl Salt-Sensitive Rat Model of Hypertension
| Gene | Treatment Group | Mean Arterial Pressure (mmHg) | Relative Gene Expression (Fold Change vs. Control) | Reference |
| Ccl2 | High Salt + this compound (10 mg/kg/day) | ↓ | ↓ | [6] |
| Tnfα | High Salt + this compound (10 mg/kg/day) | ↓ | ↓ | [6] |
| Nfκb | High Salt + this compound (10 mg/kg/day) | ↓ | ↓ | [1] |
| Icam1 | High Salt + this compound (10 mg/kg/day) | ↓ | ↓ | [1] |
Note: Specific quantitative fold-change values were not consistently reported in the abstracts. The arrows indicate a decrease in the parameter.
Table 2: Effect of this compound on Inflammatory Markers in a Mouse Model of Diet-Induced Obesity (DIO)
| Tissue | Inflammatory Marker | Treatment Group | Gene Expression (vs. DIO Control) | Reference |
| Liver | Tnfα | This compound (6 mg/kg/day) | Lower | [1][7] |
| Skeletal Muscle | Ccl2 | This compound (6 mg/kg/day) | Lower | [1] |
| Adipose Tissue | Icam1 | This compound (6 mg/kg/day) | Lower | [1] |
| Plasma | IL-6 | This compound (6 mg/kg/day) | Trended lower | [1] |
Table 3: Effect of this compound in a ZSF1 Rat Model of Diabetic Nephropathy
| Parameter | Treatment Group | Effect | Reference |
| Renal Gene Expression (Inflammation, Fibrosis, Oxidative Stress) | This compound | Lowered | [8] |
| Proinflammatory Cytokine Expression (in vitro, TNF-α challenged RPTCs) | This compound | Inhibited | [8][9] |
| Monocyte Chemoattractant Protein-1 (MCP-1) Secretion (in vitro, TNF-α challenged RPTCs) | This compound | Inhibited | [8][9] |
RPTCs: Renal Proximal Tubular Cells
Detailed Experimental Protocols
A thorough understanding of the methodologies employed in these studies is critical for the interpretation and replication of the findings. The following sections outline the key experimental protocols.
In Vivo Animal Models
A general workflow for assessing the anti-inflammatory properties of this compound in vivo is depicted below.
4.1.1. Dahl Salt-Sensitive (DSS) Rat Model
-
Animals: Male Dahl salt-sensitive rats.
-
Induction of Hypertension: Rats are fed a high-salt diet (typically 8% NaCl) for a specified period (e.g., 4 weeks) to induce hypertension and end-organ damage.
-
Treatment: this compound is administered orally, often mixed in the chow, at various doses (e.g., 1, 3, and 10 mg/kg/day).
-
Assessments: Blood pressure is monitored continuously via telemetry. At the end of the study, tissues such as the kidney and heart are collected for gene expression analysis (qPCR) of inflammatory markers (Ccl2, Tnfα, Nfκb, Icam1) and histological evaluation. Blood samples are collected for analysis of circulating inflammatory cytokines.[6]
4.1.2. Diet-Induced Obesity (DIO) Mouse Model
-
Animals: Male C57BL/6N mice.
-
Induction of Obesity: Mice are fed a high-fat diet (e.g., 60% kcal from fat) for several weeks to induce obesity, insulin resistance, and a pro-inflammatory state.
-
Treatment: this compound is administered orally, typically mixed in the high-fat diet, at a specified dose (e.g., 6 mg/kg/day).
-
Assessments: Body weight, food intake, and metabolic parameters are monitored. At the end of the treatment period, tissues including the liver, skeletal muscle, and adipose tissue are harvested for gene expression analysis of inflammatory markers. Plasma is collected to measure circulating levels of cytokines like IL-6 via ELISA.[1]
4.1.3. ZSF1 Rat Model of Diabetic Nephropathy
-
Animals: Obese ZSF1 rats, a model of type 2 diabetes and diabetic nephropathy.
-
Treatment: this compound is administered orally once daily.
-
Assessments: Key indicators of diabetic nephropathy, such as proteinuria, are monitored throughout the study. At termination, kidneys are collected for gene expression analysis of pathways involved in inflammation, fibrosis, and oxidative stress.[8]
In Vitro Assays
4.2.1. Human Renal Proximal Tubular Cells (RPTCs)
-
Cell Culture: Primary human RPTCs are cultured under standard conditions.
-
Inflammatory Challenge: To mimic an inflammatory state, cells are challenged with tumor necrosis factor-alpha (TNF-α).
-
Treatment: this compound is added to the cell culture medium at various concentrations.
-
Assessments:
Biomarker Analysis Techniques
-
Quantitative Polymerase Chain Reaction (qPCR): This technique is used to measure the mRNA expression levels of specific inflammatory genes in tissue homogenates or cell lysates. Total RNA is first extracted and reverse-transcribed into complementary DNA (cDNA). The cDNA is then used as a template for PCR with gene-specific primers. The amplification of the target genes is monitored in real-time using fluorescent dyes, and the expression levels are typically normalized to a housekeeping gene.
-
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones. In the context of inflammation studies, it is commonly used to measure the concentration of cytokines (e.g., IL-6, TNF-α) and chemokines (e.g., MCP-1) in plasma, serum, or cell culture supernatants.
Conclusion and Future Directions
The preclinical data accumulated to date provide a strong rationale for the anti-inflammatory potential of this compound. By stimulating the NO-sGC-cGMP pathway, this compound effectively downregulates the expression of key pro-inflammatory mediators in various disease models, including those relevant to cardiovascular and renal diseases.
For drug development professionals, these findings highlight the therapeutic potential of this compound in a range of inflammatory and fibrotic conditions. Further research is warranted to fully elucidate the downstream signaling pathways involved in this compound's anti-inflammatory effects and to translate these promising preclinical findings into clinical efficacy. Future studies should focus on:
-
Identifying additional downstream targets of the cGMP-PKG pathway that contribute to the suppression of inflammation.
-
Investigating the effects of this compound in other chronic inflammatory disease models.
-
Conducting well-designed clinical trials to evaluate the anti-inflammatory effects of this compound in patient populations with diseases characterized by underlying inflammation.
The continued investigation of this compound's anti-inflammatory properties holds significant promise for the development of a novel therapeutic strategy for a variety of debilitating diseases.
References
- 1. Cytokine Elisa [bdbiosciences.com]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] A Soluble Guanylate Cyclase Activator Inhibits the Progression of Diabetic Nephropathy in the ZSF1 Rat | Semantic Scholar [semanticscholar.org]
- 4. Soluble guanylate cyclase stimulator this compound attenuates inflammation, fibrosis, and end-organ damage in the Dahl model of cardiorenal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Beneficial Metabolic Effects of this compound, a Soluble Guanylate Cyclase Stimulator, in a Mouse Diet-Induced Obesity Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Beneficial Metabolic Effects of this compound, a Soluble Guanylate Cyclase Stimulator, in a Mouse Diet-Induced Obesity Model [frontiersin.org]
- 7. An exploratory, randomised, placebo-controlled, 14 day trial of the soluble guanylate cyclase stimulator this compound in participants with type 2 diabetes and hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mybiosource.com [mybiosource.com]
- 9. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
Praliciguat's Anti-Fibrotic Effects in In Vitro Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Praliciguat, a soluble guanylate cyclase (sGC) stimulator, has demonstrated significant anti-fibrotic potential in various in vitro models of tissue fibrosis. By activating the sGC-cGMP signaling pathway, this compound effectively counteracts the pro-fibrotic effects of key mediators like Transforming Growth Factor-beta (TGF-β). This technical guide provides a comprehensive overview of the in vitro evidence for this compound's anti-fibrotic activity, detailing the experimental methodologies, summarizing the key quantitative findings, and illustrating the underlying signaling pathways. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent for fibrotic diseases.
Core Mechanism of Action: The NO-sGC-cGMP Pathway
This compound's primary mechanism of action involves the stimulation of soluble guanylate cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway. In fibrotic conditions, endothelial dysfunction often leads to reduced NO bioavailability, impairing the sGC-cGMP pathway and promoting a pro-fibrotic environment. This compound directly activates sGC, leading to increased production of cyclic guanosine monophosphate (cGMP). This elevation in cGMP triggers a cascade of downstream signaling events that ultimately inhibit key processes in the fibrotic cascade, including myofibroblast activation and excessive extracellular matrix (ECM) deposition.[1][2]
In Vitro Studies on Hepatic Fibrosis
Experimental Model: Hepatic Stellate Cells
In vitro studies have primarily utilized isolated hepatic stellate cells (HSCs), the primary cell type responsible for liver fibrosis. Both rat and human HSCs have been employed.[1] TGF-β is a key pro-fibrotic cytokine used to induce a fibrotic phenotype in these cells, characterized by their transformation into alpha-smooth muscle actin (α-SMA)-expressing myofibroblasts.[1]
Experimental Protocol: TGF-β Induced Fibroblast-to-Myofibroblast Transition (FMT)
A standard protocol for inducing and evaluating the reversal of fibrosis in vitro is the Fibroblast-to-Myofibroblast Transition (FMT) assay.
Detailed Methodologies:
-
Cell Culture: Primary hepatic stellate cells are cultured in appropriate media. For experiments, cells are seeded in multi-well plates.
-
Induction of Fibrosis: Cells are treated with TGF-β to stimulate their transformation into myofibroblasts.
-
This compound Treatment: this compound is added to the culture media at various concentrations, concurrently with or after TGF-β stimulation.
-
Analysis of Fibrotic Markers: After an incubation period (typically 24-72 hours), the expression of fibrotic markers is assessed using techniques such as:
-
Western Blotting: To quantify the protein levels of α-SMA and collagen.
-
Immunofluorescence: To visualize the expression and localization of α-SMA.
-
Quantitative Polymerase Chain Reaction (qPCR): To measure the mRNA levels of genes encoding fibrotic proteins.
-
Quantitative Data Summary
While specific quantitative data from dose-response studies are limited in publicly available literature, existing studies demonstrate a clear anti-fibrotic effect.
| Cell Type | Pro-fibrotic Stimulus | Fibrotic Marker | This compound Effect | Reference |
| Isolated Rat Hepatic Stellate Cells | TGF-β | α-SMA Protein | Completely prevented the TGF-β-induced increase. | [1] |
| Human Microtissues | Not specified | Fibrotic and Inflammatory Biomarkers | Anti-fibrotic and anti-inflammatory effects were recapitulated. | [1] |
In Vitro Studies on Renal Fibrosis
Experimental Model: Human Renal Proximal Tubular Cells
Studies on renal fibrosis have utilized cultured human primary renal proximal tubular epithelial cells (RPTCs). TGF-β is also the primary pro-fibrotic stimulus in these models, inducing apoptosis and a mesenchymal-like phenotype.
Experimental Protocol: TGF-β Induced Epithelial-to-Mesenchymal Transition (EMT)
The underlying experimental workflow for studying renal fibrosis in vitro is similar to that of hepatic fibrosis, focusing on the inhibition of TGF-β-induced pathological changes.
Detailed Methodologies:
-
Cell Culture: Human RPTCs are maintained in appropriate culture conditions.
-
Induction of Fibrotic Phenotype: Cells are stimulated with TGF-β to induce apoptosis and a transition to a mesenchymal-like phenotype.
-
This compound Treatment: this compound is administered to the cell cultures.
-
Analysis of Pro-Fibrotic Readouts: The effects of this compound are quantified by assessing:
-
Apoptosis: Using methods like TUNEL staining or caspase activity assays.
-
Mesenchymal Marker Expression: Analyzing changes in the expression of markers indicative of a mesenchymal phenotype.
-
SMAD3 Phosphorylation: Quantifying the levels of phosphorylated SMAD3 via Western blotting to assess the inhibition of the canonical TGF-β signaling pathway.
-
Quantitative Data Summary
| Cell Type | Pro-fibrotic Stimulus | Pro-fibrotic Effect | This compound Effect | Reference |
| Human Renal Proximal Tubular Cells | TGF-β | Apoptosis | Attenuated | |
| Human Renal Proximal Tubular Cells | TGF-β | Change to a mesenchyme-like cellular phenotype | Attenuated | |
| Human Renal Proximal Tubular Cells | TGF-β | Phosphorylation of SMAD3 | Attenuated |
Downstream Signaling: Modulation of AMPK and SMAD7
In-depth mechanistic studies in hepatic stellate cells have revealed that this compound's anti-fibrotic effects are mediated, at least in part, through the modulation of AMP-activated protein kinase (AMPK) and SMAD7.[1] this compound treatment leads to increased levels of SMAD7, an inhibitory SMAD that antagonizes TGF-β signaling by interfering with the phosphorylation of SMAD2 and SMAD3.[1] This effect is potentially linked to the activation of AMPK.[1]
Conclusion and Future Directions
The collective in vitro evidence strongly supports the anti-fibrotic properties of this compound. By stimulating the sGC-cGMP pathway, this compound effectively counteracts TGF-β-induced pro-fibrotic signaling in key cell types involved in hepatic and renal fibrosis. Future in vitro studies should focus on generating comprehensive dose-response data for a wider range of fibrotic markers and exploring the efficacy of this compound in more complex, three-dimensional co-culture models that better mimic the in vivo microenvironment. Such studies will be crucial for the continued development of this compound as a promising therapeutic for a range of fibrotic diseases.
References
An In-depth Technical Guide on the Molecular Target and Binding Affinity of Praliciguat
For Researchers, Scientists, and Drug Development Professionals
Introduction
Praliciguat, also known as IW-1973, is a clinical-stage, orally administered small molecule designed to address diseases associated with deficient nitric oxide (NO) signaling.[1] This deficiency is implicated in the pathophysiology of a range of cardiovascular and metabolic diseases, including heart failure, diabetic nephropathy, and hypertension.[1][2][3][4] this compound acts by modulating a critical enzyme in the NO signaling pathway, offering a therapeutic strategy to restore downstream physiological processes like vasodilation, and to mitigate inflammation and fibrosis.[2][5][6][7][8] This guide provides a detailed overview of its molecular target, binding affinity, mechanism of action, and the experimental protocols used for its characterization.
Molecular Target: Soluble Guanylate Cyclase (sGC)
The primary molecular target of this compound is soluble guanylate cyclase (sGC) .[6][7][9] sGC is a key enzyme in the NO signaling pathway.[3] It is a heterodimeric protein, typically composed of an alpha (α) and a beta (β) subunit, which contains a heme prosthetic group that serves as the receptor for NO.[10][11]
Under normal physiological conditions, NO binds to the ferrous (Fe²⁺) heme iron of sGC, inducing a conformational change that activates the enzyme.[10][11] Activated sGC catalyzes the conversion of guanosine-5'-triphosphate (GTP) to the second messenger, cyclic guanosine monophosphate (cGMP).[10] This increase in intracellular cGMP concentration leads to the activation of cGMP-dependent protein kinases (e.g., PKG), which in turn phosphorylate various downstream targets to mediate physiological responses including smooth muscle relaxation (vasodilation), and anti-inflammatory, anti-fibrotic, and anti-proliferative effects.[2][5]
Mechanism of Action: sGC Stimulation
This compound is classified as an sGC stimulator .[1][2][6] This classification distinguishes it from sGC activators. The key difference lies in their interaction with the heme component of sGC:
-
sGC Stimulators (e.g., this compound, Riociguat, Vericiguat): These molecules bind to the reduced, NO-receptive form of sGC (containing ferrous heme).[10][12] They work synergistically with NO, sensitizing the enzyme to endogenous levels of NO and thereby amplifying the production of cGMP.[3][12][13] They can also stimulate the enzyme to a lesser degree in the absence of NO.[13] This mechanism preserves the natural, spatially controlled signaling of the endogenous NO pathway.[13]
-
sGC Activators (e.g., Cinaciguat): These molecules target the oxidized (ferric, Fe³⁺) or heme-free forms of sGC, which are unresponsive to NO.[10][11][12] These forms of sGC are more prevalent under conditions of oxidative stress, a common feature in many cardiovascular diseases.[10][12]
This compound's action as a stimulator makes it particularly effective in conditions where NO bioavailability is reduced but not entirely absent, enhancing the signaling of the remaining NO.[3]
Binding Affinity and Potency
Quantitative data from preclinical studies demonstrate this compound's potent activity as an sGC stimulator. The potency is typically measured by the half-maximal effective concentration (EC₅₀), which is the concentration of the drug that provokes a response halfway between the baseline and maximum response.
| Parameter | Value | Cell/Assay Type | Condition | Reference |
| EC₅₀ | 197 nM | HEK-293 Cells | Whole-cell assay measuring cGMP production | [14] |
| EC₅₀ | 34.7 nM | Subcutaneous Resistance Arteries | Relaxation of pre-contracted arteries | [14] |
These values indicate that this compound stimulates sGC and induces physiological effects at nanomolar concentrations, highlighting its high potency. In preclinical studies, oral doses of 1-10 mg/kg were shown to significantly lower blood pressure in rat models.[7][14]
Experimental Protocols
The characterization of this compound's activity involves several key experimental methodologies, primarily focused on measuring sGC activity through the quantification of cGMP.
Purified Enzyme Activity Assay
This in vitro assay directly measures the effect of the compound on purified sGC enzyme.
Objective: To determine the direct stimulatory effect of this compound on sGC and its synergy with NO.
Methodology:
-
Enzyme Preparation: Recombinant human sGC is purified from host cells (e.g., Sf9 insect cells).
-
Reaction Mixture: A reaction buffer is prepared containing the purified sGC, the substrate GTP, a phosphodiesterase (PDE) inhibitor (like IBMX) to prevent cGMP degradation, and MgCl₂.
-
Compound Addition: this compound is added at various concentrations. For synergy experiments, an NO donor (e.g., DEA-NONOate) is also included.[13]
-
Incubation: The reaction is initiated by adding GTP and incubated at 37°C for a defined period (e.g., 10-15 minutes).
-
Termination: The reaction is stopped, typically by heat inactivation or the addition of a stop solution.
-
cGMP Quantification: The amount of cGMP produced is measured using a competitive enzyme immunoassay (EIA) or radioimmunoassay (RIA).[15][16]
Whole-Cell cGMP Assay
This assay measures the ability of this compound to stimulate cGMP production in a cellular context.
Objective: To assess the cell permeability of this compound and its efficacy in stimulating endogenously expressed sGC.
Methodology:
-
Cell Culture: A suitable cell line that endogenously expresses sGC, such as Human Embryonic Kidney (HEK-293) cells or rat aortic smooth muscle cells (A7r5), is cultured in multi-well plates.[7][13][17]
-
Pre-incubation: Cells are washed and pre-incubated in a buffer containing a PDE inhibitor.
-
Stimulation: this compound is added to the wells at a range of concentrations and incubated for a specific time.
-
Cell Lysis: The reaction is stopped by lysing the cells to release intracellular cGMP.
-
Quantification: The cGMP concentration in the cell lysate is determined using an EIA kit and normalized to the total protein content in each well.[17]
Functional Assays (Ex Vivo)
These assays use isolated tissues to measure a physiological response to the drug.
Objective: To determine the functional consequence of sGC stimulation, such as vasodilation.
Methodology:
-
Tissue Preparation: Arteries (e.g., subcutaneous resistance arteries) are isolated from animals and mounted in an organ bath or myograph system.[14]
-
Pre-contraction: The arteries are pre-contracted with an agent like phenylephrine to induce a stable tone.
-
Drug Addition: this compound is added cumulatively to the bath to generate a concentration-response curve.
-
Measurement: The relaxation of the arterial ring is measured as a percentage of the pre-contraction tone.
-
Data Analysis: An EC₅₀ value for relaxation is calculated from the concentration-response curve.
Conclusion
This compound is a potent, orally available sGC stimulator that targets the heme-containing, NO-sensitive form of soluble guanylate cyclase. By amplifying the endogenous NO-sGC-cGMP signaling pathway, it exerts beneficial hemodynamic, anti-inflammatory, and anti-fibrotic effects.[6][7][13] Its mechanism has been thoroughly characterized using a combination of purified enzyme, whole-cell, and functional ex vivo assays, which collectively confirm its high potency in the nanomolar range. While clinical trials have explored its use in conditions like heart failure with preserved ejection fraction (HFpEF) and diabetic kidney disease with mixed results, the robust preclinical data and well-defined mechanism of action underscore the therapeutic potential of sGC stimulation for diseases characterized by impaired NO signaling.[3][4][18][19]
References
- 1. A Randomized, Placebo-Controlled, Multiple-Ascending-Dose Study to Assess the Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of the Soluble Guanylate Cyclase Stimulator this compound in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Beneficial Metabolic Effects of this compound, a Soluble Guanylate Cyclase Stimulator, in a Mouse Diet-Induced Obesity Model [frontiersin.org]
- 3. Effects of the Soluble Guanylate Cyclase Stimulator this compound in Diabetic Kidney Disease: A Randomized Placebo-Controlled Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of the Soluble Guanylate Cyclase Stimulator this compound in Diabetic Kidney Disease: A Randomized Placebo-Controlled Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Pharmacological Characterization of IW-1973, a Novel Soluble Guanylate Cyclase Stimulator with Extensive Tissue Distribution, Antihypertensive, Anti-Inflammatory, and Antifibrotic Effects in Preclinical Models of Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The soluble guanylate cyclase stimulator IW‐1973 prevents inflammation and fibrosis in experimental non‐alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. ahajournals.org [ahajournals.org]
- 11. Activation mechanism of human soluble guanylate cyclase by stimulators and activators - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NO-independent stimulators and activators of soluble guanylate cyclase: discovery and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. medchemexpress.com [medchemexpress.com]
- 15. academic.oup.com [academic.oup.com]
- 16. The soluble guanylate cyclase stimulator IW-1973 prevents inflammation and fibrosis in experimental non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Mapping of the sGC Stimulator BAY 41-2272 Binding Site on H-NOX Domain and Its Regulation by the Redox State of the Heme - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Effect of this compound on Peak Rate of Oxygen Consumption in Patients With Heart Failure With Preserved Ejection Fraction: The CAPACITY HFpEF Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Effect of this compound on Peak Rate of Oxygen Consumption in Patients With Heart Failure With Preserved Ejection Fraction: The CAPACITY HFpEF Randomized Clinical Trial | Medicines Awareness Service [medicinesresources.nhs.uk]
Methodological & Application
Praliciguat: Application Notes and Protocols for In Vivo Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of praliciguat, a soluble guanylate cyclase (sGC) stimulator, in various in vivo rodent models. Detailed protocols for key experiments are provided to facilitate the design and execution of preclinical studies.
Mechanism of Action
This compound is an orally active stimulator of soluble guanylate cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway. In conditions of endothelial dysfunction or reduced NO bioavailability, this compound directly stimulates sGC, leading to increased production of cyclic guanosine monophosphate (cGMP). Elevated cGMP levels mediate a range of physiological effects, including vasodilation, and anti-inflammatory, and anti-fibrotic actions.
Caption: this compound Signaling Pathway.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound in various rodent models.
Table 1: Effects of this compound in Dahl Salt-Sensitive Rats (Cardiorenal Failure Model)
| Parameter | Control (High-Salt Diet) | This compound (1 mg/kg/day) | This compound (3 mg/kg/day) | This compound (10 mg/kg/day) |
| Mean Arterial Pressure (mmHg) | Increased | Minimal Effect | Reduced | Significantly Reduced |
| Proteinuria | Increased | Attenuated | Attenuated | Significantly Attenuated |
| Inflammation Markers | Increased | - | Attenuated | Attenuated |
| Fibrosis Markers | Increased | - | Attenuated | Attenuated |
Data synthesized from studies on Dahl salt-sensitive rats fed a high-salt diet.
Table 2: Effects of this compound in ZSF1 Rats (Diabetic Nephropathy Model)
| Parameter | Obese Control | This compound (1 mg/kg/day) | This compound (3 mg/kg/day) | This compound (10 mg/kg/day) |
| Proteinuria | High | Attenuated | Attenuated | Attenuated |
| Fasting Glucose | High | Reduced | Reduced | Reduced |
| Cholesterol | High | Reduced | Reduced | Reduced |
| Blood Pressure | Unchanged | No Effect | No Effect | No Effect |
Data from studies on obese ZSF1 rats, a model of diabetic nephropathy.[1][2]
Table 3: Effects of this compound in Diet-Induced Obesity (DIO) Mice
| Parameter | HFD Control | This compound (6 mg/kg/day in HFD) |
| Fasting Insulin | Increased | Lower |
| HOMA-IR | Increased | Lower |
| Plasma Triglycerides | Increased | Lower |
| Energy Expenditure | Normal | Higher |
Data from studies on male C57BL/6N mice fed a high-fat diet (HFD).[3][4]
Experimental Protocols
General Experimental Workflow
Caption: General Experimental Workflow.
Protocol 1: this compound Administration in a Diet-Induced Obesity (DIO) Mouse Model
Objective: To assess the metabolic effects of this compound in a mouse model of diet-induced obesity.
Materials:
-
Male C57BL/6N mice (6 weeks old)
-
Low-fat diet (LFD; e.g., 10% kcal from fat)
-
High-fat diet (HFD; e.g., 60% kcal from fat)
-
This compound
-
Vehicle for formulating this compound in diet or for oral gavage
-
Metabolic cages
-
Glucometer and test strips
-
Standard laboratory equipment
Procedure:
-
Induction of Obesity:
-
This compound Treatment:
-
At 14 weeks of age, randomize the HFD-fed mice into two groups: HFD control and HFD with this compound.[3][4]
-
Dietary Admixture: Formulate this compound into the HFD to achieve a target dose (e.g., 6 mg/kg/day).[3][4]
-
Oral Gavage (Alternative): Alternatively, administer this compound daily via oral gavage at the desired dose.
-
Treat the animals for a specified period, for example, 28 days.[3][4]
-
-
In-Life Monitoring:
-
Monitor body weight and food intake regularly (e.g., twice weekly).
-
Perform indirect calorimetry using metabolic cages to assess energy expenditure at specified time points (e.g., days 9, 20, 32, and 33).[4]
-
-
Terminal Procedures:
-
At the end of the treatment period, perform an oral glucose tolerance test (OGTT) or an oral lipid tolerance test (LTT).
-
Collect terminal blood samples for biomarker analysis (e.g., fasting insulin, C-peptide, triglycerides).[4]
-
Harvest tissues (e.g., liver, adipose tissue, skeletal muscle) for further analysis (e.g., gene expression, Western blotting).
-
Protocol 2: Oral Glucose Tolerance Test (OGTT) in Mice
Objective: To assess glucose tolerance in mice treated with this compound.
Materials:
-
Fasted mice (typically 4-6 hours)
-
Glucose solution (e.g., 20% glucose in sterile water)
-
Oral gavage needles
-
Glucometer and test strips
-
Timer
Procedure:
-
Fasting: Fast mice for 4-6 hours with free access to water.
-
Baseline Glucose: Obtain a baseline blood glucose reading (t=0) from the tail vein.
-
Glucose Administration: Administer a glucose solution (typically 2 g/kg body weight) via oral gavage.
-
Blood Glucose Monitoring: Measure blood glucose from the tail vein at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Data Analysis: Plot the blood glucose levels over time and calculate the area under the curve (AUC) for each group.
Protocol 3: Blood Pressure Measurement in Rats (Tail-Cuff Method)
Objective: To measure systolic blood pressure in conscious rats.
Materials:
-
Tail-cuff plethysmography system
-
Rat restrainers
-
Warming platform
Procedure:
-
Acclimatization: Acclimate the rats to the restrainer and the procedure for several days before the actual measurement to minimize stress-induced variations in blood pressure.
-
Warming: Gently warm the rat's tail to increase blood flow, which is necessary for detecting the pulse.
-
Cuff Placement: Place the tail cuff and pulse sensor on the base of the rat's tail.
-
Measurement: The system will automatically inflate and then slowly deflate the cuff. The systolic blood pressure is recorded as the pressure at which the pulse reappears.
-
Replicate Measurements: Obtain multiple readings for each animal and average them to get a reliable measurement.
Protocol 4: Western Blot Analysis of pAKT and pERK
Objective: To determine the effect of this compound on the activation of key signaling proteins.
Materials:
-
Tissue lysates (e.g., from liver or adipose tissue)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-pAKT, anti-total AKT, anti-pERK, anti-total ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-pAKT) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total AKT) to normalize the data.
-
Densitometry: Quantify the band intensities using densitometry software.
References
In Vitro Assay Development for Efficacy Testing of Praliciguat, a Soluble Guanylate Cyclase Stimulator
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Praliciguat (IW-1973) is a potent, orally available stimulator of soluble guanylate cyclase (sGC), a critical enzyme in the nitric oxide (NO) signaling pathway.[1][2] sGC stimulators enhance the enzyme's sensitivity to endogenous NO, leading to increased production of cyclic guanosine monophosphate (cGMP).[3][4] This elevation in cGMP plays a crucial role in various physiological processes, including vasodilation, and has anti-inflammatory and anti-fibrotic effects.[2][5][6] Consequently, this compound is under investigation for its therapeutic potential in cardiovascular and metabolic diseases.[2][7]
This document provides detailed protocols for in vitro assays to assess the efficacy of this compound. The described methods focus on quantifying the direct activation of the sGC pathway through the measurement of its product, cGMP, and the phosphorylation of the downstream effector, Vasodilator-Stimulated Phosphoprotein (VASP).
Signaling Pathway of this compound
This compound acts on the reduced (ferrous) heme-containing form of sGC, amplifying the signal from nitric oxide (NO). This leads to a conformational change in sGC, catalyzing the conversion of guanosine triphosphate (GTP) to cGMP. Elevated cGMP levels then activate protein kinase G (PKG), which in turn phosphorylates various downstream targets, including VASP at Serine 239, ultimately leading to vasodilation and other physiological effects.
Experimental Protocols
This section details the protocols for two key in vitro assays to determine the efficacy of this compound: a cGMP accumulation assay and a VASP phosphorylation assay.
cGMP Accumulation Assay
This assay quantifies the intracellular accumulation of cGMP in response to this compound stimulation. Both ELISA and Homogeneous Time-Resolved Fluorescence (HTRF) are common and robust methods for this purpose.
Experimental Workflow: cGMP Assay
a) Cell Culture and Seeding:
-
Cell Line: Human Embryonic Kidney (HEK293) cells are a suitable choice as they endogenously express sGC.[1] Other cell lines, such as Chinese Hamster Ovary (CHO) cells recombinantly expressing sGC, can also be used.
-
Culture Conditions: Culture cells in appropriate media (e.g., DMEM for HEK293) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed cells in 96-well plates at a density that will result in 80-90% confluency on the day of the experiment.
b) this compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On the day of the experiment, aspirate the culture medium and replace it with serum-free medium containing a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) for 15-30 minutes to prevent cGMP degradation.
-
Prepare a serial dilution of this compound in serum-free medium. A typical concentration range to test would be from 1 nM to 100 µM.
-
Add the this compound dilutions to the cells and incubate for a specified time (e.g., 30 minutes) at 37°C. Include a vehicle control (DMSO) and a positive control (e.g., a known sGC stimulator like BAY 41-2272 or an NO donor like SNAP).
c) Cell Lysis:
-
After incubation, aspirate the medium.
-
Lyse the cells by adding the lysis buffer provided in the cGMP assay kit (typically containing a mild detergent and PDE inhibitors).
-
Incubate on ice for 10-20 minutes with gentle shaking.
d) cGMP Detection (ELISA Protocol Example):
This protocol is based on a competitive immunoassay format.
-
Standard Preparation: Prepare a standard curve using the cGMP standards provided in the kit, following the manufacturer's instructions.
-
Sample Loading: Add cell lysates and standards to the wells of the antibody-coated microplate.
-
Competitive Binding: Add the HRP-linked cGMP conjugate to each well. The sample cGMP and HRP-linked cGMP will compete for binding to the immobilized anti-cGMP antibody.
-
Incubation: Incubate the plate for 2-3 hours at room temperature on a shaker.
-
Washing: Wash the plate several times with the provided wash buffer to remove unbound reagents.
-
Substrate Addition: Add a chromogenic substrate (e.g., TMB) to each well and incubate for 15-30 minutes at room temperature.
-
Stop Reaction: Stop the reaction by adding the stop solution.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader. The absorbance is inversely proportional to the amount of cGMP in the sample.
e) Data Analysis:
-
Generate a standard curve by plotting the absorbance values against the known cGMP concentrations.
-
Calculate the cGMP concentration in each sample from the standard curve.
-
Plot the cGMP concentration against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Expected this compound Efficacy Data (cGMP Assay)
| Parameter | Value | Cell Line | Reference |
| EC50 | 197 nM | HEK-293 | [1] |
| EC50 (Vasodilation) | 34.7 nM | Subcutaneous resistance arteries | [1] |
VASP Phosphorylation Assay
This assay measures the phosphorylation of VASP at Serine 239, a downstream event of PKG activation, as a marker of sGC pathway engagement. Western blotting is a standard method for this analysis.
Experimental Workflow: VASP Phosphorylation Assay
a) Cell Culture and Treatment:
-
Follow the same cell culture and this compound treatment protocol as described for the cGMP assay.
b) Cell Lysis:
-
After treatment, place the plate on ice and aspirate the medium.
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail to preserve the phosphorylation state of VASP.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
c) Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method like the bicinchoninic acid (BCA) assay.
d) SDS-PAGE and Western Blot:
-
Normalize the protein concentration of all samples.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
e) Antibody Incubation:
-
Block the membrane with 5% BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated VASP (Ser239) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total VASP.
f) Detection and Quantification:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Detect the signal using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphorylated VASP signal to the total VASP signal for each sample.
Expected this compound Efficacy Data (VASP Phosphorylation)
| This compound Conc. | Fold Increase in p-VASP/Total VASP (Relative to Vehicle) |
| 0 µM (Vehicle) | 1.0 |
| 0.01 µM | ~1.5 - 2.0 |
| 0.1 µM | ~3.0 - 4.0 |
| 1 µM | ~5.0 - 7.0 |
| 10 µM | ~8.0 - 10.0 |
Note: The above data is representative and should be determined empirically for each experimental system.
Data Presentation and Interpretation
Quantitative data from the described assays should be summarized in clear and structured tables for easy comparison of different this compound concentrations and controls. Dose-response curves should be generated to visualize the concentration-dependent effect of this compound and to calculate key efficacy parameters like EC50. A significant, dose-dependent increase in both cGMP levels and VASP phosphorylation provides strong in vitro evidence for the efficacy of this compound as an sGC stimulator.
Conclusion
The in vitro assays detailed in this application note provide a robust framework for evaluating the efficacy of this compound. By quantifying the direct downstream effects of sGC stimulation, researchers can accurately characterize the potency and mechanism of action of this and other sGC modulators, facilitating their development as potential therapeutics for a range of diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Beneficial Metabolic Effects of this compound, a Soluble Guanylate Cyclase Stimulator, in a Mouse Diet-Induced Obesity Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of the Soluble Guanylate Cyclase Stimulator this compound in Diabetic Kidney Disease: A Randomized Placebo-Controlled Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The discovery and characterization of novel soluble guanylate cyclase stimulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound inhibits progression of diabetic nephropathy in ZSF1 rats and suppresses inflammation and apoptosis in human renal proximal tubular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
Praliciguat Administration in Diet-Induced Obesity Mouse Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of praliciguat, a soluble guanylate cyclase (sGC) stimulator, in diet-induced obesity (DIO) mouse models. The information is compiled from preclinical studies investigating the metabolic effects of this compound.
Summary of this compound's Metabolic Effects
This compound has demonstrated beneficial effects on several metabolic parameters in DIO mice.[1][2][3] Treatment with this compound has been shown to improve insulin sensitivity, lower plasma triglycerides, and increase energy utilization without affecting body weight or food intake.[2][4] The underlying mechanism involves the stimulation of the nitric oxide (NO)-soluble guanylate cyclase (sGC)-cyclic guanosine monophosphate (cGMP) signaling pathway.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data from studies administering this compound to DIO mice.
Table 1: Effects of this compound on Fasting Plasma Biomarkers and Insulin Resistance
| Parameter | Lean Control | DIO Control | This compound-Treated DIO | Percent Change (this compound vs. DIO Control) |
| Insulin | - | - | Lower | -28% to -53%[4][5][6] |
| C-Peptide | - | - | Lower | -20%[4][6] |
| HOMA-IR | Lower (-69%) | - | Lower | -26% to -53%[2][4][5][6] |
| Triglycerides | - | - | Lower | -16% to -30%[4][5][6] |
Data presented as percentage change relative to the DIO control group. HOMA-IR for the lean group is relative to the DIO control.
Table 2: Effects of this compound on Energy Expenditure and Lipid Tolerance
| Parameter | Measurement Days | This compound-Treated DIO vs. DIO Control (Percent Change) |
| Energy Expenditure (AUC) | Day 8/9 | +9% to +13%[4][6] |
| Day 20/21 | +7% to +9%[4][6] | |
| Day 32/33 | +5%[4][6] | |
| Oral Lipid Tolerance Test (Triglyceride AUC) | Day 35/38 | -34% to -63%[2][4] |
AUC: Area Under the Curve
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound and a typical experimental workflow for its evaluation in DIO mouse models.
Experimental Protocols
The following are detailed protocols for key experiments cited in the literature.
Diet-Induced Obesity (DIO) Mouse Model
-
Housing: Mice should be housed under thermoneutral conditions (29-30°C) to mitigate the confounding effects of brown adipose tissue activation.[2]
-
Diet:
This compound Administration
-
Treatment Groups:
-
DIO Control: Continue on HFD.
-
This compound-Treated DIO: Switched to HFD containing this compound.
-
-
Dosage: The HFD is formulated with this compound to achieve a Cmax similar to a daily oral administration of 6 mg/kg.[1][4]
Indirect Calorimetry
-
Purpose: To measure energy expenditure.
-
Schedule: Performed on multiple days throughout the treatment period (e.g., days 8, 9, 20, 21, 32, and 33).[1][3][4]
-
Methodology:
-
Acclimate individual mice to the calorimetry chambers.
-
Monitor oxygen consumption (VO2) and carbon dioxide production (VCO2) over a 24-hour period.
-
Calculate energy expenditure using the Weir equation.
-
Analyze the data as the area under the curve (AUC) for the 24-hour period.
-
Oral Lipid Tolerance Test (LTT)
-
Purpose: To assess the clearance of lipids from the circulation.
-
Schedule: Performed at the end of the study (e.g., day 35 or 38).[1][4]
-
Methodology:
-
Fast mice for a specified period (e.g., 3 hours).[5]
-
Collect a baseline blood sample (t=0).
-
Administer an oral gavage of a lipid source (e.g., olive oil).
-
Collect blood samples at subsequent time points (e.g., 1.5 and 3 hours post-gavage).[2]
-
Measure plasma triglyceride levels at each time point.
-
Calculate the triglyceride area under the curve (AUC) to assess lipid tolerance.[2]
-
Biomarker Analysis
-
Sample Collection: At the end of the study, collect terminal blood and organs after an overnight fast.[4]
-
Blood Analysis:
-
Separate plasma for the measurement of:
-
Insulin
-
C-peptide
-
Triglycerides
-
Glucose
-
-
Calculate the Homeostatic Model Assessment for Insulin Resistance (HOMA-IR) using fasting glucose and insulin levels.
-
-
Tissue Analysis:
-
Harvest liver and epididymal white adipose tissue (eWAT).[2]
-
Analyze liver for triglyceride content.
-
Perform gene expression analysis on liver and eWAT for markers related to inflammation, lipid metabolism, and insulin signaling (e.g., TNF-α, Lpl, Pnpla3, Pik3ca, Akt1).[2][3]
-
Conduct Western blotting to assess protein expression and phosphorylation states (e.g., pAKT-Thr308).[2]
-
References
- 1. Frontiers | Beneficial Metabolic Effects of this compound, a Soluble Guanylate Cyclase Stimulator, in a Mouse Diet-Induced Obesity Model [frontiersin.org]
- 2. Beneficial Metabolic Effects of this compound, a Soluble Guanylate Cyclase Stimulator, in a Mouse Diet-Induced Obesity Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Beneficial Metabolic Effects of this compound, a Soluble Guanylate Cyclase Stimulator, in a Mouse Diet-Induced Obesity Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of the ZSF1 Rat Model in Praliciguat Diabetic Nephropathy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diabetic nephropathy is a leading cause of chronic kidney disease and end-stage renal disease worldwide. The ZSF1 (Zucker fatty/spontaneously hypertensive) rat is a well-established model of type 2 diabetic nephropathy, exhibiting key features of the human disease, including obesity, hypertension, insulin resistance, hyperglycemia, and progressive proteinuria leading to glomerulosclerosis and tubulointerstitial fibrosis.[1][2][3][4] Praliciguat (IW-1973) is a clinical-stage oral soluble guanylate cyclase (sGC) stimulator that enhances the nitric oxide (NO)-sGC-cyclic guanosine monophosphate (cGMP) signaling pathway.[1][5] This pathway is often impaired in diabetic nephropathy, and its stimulation is a promising therapeutic strategy to mitigate renal inflammation, fibrosis, and overall kidney damage.[6]
These application notes provide a comprehensive overview and detailed protocols for utilizing the ZSF1 rat model to study the efficacy of this compound in ameliorating diabetic nephropathy.
The ZSF1 Rat Model of Diabetic Nephropathy
The ZSF1 obese rat is a cross between a female Zucker Diabetic Fatty (ZDF/fa) rat and a male Spontaneously Hypertensive Heart Failure (SHHF/fa-cp) rat.[7] The resulting obese phenotype (fa/fa-cp) develops a metabolic syndrome by 8 weeks of age, with proteinuria becoming evident by 12 weeks, and significant renal disease by 24 weeks of age.[2] This model is highly valued for its translational relevance to human type 2 diabetic nephropathy.[8]
This compound: A Soluble Guanylate Cyclase Stimulator
This compound works by directly stimulating sGC, an enzyme that, when activated by nitric oxide, converts guanosine triphosphate (GTP) to cGMP.[9] In conditions of endothelial dysfunction and reduced NO bioavailability, such as diabetic nephropathy, sGC stimulators like this compound can amplify the NO-sGC-cGMP signaling cascade.[6] This leads to downstream effects including vasodilation, and anti-inflammatory and anti-fibrotic actions in the kidney.[10][11]
This compound Signaling Pathway
Caption: this compound stimulates sGC, enhancing cGMP production and promoting renoprotective effects.
Experimental Design and Protocols
This section outlines a typical study design to evaluate the efficacy of this compound in the ZSF1 rat model of diabetic nephropathy.
Experimental Workflow
Caption: Workflow for a preclinical study of this compound in ZSF1 rats.
Detailed Protocols
1. Animal Model:
-
Species: Male obese ZSF1 rats (ZSF1-LeprfaLeprcp/Crl) and lean ZSF1 control rats.[7]
-
Age at Study Start: Typically 16 weeks of age, when diabetic nephropathy is established.[7]
-
Housing: Animals should be housed in a temperature- and light-controlled environment with ad libitum access to food and water.
2. Treatment Groups:
-
Lean ZSF1 + Vehicle
-
Obese ZSF1 + Vehicle
-
Obese ZSF1 + this compound (e.g., 3 mg/kg/day, oral gavage)
-
Obese ZSF1 + Enalapril (e.g., 10 mg/kg/day, in drinking water)
-
Obese ZSF1 + this compound and Enalapril combination therapy
3. Drug Administration:
-
This compound: Administered daily via oral gavage. The vehicle can be a solution of 0.5% methylcellulose in water.
-
Enalapril: Can be administered in the drinking water.
-
Duration: Typically 8 to 12 weeks.[12]
4. In-life Measurements:
-
Urine Collection and Analysis:
-
Place rats in metabolic cages for 16-24 hour urine collection at baseline and at regular intervals (e.g., every 4 weeks) throughout the study.[12]
-
Measure urine volume.
-
Centrifuge urine samples and store the supernatant at -80°C.
-
Analyze for urinary protein and creatinine to determine the urinary protein-to-creatinine ratio (UPCR), a key indicator of kidney damage.
-
-
Blood Pressure Measurement:
-
Measure systolic blood pressure using a non-invasive tail-cuff method.
-
Acclimate the rats to the procedure for several days before recording measurements.
-
Take measurements at baseline and at the end of the study.
-
-
Body Weight: Monitor and record body weight weekly.
5. Terminal Procedures:
-
At the end of the treatment period, collect blood samples via cardiac puncture under anesthesia for analysis of plasma biomarkers (e.g., glucose, cholesterol, creatinine).
-
Euthanize the animals and harvest the kidneys.
-
Weigh the kidneys. One kidney can be fixed in 10% neutral buffered formalin for histological analysis, and the other can be snap-frozen in liquid nitrogen and stored at -80°C for gene expression analysis.
6. Endpoint Analyses:
-
Renal Histopathology:
-
Embed fixed kidney tissue in paraffin, section, and stain with Periodic acid-Schiff (PAS) and Masson's trichrome to assess glomerulosclerosis and interstitial fibrosis, respectively.
-
-
Gene Expression Analysis:
-
Extract total RNA from the frozen kidney tissue.
-
Perform quantitative real-time PCR (qRT-PCR) or RNA sequencing to analyze the expression of genes involved in inflammation (e.g., Tnf-α, Mcp-1), fibrosis (e.g., Tgf-β, Col1a1), and kidney injury (e.g., Kim-1).
-
Quantitative Data Summary
The following tables summarize representative data on the effects of this compound in the ZSF1 rat model of diabetic nephropathy.
Table 1: Effect of this compound on Urinary Protein-to-Creatinine Ratio (UPCR)
| Treatment Group | Baseline UPCR (mg/g) | Final UPCR (mg/g) | % Change from Vehicle |
| Obese ZSF1 + Vehicle | ~1500 | ~4500 | - |
| Obese ZSF1 + this compound | ~1500 | ~2500 | ~ -44% |
| Obese ZSF1 + Enalapril | ~1500 | ~2000 | ~ -55% |
| Obese ZSF1 + this compound + Enalapril | ~1500 | ~1000 | ~ -78% |
Data are illustrative and based on findings from preclinical studies.[1]
Table 2: Effect of this compound on Renal Gene Expression
| Gene | Pathway | Fold Change vs. Obese Vehicle |
| Tnf-α | Inflammation | ↓ |
| Mcp-1 | Inflammation | ↓ |
| Tgf-β | Fibrosis | ↓ |
| Col1a1 | Fibrosis | ↓ |
| Kim-1 | Kidney Injury | ↓ |
This compound treatment has been shown to lower the renal expression of genes involved in inflammation, fibrosis, and kidney injury in obese ZSF1 rats.[1]
Conclusion
The ZSF1 rat model provides a robust platform for evaluating novel therapeutics for diabetic nephropathy. The sGC stimulator, this compound, has demonstrated significant renoprotective effects in this model, primarily by attenuating proteinuria and reducing the expression of genes associated with inflammation and fibrosis.[1] The protocols and data presented here offer a framework for researchers to design and execute studies to further investigate the therapeutic potential of this compound and other sGC modulators in the context of diabetic kidney disease.
References
- 1. This compound inhibits progression of diabetic nephropathy in ZSF1 rats and suppresses inflammation and apoptosis in human renal proximal tubular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diabetic nephropathy and long-term treatment effects of rosiglitazone and enalapril in obese ZSF1 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Diabetic nephropathy and long-term treatment effects of rosiglitazone and enalapril in obese ZSF1 rats. | Semantic Scholar [semanticscholar.org]
- 4. High resolution molecular and histological analysis of renal disease progression in ZSF1 fa/faCP rats, a model of type 2 diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Effects of the Soluble Guanylate Cyclase Stimulator this compound in Diabetic Kidney Disease: A Randomized Placebo-Controlled Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MULTI-TARGET MOLECULE TO TREAT DIABETIC NEPHROPATHY IN RATS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 41-Week Study of Progressive Diabetic Nephropathy in the ZSF1 fa/faCP Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics, mass balance, tissue distribution, metabolism, and excretion of this compound, a clinical‐stage soluble guanylate cyclase stimulator in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Beneficial Metabolic Effects of this compound, a Soluble Guanylate Cyclase Stimulator, in a Mouse Diet-Induced Obesity Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Application Note: Cell-Based Assays to Measure Praliciguat-Induced cGMP Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
Praliciguat (IW-1973) is a potent, orally available stimulator of soluble guanylate cyclase (sGC), a critical enzyme in the nitric oxide (NO) signaling pathway.[1] sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a key second messenger involved in various physiological processes, including vasodilation, inflammation, and fibrosis.[2] In disease states associated with endothelial dysfunction or reduced NO bioavailability, the activity of sGC is impaired. This compound directly stimulates sGC, independent of and synergistically with NO, to increase cGMP production, offering a promising therapeutic strategy for conditions such as heart failure and diabetic nephropathy.[3][4]
This application note provides detailed protocols for quantifying this compound-induced cGMP production in cell-based assays, a crucial step in the preclinical evaluation and mechanism of action studies for this class of compounds. The primary method detailed is a Homogeneous Time-Resolved Fluorescence (HTRF) assay, a robust and high-throughput method for measuring cGMP levels. Additionally, a protocol for a downstream functional assay measuring the phosphorylation of Vasodilator-Stimulated Phosphoprotein (VASP) is provided as an indicator of cGMP-dependent protein kinase (PKG) activity.
This compound Signaling Pathway
This compound stimulates the sGC enzyme, leading to an increase in intracellular cGMP. This, in turn, activates PKG, which phosphorylates downstream targets such as VASP at Ser239. This signaling cascade mediates the vasodilatory and anti-inflammatory effects of this compound.
References
- 1. Pharmacological Characterization of IW-1973, a Novel Soluble Guanylate Cyclase Stimulator with Extensive Tissue Distribution, Antihypertensive, Anti-Inflammatory, and Antifibrotic Effects in Preclinical Models of Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Beneficial Metabolic Effects of this compound, a Soluble Guanylate Cyclase Stimulator, in a Mouse Diet-Induced Obesity Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uaclinical.com [uaclinical.com]
- 4. Effects of the Soluble Guanylate Cyclase Stimulator this compound in Diabetic Kidney Disease: A Randomized Placebo-Controlled Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
Praliciguat in Preclinical Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical administration and dosage of praliciguat, a soluble guanylate cyclase (sGC) stimulator. This document details experimental protocols and summarizes key quantitative data from studies in various animal models of disease, including diabetic nephropathy, diet-induced obesity, and cardiorenal failure.
Mechanism of Action
This compound is an allosteric modulator of sGC that enhances the enzyme's sensitivity to nitric oxide (NO).[1] This action amplifies the NO-sGC-cGMP signaling pathway, leading to increased production of cyclic guanosine monophosphate (cGMP).[1] Elevated cGMP levels play a crucial role in regulating physiological processes such as blood flow, inflammation, and fibrosis.[1][2]
// Nodes NO [label="Nitric Oxide (NO)", fillcolor="#F1F3F4"]; sGC_inactive [label="Soluble Guanylate Cyclase (sGC)\n(Inactive)", fillcolor="#F1F3F4"]; this compound [label="this compound", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; sGC_active [label="sGC (Active)", fillcolor="#34A853", fontcolor="#FFFFFF"]; GTP [label="GTP", fillcolor="#F1F3F4"]; cGMP [label="cGMP", fillcolor="#FBBC05", fontcolor="#202124"]; PKG [label="Protein Kinase G (PKG)", fillcolor="#F1F3F4"]; Physiological_Effects [label="Physiological Effects\n(Vasodilation, Anti-inflammatory, Anti-fibrotic)", shape=note, fillcolor="#F1F3F4"];
// Edges NO -> sGC_inactive [label="Binds to"]; this compound -> sGC_inactive [label="Sensitizes"]; sGC_inactive -> sGC_active [label="Activation"]; GTP -> cGMP [label="Conversion", dir=forward]; sGC_active -> GTP [style=dashed, arrowhead=open]; cGMP -> PKG [label="Activates"]; PKG -> Physiological_Effects [label="Leads to"]; }
Caption: this compound's mechanism of action in the NO-sGC-cGMP pathway.
Dosage and Administration in Preclinical Models
This compound has been evaluated in several key preclinical models, primarily administered orally. The following tables summarize the dosages and administration details from these studies.
Table 1: this compound Dosage and Administration in Rodent Models
| Animal Model | Disease Investigated | Dosage | Administration Route | Study Duration | Key Findings |
| ZSF1 Rats | Diabetic Nephropathy | 1 mg/kg/day | Oral (in chow) | 6 months | Attenuated proteinuria.[3][4] |
| Diet-Induced Obese (DIO) C57BL/6N Mice | Obesity and Metabolic Syndrome | 6 mg/kg/day | Oral (in high-fat diet) | 28 days | Improved insulin sensitivity and increased energy expenditure.[5][6] |
| Dahl Salt-Sensitive Rats | Cardiorenal Failure | 1, 3, or 10 mg/kg/day | Oral gavage | 4 weeks | Reduced blood pressure, improved cardiorenal damage, and attenuated inflammation and fibrosis.[7] |
| Sprague-Dawley Rats | Pharmacokinetics | 3 mg/kg | Oral | Single dose | Rapid absorption with Tmax at 1 hour.[8][9] |
| Long-Evans Rats | Tissue Distribution | 3 mg/kg | Oral | Single dose | Extensive tissue distribution, with high concentrations in the liver, intestines, and adrenal gland.[8][9] |
Table 2: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Animal Model |
| Tmax | 1 hour | Sprague-Dawley Rats |
| t1/2 (total plasma radioactivity) | 23.7 hours | Sprague-Dawley Rats |
| Bioavailability (minimum absorbed) | ~82% | Sprague-Dawley Rats |
| Primary Route of Excretion | Feces (95.7%) | Sprague-Dawley Rats |
Data from a study involving oral administration of a 3 mg/kg dose of [14C]this compound.[8][9]
Experimental Protocols
Detailed methodologies for key experiments cited in preclinical this compound research are provided below.
Protocol 1: Induction and Treatment of Diabetic Nephropathy in ZSF1 Rats
Objective: To evaluate the efficacy of this compound in a model of diabetic nephropathy.
Animal Model: Obese ZSF1 rats.
Experimental Workflow:
// Nodes Start [label="Start of Study\n(Rats at 22 weeks of age)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Randomization [label="Randomize into Treatment Groups\n(Vehicle, this compound, Enalapril, Combination)", fillcolor="#F1F3F4"]; Treatment [label="Chronic Dosing\n(26 weeks)", fillcolor="#FBBC05", fontcolor="#202124"]; Monitoring [label="Monitor:\n- Urinary Protein Excretion\n- Mean Arterial Pressure\n- Heart Rate\n- Creatinine Clearance", fillcolor="#F1F3F4"]; Endpoint [label="End of Study:\n- Collect terminal blood samples\n- Euthanize and assess histopathology", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> Randomization; Randomization -> Treatment; Treatment -> Monitoring [label="Throughout study"]; Monitoring -> Endpoint; }
Caption: Workflow for the ZSF1 rat diabetic nephropathy study.
Materials:
-
Obese ZSF1 rats (male, 22 weeks of age)
-
This compound
-
Enalapril (positive control)
-
Vehicle (control chow)
-
Metabolic cages for urine collection
-
Blood pressure monitoring system
-
Analytical equipment for measuring urinary protein and creatinine
Procedure:
-
Animal Acclimation: Acclimate rats to the housing facility for at least one week before the start of the study.
-
Baseline Measurements: Prior to treatment, measure baseline body weight, urinary protein excretion (UPE), and mean arterial pressure (MAP).
-
Randomization: Randomly assign rats to treatment groups based on their baseline UPE, MAP, and body weight. Typical groups include vehicle control, this compound, enalapril, and a combination of this compound and enalapril.
-
Drug Administration: Administer this compound by incorporating it into the chow to achieve the desired daily dosage (e.g., 1 mg/kg/day).
-
Monitoring:
-
Place rats in metabolic cages periodically (e.g., every 4 weeks) for 24-hour urine collection to measure UPE and creatinine clearance.
-
Monitor blood pressure and heart rate regularly.
-
-
Endpoint Analysis: At the end of the 26-week study, collect terminal blood samples for analysis of drug exposure. Euthanize the animals and perform histopathological analysis of the kidneys to assess glomerular and interstitial lesions.
Protocol 2: Diet-Induced Obesity and Metabolic Assessment in Mice
Objective: To assess the metabolic effects of this compound in a diet-induced obesity model.
Animal Model: C57BL/6N mice.
Experimental Workflow:
// Nodes Start [label="Start of Study\n(Mice at 6 weeks of age)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Diet [label="High-Fat Diet (60%)\n(8 weeks)", fillcolor="#F1F3F4"]; Randomization [label="Randomize DIO Mice\n(HFD or HFD + this compound)", fillcolor="#F1F3F4"]; Treatment [label="Treatment Period\n(28 days)", fillcolor="#FBBC05", fontcolor="#202124"]; Assessments [label="Perform:\n- Indirect Calorimetry\n- Oral Lipid Tolerance Test\n- Collect blood for biomarkers", fillcolor="#F1F3F4"]; Endpoint [label="End of Study:\n- Collect terminal samples", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> Diet; Diet -> Randomization; Randomization -> Treatment; Treatment -> Assessments [label="During treatment"]; Assessments -> Endpoint; }
Caption: Workflow for the diet-induced obesity mouse study.
Materials:
-
Male C57BL/6N mice (6 weeks old)
-
Low-fat diet (LFD) and high-fat diet (HFD, 60% kcal from fat)
-
This compound
-
Metabolic cages for indirect calorimetry
-
Glucose and lipid solutions for tolerance tests
-
Analytical equipment for measuring plasma insulin, C-peptide, triglycerides, and other biomarkers
Procedure:
-
Induction of Obesity: Feed mice a high-fat diet for 8 weeks, starting at 6 weeks of age, to induce obesity. A control group is maintained on a low-fat diet.
-
Randomization: At 14 weeks of age, randomize the diet-induced obese (DIO) mice into two groups: one to continue on HFD and the other to receive HFD containing this compound (e.g., to achieve a 6 mg/kg dose).
-
Drug Administration: this compound is formulated directly into the high-fat diet.
-
Metabolic Assessments:
-
Indirect Calorimetry: At specified time points (e.g., days 8, 9, 20, 21, 32, and 33), place mice in metabolic cages to measure oxygen consumption (VO2) and carbon dioxide production (VCO2) to determine energy expenditure.
-
Oral Lipid Tolerance Test (LTT): After a fasting period, administer an oral lipid bolus to the mice. Collect blood samples at various time points post-administration to measure plasma triglyceride levels.
-
Biomarker Analysis: At the end of the 28-day treatment period, collect blood samples to measure fasting plasma insulin, C-peptide, triglycerides, and to calculate HOMA-IR.
-
-
Endpoint Analysis: Collect terminal tissue samples for further analysis, such as gene expression studies in the liver.
Protocol 3: Cardiorenal Failure Assessment in Dahl Salt-Sensitive Rats
Objective: To evaluate the effects of this compound on hemodynamics and end-organ damage in a model of hypertension-induced cardiorenal failure.
Animal Model: Dahl salt-sensitive rats.
Experimental Workflow:
// Nodes Start [label="Start of Study\n(Rats on high-salt diet)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Treatment [label="Daily Oral Gavage\n(this compound or Vehicle)", fillcolor="#FBBC05", fontcolor="#202124"]; Monitoring [label="Monitor:\n- Blood Pressure\n- Biomarkers of inflammation, fibrosis, and tissue function", fillcolor="#F1F3F4"]; Endpoint [label="End of Study:\n- Assess cardiorenal damage\n- Analyze liver fibrosis", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> Treatment; Treatment -> Monitoring [label="Throughout study"]; Monitoring -> Endpoint; }
Caption: Workflow for the Dahl salt-sensitive rat cardiorenal failure study.
Materials:
-
Dahl salt-sensitive rats
-
High-salt diet
-
This compound
-
Vehicle for oral gavage
-
Blood pressure monitoring system
-
Equipment for biomarker analysis (e.g., ELISA kits)
-
Histology equipment
Procedure:
-
Disease Induction: Feed Dahl salt-sensitive rats a high-salt diet to induce hypertension and subsequent organ damage.
-
Drug Administration: Administer this compound or vehicle daily via oral gavage at specified doses (e.g., 1, 3, or 10 mg/kg).
-
Hemodynamic and Biomarker Monitoring:
-
Measure blood pressure regularly throughout the study.
-
Collect blood samples to measure circulating biomarkers of inflammation (e.g., cytokines) and fibrosis.
-
-
-
Assessment of cardiorenal damage through histological examination of the heart and kidneys.
-
Analysis of liver fibrosis.
-
Conclusion
This compound has demonstrated beneficial effects in a range of preclinical models, targeting key pathological features of diabetic nephropathy, metabolic syndrome, and cardiorenal failure. The oral bioavailability and dose-dependent efficacy of this compound support its continued investigation as a potential therapeutic agent for these conditions. The protocols outlined in this document provide a foundation for designing and executing further preclinical studies to explore the full therapeutic potential of this novel sGC stimulator.
References
- 1. olac.berkeley.edu [olac.berkeley.edu]
- 2. Beneficial Metabolic Effects of this compound, a Soluble Guanylate Cyclase Stimulator, in a Mouse Diet-Induced Obesity Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 4. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Beneficial Metabolic Effects of this compound, a Soluble Guanylate Cyclase Stimulator, in a Mouse Diet-Induced Obesity Model [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. IP Glucose Tolerance Test in Mouse [protocols.io]
- 9. Pharmacokinetics, mass balance, tissue distribution, metabolism, and excretion of this compound, a clinical-stage soluble guanylate cyclase stimulator in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of sGC Pathway Activation by Praliciguat
For Researchers, Scientists, and Drug Development Professionals
Introduction
Praliciguat (IW-1973) is a potent, orally bioavailable small molecule stimulator of soluble guanylate cyclase (sGC).[1][2] The nitric oxide (NO)-sGC-cyclic guanosine monophosphate (cGMP) signaling pathway is a critical regulator of numerous physiological processes, including vasodilation, inflammation, and fibrosis.[1][3] In pathological conditions associated with endothelial dysfunction and reduced NO bioavailability, the activity of sGC is impaired. This compound allosterically sensitizes sGC to endogenous NO, leading to an amplification of cGMP production and subsequent activation of downstream signaling cascades.[1][4]
One of the key downstream effectors of cGMP is protein kinase G (PKG), which phosphorylates several target proteins, including the vasodilator-stimulated phosphoprotein (VASP). Phosphorylation of VASP at the serine 239 (Ser239) residue is a well-established biomarker for the activation of the NO-sGC-cGMP pathway.[5][6][7] Therefore, Western blot analysis of VASP phosphorylation at Ser239 provides a robust method to quantify the pharmacological activity of this compound in a cellular context.
These application notes provide a detailed protocol for the immunodetection of key proteins in the sGC signaling pathway—sGCα1, sGCβ1, total VASP, and phospho-VASP (Ser239)—in cell lysates following treatment with this compound.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the sGC signaling pathway and the experimental workflow for Western blot analysis.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data from a dose-response and time-course experiment investigating the effect of this compound on VASP phosphorylation at Ser239. Data is presented as fold change relative to the vehicle-treated control.
Table 1: Dose-Response of this compound on VASP Phosphorylation (Ser239)
| This compound Concentration | Fold Change in p-VASP (Ser239) / Total VASP (Mean ± SD) |
| Vehicle (0 µM) | 1.0 ± 0.1 |
| 0.01 µM | 1.8 ± 0.2 |
| 0.1 µM | 3.5 ± 0.4 |
| 1 µM | 6.2 ± 0.7 |
| 10 µM | 6.5 ± 0.8 |
Table 2: Time-Course of this compound (1 µM) on VASP Phosphorylation (Ser239)
| Treatment Duration | Fold Change in p-VASP (Ser239) / Total VASP (Mean ± SD) |
| 0 min | 1.0 ± 0.1 |
| 15 min | 2.5 ± 0.3 |
| 30 min | 5.8 ± 0.6 |
| 60 min | 6.1 ± 0.7 |
| 120 min | 5.9 ± 0.6 |
Table 3: Effect of this compound (1 µM, 60 min) on sGC Subunit Expression
| Target Protein | Fold Change in Protein Expression (Mean ± SD) |
| sGCα1 | 1.1 ± 0.15 |
| sGCβ1 | 1.0 ± 0.12 |
Experimental Protocols
Materials and Reagents
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) or a cell line known to express sGC.
-
This compound: Stock solution in DMSO.
-
Cell Culture Medium: As recommended for the chosen cell line.
-
Phosphate Buffered Saline (PBS): pH 7.4.
-
RIPA Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.
-
Protease Inhibitor Cocktail.
-
Phosphatase Inhibitor Cocktail.
-
BCA Protein Assay Kit.
-
Laemmli Sample Buffer (4X).
-
Precast Polyacrylamide Gels.
-
PVDF Membranes.
-
Transfer Buffer.
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in TBST.
-
Wash Buffer (TBST): Tris-buffered saline with 0.1% Tween 20.
-
Primary Antibodies:
-
Rabbit anti-phospho-VASP (Ser239)
-
Mouse anti-VASP
-
Rabbit anti-sGCα1
-
Rabbit anti-sGCβ1
-
Mouse anti-β-Actin (Loading Control)
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG
-
HRP-conjugated goat anti-mouse IgG
-
-
Chemiluminescent Substrate.
-
Imaging System.
Detailed Methodology
1. Cell Culture and Treatment
-
Culture cells in appropriate medium and conditions until they reach 80-90% confluency.
-
Starve the cells in serum-free medium for 4-6 hours prior to treatment.
-
Prepare working solutions of this compound in serum-free medium from a DMSO stock. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 0.01, 0.1, 1, 10 µM) for a specified duration (e.g., 60 minutes for dose-response) or with a fixed concentration (e.g., 1 µM) for different time points (e.g., 0, 15, 30, 60, 120 minutes).
2. Cell Lysis and Protein Quantification
-
After treatment, aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to the cells.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube and determine the protein concentration using a BCA protein assay.
3. SDS-PAGE and Protein Transfer
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of a precast polyacrylamide gel.
-
Run the gel according to the manufacturer's instructions.
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
4. Immunoblotting
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. Recommended starting dilutions:
-
anti-phospho-VASP (Ser239): 1:1000
-
anti-VASP: 1:1000
-
anti-sGCα1: 1:500 - 1:2000
-
anti-sGCβ1: 1:1000
-
anti-β-Actin: 1:5000
-
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted 1:2000 - 1:5000 in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
5. Signal Detection and Analysis
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using image analysis software.
-
Normalize the intensity of the phospho-VASP band to the total VASP band. For sGCα1 and sGCβ1, normalize to the β-Actin loading control.
-
Express the results as a fold change relative to the vehicle-treated control.
Logical Relationship Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Beneficial Metabolic Effects of this compound, a Soluble Guanylate Cyclase Stimulator, in a Mouse Diet-Induced Obesity Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An exploratory, randomised, placebo-controlled, 14 day trial of the soluble guanylate cyclase stimulator this compound in participants with type 2 diabetes and hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential VASP phosphorylation controls remodeling of the actin cytoskeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Beneficial Metabolic Effects of this compound, a Soluble Guanylate Cyclase Stimulator, in a Mouse Diet-Induced Obesity Model [frontiersin.org]
- 7. Phosphorylation of the vasodilator-stimulated phosphoprotein (VASP) by the anti-platelet drug, cilostazol, in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Praliciguat for In Vitro Research
Introduction
Praliciguat (IW-1973) is a potent, orally available stimulator of the soluble guanylate cyclase (sGC) enzyme.[1][2] It enhances the nitric oxide (NO)-sGC-cyclic guanosine monophosphate (cGMP) signaling pathway, which plays a crucial role in various physiological processes.[3][4] this compound works by sensitizing sGC to endogenous NO, leading to increased production of cGMP.[5][6] This application note provides detailed protocols and guidelines for the use of this compound in cell culture experiments to investigate its effects on inflammation, fibrosis, apoptosis, and other cGMP-mediated cellular events.[1][7][8]
Mechanism of Action
This compound stimulates the heme-containing form of the sGC enzyme.[9] This action increases the conversion of guanosine triphosphate (GTP) to cGMP.[9] The elevated intracellular cGMP levels then activate cGMP-dependent protein kinase (PKG), which in turn phosphorylates various downstream targets.[3][4] This signaling cascade modulates cellular functions, leading to effects such as vasodilation, and the inhibition of inflammation, fibrosis, and apoptosis.[1][3][4][8]
Quantitative Data Summary
The following table summarizes the effective concentrations of this compound observed in various in vitro experimental systems.
| Cell Line / System | Parameter | Value | Reference |
| HEK-293 Cells | EC₅₀ | 197 nM | [1] |
| Pre-contracted subcutaneous resistance arteries | EC₅₀ | 34.7 nM | [1] |
| Human Renal Proximal Tubular Epithelial Cells (RPTC) | Conc. Range | 1 - 10 µM | [1] |
| Cultured Myoblasts | Effective Conc. | Not specified, used with NO donor | [9] |
| Hepatic Stellate Cells | Treatment | Not specified, direct action confirmed | [7] |
Experimental Protocols
Preparation of this compound Stock Solution
It is recommended to prepare a concentrated stock solution of this compound in a suitable solvent, which can then be diluted to the final working concentration in cell culture medium.
-
Reagent: this compound powder
-
Solvent: Dimethyl sulfoxide (DMSO) is a common solvent for similar small molecules.
-
Procedure:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO. For example, add the appropriate volume of DMSO to 1 mg of this compound (researchers must calculate this based on the molecular weight provided by the supplier).
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term stability.
-
-
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same percentage of DMSO) should always be included in experiments.
General Protocol for Cell Treatment
This protocol provides a general workflow for treating cultured cells with this compound. Specific parameters such as cell density, this compound concentration, and incubation time should be optimized for each cell type and experimental endpoint.
Specific Assay Protocol: Inhibition of Inflammation in RPTCs
This protocol is based on studies showing this compound's ability to inhibit pro-inflammatory responses in human renal proximal tubular epithelial cells (RPTCs).[1][8][10]
-
Objective: To measure the effect of this compound on tumor necrosis factor-α (TNF-α)-induced expression and secretion of pro-inflammatory markers like monocyte chemoattractant protein-1 (MCP-1).[8]
-
Materials:
-
Human primary RPTCs
-
Appropriate cell culture medium and supplements
-
This compound stock solution (10 mM in DMSO)
-
Recombinant human TNF-α
-
ELISA kit for MCP-1
-
Reagents for RNA extraction and qRT-PCR
-
-
Procedure:
-
Cell Seeding: Seed RPTCs in 24-well plates at a density that will result in ~80-90% confluency at the time of the assay. Culture overnight in a humidified incubator at 37°C and 5% CO₂.[11][12]
-
Pre-treatment: The following day, replace the medium with fresh medium containing this compound at various concentrations (e.g., 1 µM, 3 µM, 10 µM) or a vehicle control (DMSO). Incubate for 1-2 hours.
-
Inflammatory Challenge: Add TNF-α to the wells to a final concentration known to induce a robust inflammatory response (e.g., 10 ng/mL). Do not add TNF-α to the negative control wells.
-
Incubation: Incubate the plates for an appropriate duration. For cytokine secretion, 24-48 hours is typical.[1] For gene expression analysis, a shorter time point (e.g., 4-6 hours) may be optimal.
-
Sample Collection:
-
Supernatant: Collect the cell culture supernatant, centrifuge to remove debris, and store at -80°C for MCP-1 analysis by ELISA.
-
Cell Lysate: Wash the cells with PBS, then lyse the cells directly in the plate using an appropriate lysis buffer for RNA extraction.
-
-
Analysis:
-
Measure the concentration of secreted MCP-1 in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Analyze the relative gene expression of MCP-1 and other inflammatory cytokines using qRT-PCR.
-
-
Specific Assay Protocol: Inhibition of TGF-β-Mediated Apoptosis
This protocol is designed to assess this compound's protective effect against apoptosis induced by transforming growth factor-β (TGF-β), as demonstrated in RPTCs.[1][8]
-
Objective: To quantify the effect of this compound on TGF-β-induced apoptosis and phosphorylation of SMAD3.[8]
-
Materials:
-
Human primary RPTCs
-
This compound stock solution
-
Recombinant human TGF-β1
-
Apoptosis detection kit (e.g., Annexin V/PI staining, Caspase-3/7 activity assay)
-
Antibodies for Western blotting (e.g., anti-phospho-SMAD3, anti-total-SMAD3, anti-GAPDH)
-
-
Procedure:
-
Seeding and Pre-treatment: Follow steps 1 and 2 from the inflammation protocol above.
-
Apoptosis Induction: Add TGF-β1 to the wells to a final concentration known to induce apoptosis (e.g., 5-10 ng/mL).
-
Incubation: Incubate for 48-72 hours to allow for the development of apoptotic changes.[1]
-
Analysis:
-
Apoptosis: Quantify apoptosis using a preferred method. For flow cytometry, cells would be harvested, stained with Annexin V-FITC and Propidium Iodide (PI), and analyzed. For plate-based assays, a luminescent or fluorescent caspase activity reagent would be added directly to the wells.
-
Western Blotting: To analyze pSMAD3 levels, a shorter incubation time with TGF-β1 (e.g., 30-60 minutes) is required. After treatment, lyse the cells, determine protein concentration, and perform Western blotting using specific antibodies to detect the phosphorylation status of SMAD3.[8]
-
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Beneficial Metabolic Effects of this compound, a Soluble Guanylate Cyclase Stimulator, in a Mouse Diet-Induced Obesity Model [frontiersin.org]
- 5. Effects of the Soluble Guanylate Cyclase Stimulator this compound in Diabetic Kidney Disease: A Randomized Placebo-Controlled Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting the NO–sGC–cGMP Pathway: Mechanisms of Action of Vericiguat in Chronic Heart Failure | MDPI [mdpi.com]
- 7. sGC stimulator this compound suppresses stellate cell fibrotic transformation and inhibits fibrosis and inflammation in models of NASH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound inhibits progression of diabetic nephropathy in ZSF1 rats and suppresses inflammation and apoptosis in human renal proximal tubular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. Cell Culture Protocols [cellbiologics.com]
Troubleshooting & Optimization
Praliciguat Technical Support Center: Troubleshooting Aqueous Solubility
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility challenges with Praliciguat in aqueous solutions. The following information is designed to address common issues and provide clear protocols for your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I dissolved this compound in an organic solvent, but it precipitated when I diluted it into my aqueous buffer. Why is this happening and how can I prevent it?
A1: This is a common phenomenon known as "crashing out." this compound, like many small molecules, is poorly soluble in purely aqueous solutions. When a concentrated stock solution in an organic solvent (like DMSO) is diluted into an aqueous buffer, the final concentration of the organic solvent may be too low to keep this compound dissolved, causing it to precipitate.
Troubleshooting Steps:
-
Reduce the Final Concentration: The simplest approach is to lower the final working concentration of this compound in your assay.
-
Optimize Solvent Concentration: While minimizing organic solvent is often desirable, a slightly higher final concentration (e.g., 0.5% DMSO instead of 0.1%) may be necessary to maintain solubility. Always perform a vehicle control experiment to ensure the solvent concentration does not affect your experimental results.
-
Use a Stepwise Dilution: Instead of a single large dilution, try a serial dilution approach. This can sometimes prevent rapid precipitation.
-
Incorporate Co-solvents or Surfactants: For many applications, the use of excipients is necessary to maintain this compound in solution. See the table below for a known successful formulation.
Q2: What is the best way to prepare a this compound stock solution?
A2: It is recommended to prepare a high-concentration stock solution in an organic solvent such as Dimethyl Sulfoxide (DMSO). A stock solution of 20.8 mg/mL in DMSO has been successfully used.[1]
Q3: Can I heat or sonicate my this compound solution to aid dissolution?
A3: Yes, if you observe precipitation or phase separation during the preparation of your solution, gentle heating and/or sonication can be used to help dissolve the compound.[1] However, be mindful of the potential for degradation with excessive heat. It is advisable to test the stability of your compound under these conditions if you plan to store the solution.
This compound Solubility Data
The following table summarizes known solubility information for this compound in different solvent systems. Due to its low intrinsic aqueous solubility, formulations with co-solvents and surfactants are often required.
| Solvent System | Solubility | Notes |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (3.89 mM) | This formulation yields a clear solution. The saturation point was not determined.[1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (3.89 mM) | This formulation also yields a clear solution, with the saturation point not determined.[1] |
Experimental Protocols
Protocol for Preparation of this compound Formulation (Aqueous System)
This protocol is adapted from a known successful method for solubilizing this compound for in vivo studies and can be scaled for in vitro applications.[1]
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline solution (0.9% NaCl)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Procedure (for 1 mL of 2.08 mg/mL solution):
-
Prepare a 20.8 mg/mL stock solution of this compound in DMSO.
-
In a sterile tube, add 100 µL of the 20.8 mg/mL this compound stock solution.
-
Add 400 µL of PEG300 to the tube.
-
Vortex the mixture thoroughly until it is a homogenous solution.
-
Add 50 µL of Tween-80 to the mixture.
-
Vortex again until the solution is clear and homogenous.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
Vortex one final time to ensure complete mixing.
Protocol for Equilibrium Solubility Determination (Shake-Flask Method)
This protocol outlines a standard procedure to determine the equilibrium solubility of this compound in a specific aqueous buffer.
Materials:
-
This compound (solid)
-
Aqueous buffer of interest (e.g., Phosphate Buffered Saline, pH 7.4)
-
Glass vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C)
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Analytical method for quantification (e.g., HPLC-UV)
Procedure:
-
Add an excess amount of solid this compound to a glass vial. The excess should be sufficient to ensure that undissolved solid remains at the end of the experiment.
-
Add a known volume of the desired aqueous buffer to the vial.
-
Securely cap the vial and place it on an orbital shaker in a temperature-controlled environment.
-
Shake the vials for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. It is advisable to take time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has plateaued.
-
After the incubation period, allow the vials to sit undisturbed for a short period to allow for the sedimentation of undissolved solid.
-
Carefully withdraw a sample from the supernatant.
-
Immediately filter the sample using a syringe filter to remove any remaining solid particles.
-
Dilute the filtrate as necessary and analyze the concentration of this compound using a validated analytical method.
Visualizations
This compound Mechanism of Action: The NO-sGC-cGMP Signaling Pathway
This compound is a soluble guanylate cyclase (sGC) stimulator. It enhances the production of cyclic guanosine monophosphate (cGMP) by sensitizing sGC to nitric oxide (NO).[1][2][3] This leads to various downstream effects, including vasodilation.[1]
Caption: this compound stimulates sGC, enhancing the NO-sGC-cGMP signaling pathway.
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in determining the equilibrium solubility of this compound using the shake-flask method.
Caption: Workflow for determining the equilibrium solubility of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of the Soluble Guanylate Cyclase Stimulator this compound in Diabetic Kidney Disease: A Randomized Placebo-Controlled Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of the Soluble Guanylate Cyclase Stimulator this compound in Diabetic Kidney Disease: A Randomized Placebo-Controlled Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Praliciguat In Vitro Experimentation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the use of Praliciguat in in vitro experiments. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful design and execution of your studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, orally available stimulator of soluble guanylate cyclase (sGC).[1][2] It works by directly stimulating sGC, the primary receptor for nitric oxide (NO), leading to increased production of cyclic guanosine monophosphate (cGMP).[1][3] This enhanced signaling in the NO-sGC-cGMP pathway results in various physiological effects, including vasodilation, and anti-inflammatory and anti-fibrotic responses.[1][3]
Q2: What are the recommended solvents and storage conditions for this compound?
A2: For in vitro experiments, this compound can be dissolved in DMSO to prepare a stock solution.[1] It is recommended to store the stock solution at -20°C for up to one year or at -80°C for up to two years.[1] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.[1]
Q3: What is a typical effective concentration range for this compound in cell-based assays?
A3: The effective concentration of this compound can vary depending on the cell type and the specific assay. However, published data indicates that this compound stimulates sGC in HEK-293 cells with an EC50 of 197 nM. In studies with human renal proximal tubular epithelial cells, concentrations between 1 µM and 10 µM have been shown to inhibit pro-inflammatory cytokine expression and apoptosis.
Q4: How can I measure the activity of this compound in my in vitro model?
A4: The primary downstream effector of this compound's activity is the accumulation of intracellular cGMP. Therefore, a cGMP accumulation assay is the most direct method to quantify its effect. Other functional assays, such as vasodilation assays using isolated blood vessels, can also be employed to assess its biological activity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no cGMP accumulation despite this compound treatment. | 1. Cell line suitability: The cell line may not express sufficient levels of soluble guanylate cyclase (sGC). 2. This compound degradation: Improper storage or handling of the this compound stock solution may have led to its degradation. 3. Assay interference: Components of the cell culture medium or assay reagents may be interfering with the cGMP measurement. | 1. Confirm sGC expression: Verify the expression of sGC in your cell line using techniques like Western blotting or qPCR. Consider using a cell line known to express functional sGC. 2. Prepare fresh stock solution: Prepare a fresh stock solution of this compound from a new vial and store it under the recommended conditions. 3. Optimize assay conditions: Test for interference by running appropriate controls, such as a known sGC activator or by spiking a known amount of cGMP into your samples. |
| High background signal in the cGMP assay. | 1. Endogenous NO production: The cells may be producing high basal levels of nitric oxide (NO), leading to sGC stimulation. 2. Phosphodiesterase (PDE) activity: Low PDE activity in the cells can lead to the accumulation of cGMP. | 1. Inhibit endogenous NO synthesis: Pre-treat cells with an inhibitor of nitric oxide synthase (NOS), such as L-NAME, to reduce basal cGMP levels. 2. Include a PDE inhibitor: Most cGMP assays are performed in the presence of a broad-spectrum PDE inhibitor, like IBMX, to prevent the degradation of cGMP. Ensure that an appropriate concentration of a PDE inhibitor is included in your assay buffer. |
| Precipitation of this compound in the culture medium. | Poor solubility: this compound may have limited solubility in aqueous solutions at higher concentrations. The final concentration of the solvent (e.g., DMSO) in the culture medium might be too low to maintain solubility. | 1. Optimize solvent concentration: Ensure the final DMSO concentration in your culture medium does not exceed a level that is toxic to your cells (typically <0.5%). 2. Prepare fresh dilutions: Prepare fresh dilutions of this compound from the stock solution for each experiment. 3. Use a suitable vehicle: For in vivo experiments, a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline has been used to achieve a clear solution.[1] This may be adapted for certain in vitro applications, but vehicle controls are crucial. |
| Inconsistent results between experiments. | 1. Cell passage number: The responsiveness of cells to sGC stimulation can change with increasing passage number. 2. Variability in cell seeding density: Inconsistent cell numbers at the start of the experiment can lead to variable results. 3. Pipetting errors: Inaccurate pipetting can introduce significant variability. | 1. Use a consistent passage number: Use cells within a defined and validated passage number range for all experiments. 2. Ensure uniform cell seeding: Use a cell counter to ensure accurate and consistent cell seeding density across all wells and experiments. 3. Calibrate pipettes: Regularly calibrate your pipettes to ensure accuracy. |
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Value | Reference |
| EC50 (sGC stimulation) | HEK-293 | 197 nM | |
| EC50 (Vasodilation) | Human subcutaneous resistance arteries | 34.7 nM | |
| Inhibition of pro-inflammatory cytokine expression | Human renal proximal tubular epithelial cells | 1 - 10 µM | |
| Inhibition of apoptosis | Human renal proximal tubular epithelial cells | 1 - 10 µM |
Experimental Protocols
Protocol 1: cGMP Accumulation Assay
This protocol provides a general framework for measuring intracellular cGMP levels in response to this compound treatment.
Materials:
-
Cell line expressing soluble guanylate cyclase (e.g., HEK-293, A7r5)
-
Cell culture medium and supplements
-
This compound
-
DMSO (for stock solution)
-
Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX)
-
Lysis buffer
-
cGMP immunoassay kit (e.g., ELISA, HTRF)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Cell Culture: Culture the cells overnight under standard conditions (e.g., 37°C, 5% CO2).
-
Pre-treatment: On the day of the assay, aspirate the culture medium and replace it with serum-free medium containing a PDE inhibitor (e.g., 0.5 mM IBMX). Incubate for 30-60 minutes.
-
This compound Treatment: Add varying concentrations of this compound (prepared by diluting the stock solution in the assay medium) to the wells. Include a vehicle control (e.g., DMSO at the same final concentration as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired time period (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis: Aspirate the medium and lyse the cells according to the instructions provided with the cGMP immunoassay kit.
-
cGMP Measurement: Determine the cGMP concentration in the cell lysates using the chosen immunoassay kit and a plate reader.
-
Data Analysis: Plot the cGMP concentration against the this compound concentration and determine the EC50 value using a suitable software.
Protocol 2: In Vitro Vasodilation Assay
This protocol describes a method for assessing the vasodilatory effects of this compound on isolated blood vessels.
Materials:
-
Human subcutaneous resistance arteries or other suitable blood vessels
-
Myograph system
-
Physiological salt solution (PSS)
-
Vasoconstrictor (e.g., phenylephrine, U46619)
-
This compound
-
DMSO (for stock solution)
-
Data acquisition and analysis software
Procedure:
-
Vessel Preparation: Isolate and mount small segments of the artery on a wire myograph in a chamber filled with PSS, maintained at 37°C and gassed with 95% O2 / 5% CO2.
-
Equilibration: Allow the vessels to equilibrate for at least 30 minutes.
-
Viability Check: Test the viability of the vessels by inducing contraction with a high-potassium solution.
-
Pre-constriction: Pre-constrict the vessels to approximately 50-80% of their maximal contraction using a suitable vasoconstrictor.
-
This compound Treatment: Once a stable contraction is achieved, cumulatively add increasing concentrations of this compound to the bath.
-
Data Recording: Continuously record the changes in vessel tension.
-
Data Analysis: Express the relaxation response as a percentage of the pre-constriction tension. Plot the relaxation against the this compound concentration to generate a concentration-response curve and calculate the EC50 value.
Mandatory Visualizations
Caption: this compound signaling pathway.
Caption: cGMP accumulation assay workflow.
Caption: Troubleshooting logical workflow.
References
Praliciguat Technical Support Center: Managing Off-Target Effects in Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing potential off-target effects of Praliciguat in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a soluble guanylate cyclase (sGC) stimulator. It enhances the production of cyclic guanosine monophosphate (cGMP) by sensitizing sGC to its endogenous activator, nitric oxide (NO).[1][2] This leads to the modulation of various physiological processes, including vasodilation, inflammation, and fibrosis.[2]
Q2: What are the known on-target effects of this compound that I should be aware of in my cell-based assays?
A2: The primary on-target effect is the increase in intracellular cGMP levels. This can lead to downstream signaling events such as the activation of protein kinase G (PKG). In cell-based assays, this can manifest as anti-inflammatory effects (e.g., reduced cytokine expression) and anti-fibrotic effects (e.g., decreased collagen production).[1][2] It is crucial to distinguish these intended pharmacological effects from true off-target activities.
Q3: Are there known off-target effects for this compound or other sGC stimulators?
A3: While newer sGC stimulators like this compound are designed for high selectivity, the broader class of sGC modulators has been known to interact with other enzymes, particularly phosphodiesterases (PDEs).[3][4] Some early sGC stimulators exhibited off-target PDE inhibition.[3] Therefore, it is prudent to consider potential PDE inhibition as a possible off-target effect in your assays, especially if observing unexpected results.
Q4: How can I differentiate between on-target and off-target effects in my experiments?
A4: To distinguish between on-target and off-target effects, consider using a multi-faceted approach:
-
Use a structurally unrelated sGC stimulator: If a different sGC stimulator produces the same effect, it is more likely to be an on-target effect.
-
Employ an sGC inhibitor: Co-treatment with an sGC inhibitor, such as ODQ (1H-[3][5][6]oxadiazolo[4,3-a]quinoxalin-1-one), should reverse the on-target effects of this compound.
-
Measure cGMP levels: Directly measure intracellular cGMP concentrations to confirm that the observed effects correlate with sGC stimulation.
-
Use a PDE inhibitor: Compare the effects of this compound with a known PDE inhibitor to assess potential off-target PDE inhibition.
This compound Activity Profile
The following table summarizes the known and potential activities of this compound.
| Target/Pathway | Activity | Potency (EC50/IC50) | Key Considerations in Cell-Based Assays |
| On-Target | |||
| Soluble Guanylate Cyclase (sGC) | Stimulator | Potent (nanomolar range, specific values proprietary) | Primary mechanism of action. Leads to increased cGMP production. |
| Potential Off-Targets | |||
| Phosphodiesterases (PDEs) | Potential Inhibitor | Undetermined for this compound. Some older sGC modulators have shown PDE activity.[3] | Can also increase cGMP levels, confounding results. Use specific PDE inhibitors as controls. |
| Kinase Panel | Unlikely | No significant off-target kinase activity has been reported in the public domain. | Low probability of direct kinase inhibition, but downstream signaling from cGMP/PKG can affect kinase pathways. |
Signaling Pathways and Experimental Workflows
Figure 1: this compound's on-target signaling pathway.
Figure 2: A logical workflow for investigating unexpected effects.
Troubleshooting Guides
Assay 1: cGMP Measurement (e.g., HTRF, ELISA)
| Problem | Potential Cause | Troubleshooting Steps |
| High background signal | - Cell lysis issues leading to non-specific signal. - Contamination of reagents. | - Optimize cell lysis buffer and incubation time. - Use fresh, high-quality reagents. - Include a "no cells" control to assess reagent background. |
| Low or no signal with this compound | - Low sGC expression in the cell line. - Presence of sGC inhibitors in the media. - Inactive this compound. | - Confirm sGC expression in your cell line via Western Blot or qPCR. - Ensure media components do not interfere with the assay. - Use a fresh stock of this compound and verify its activity with a positive control cell line. |
| Inconsistent results between replicates | - Uneven cell seeding. - Pipetting errors. | - Ensure a single-cell suspension before seeding and use a calibrated multichannel pipette. - Automate pipetting steps if possible. |
Assay 2: Inflammation (e.g., LPS-induced cytokine release)
| Problem | Potential Cause | Troubleshooting Steps |
| This compound shows no anti-inflammatory effect | - Cell type is not responsive to cGMP-mediated anti-inflammatory pathways. - Insufficient this compound concentration. | - Confirm that your cell type expresses the necessary downstream effectors of cGMP signaling. - Perform a dose-response curve to determine the optimal concentration of this compound. |
| Unexpected pro-inflammatory effect | - Off-target effect. - Cell stress due to high drug concentration. | - Investigate potential off-target effects as described in the FAQs. - Assess cell viability at the tested concentrations of this compound. |
| High variability in cytokine levels | - Inconsistent LPS stimulation. - Cell health issues. | - Ensure consistent LPS concentration and incubation time across all wells. - Monitor cell viability and morphology throughout the experiment. |
Assay 3: Fibrosis (e.g., TGF-β-induced collagen production)
| Problem | Potential Cause | Troubleshooting Steps |
| No reduction in collagen with this compound | - The fibrotic phenotype in your model is not cGMP-dependent. - Insufficient TGF-β stimulation. | - Verify that the chosen cell model is responsive to cGMP-mediated anti-fibrotic signals. - Optimize the concentration of TGF-β to achieve a robust fibrotic response. |
| Cell detachment or death | - Cytotoxicity of this compound at high concentrations. - Synergistic toxicity with TGF-β. | - Determine the cytotoxic threshold of this compound in your cell line using a viability assay. - Assess cell viability in the presence of both this compound and TGF-β. |
| Inconsistent collagen deposition | - Uneven cell growth or matrix production. - Issues with staining or imaging. | - Ensure a uniform cell monolayer before adding TGF-β. - Optimize staining protocols and image acquisition settings. |
Experimental Protocols
Protocol 1: cGMP Measurement using HTRF
-
Cell Seeding: Seed cells in a 96-well plate at a density of 50,000 cells/well and incubate overnight.
-
Compound Treatment: Remove the culture medium and add this compound at various concentrations in a suitable assay buffer. Incubate for 30 minutes at 37°C.
-
Cell Lysis: Add the HTRF lysis buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.
-
HTRF Reaction: Add the HTRF detection reagents (cGMP-d2 and anti-cGMP-cryptate) to the lysate.
-
Signal Detection: Incubate for 1 hour at room temperature and read the plate on an HTRF-compatible reader.
Protocol 2: LPS-Induced Inflammation Assay
-
Cell Seeding: Plate macrophages (e.g., RAW 264.7) in a 24-well plate and allow them to adhere.
-
Pre-treatment: Treat the cells with varying concentrations of this compound for 1 hour.
-
Inflammatory Challenge: Add Lipopolysaccharide (LPS) to a final concentration of 100 ng/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of a pro-inflammatory cytokine (e.g., TNF-α or IL-6) using an ELISA kit.
Protocol 3: TGF-β-Induced Fibrosis Assay
-
Cell Seeding: Seed primary human fibroblasts in a 48-well plate and grow to confluence.
-
Serum Starvation: Serum-starve the cells for 24 hours before treatment.
-
Compound and Stimulus Addition: Add this compound at the desired concentrations, followed by the addition of TGF-β (5 ng/mL).
-
Incubation: Incubate the cells for 48 hours to allow for collagen production.
-
Collagen Quantification: Lyse the cells and quantify the amount of soluble collagen in the lysate using a Sirius Red collagen detection kit.
References
- 1. Effects of the Soluble Guanylate Cyclase Stimulator this compound in Diabetic Kidney Disease: A Randomized Placebo-Controlled Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Beneficial Metabolic Effects of this compound, a Soluble Guanylate Cyclase Stimulator, in a Mouse Diet-Induced Obesity Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Soluble Guanylate Cyclase: A new therapeutic target for pulmonary arterial hypertension and chronic thromboembolic pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Soluble Guanylate Cyclase as an Emerging Therapeutic Target in Cardiopulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NO-independent stimulators and activators of soluble guanylate cyclase: discovery and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability, Proliferation, Cryopreservation, and Apoptosis Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
Technical Support Center: Praliciguat Cardiovascular Safety
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing praliciguat in animal models. The information is designed to help address specific issues related to this compound-induced hypotension that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and why does it cause hypotension?
A1: this compound is a soluble guanylate cyclase (sGC) stimulator. It enhances the nitric oxide (NO)-sGC-cyclic guanosine monophosphate (cGMP) signaling pathway.[1][2][3] This signaling cascade leads to vasodilation, or the widening of blood vessels, which in turn can cause a decrease in systemic blood pressure.[3][4][5] Hypotension is, therefore, an expected pharmacological effect of this compound.
Q2: Is the hypotensive effect of this compound dose-dependent?
A2: Yes, the hypotensive effect of this compound is generally dose-dependent.[6][7][8] Higher doses of this compound are expected to cause a more pronounced decrease in blood pressure. Clinical studies in humans have also shown that a higher dose (e.g., 40 mg) can lead to more adverse events related to blood pressure lowering compared to a lower dose (e.g., 20 mg).[9]
Q3: In which animal models has this compound-induced blood pressure reduction been observed?
A3: this compound has been shown to reduce blood pressure in various animal models, including Dahl salt-sensitive rats and spontaneously hypertensive rats.[1][4] It has also been studied in mouse models of diet-induced obesity and diabetic nephropathy, where effects on blood pressure were also noted.[10][11] However, in some models, such as the ZSF1 rat, this compound monotherapy did not significantly affect hemodynamics, suggesting the effect can be model-dependent.
Q4: What are the critical blood pressure thresholds to be aware of in common animal models?
A4: While specific thresholds can vary based on the experimental goals and the specific animal model, a mean arterial pressure (MAP) below 60 mmHg is often considered hypotensive in small animals like rats and mice and may warrant intervention to ensure adequate organ perfusion.[2][12] It is crucial to establish baseline blood pressure for each animal before drug administration to accurately assess the drug's effect.
Troubleshooting Guide for this compound-Induced Hypotension
This guide provides a stepwise approach to addressing significant hypotension in animal models during this compound administration.
Issue: Significant Drop in Blood Pressure Post-Praliciguat Administration
A sudden or profound drop in blood pressure can compromise animal welfare and the integrity of the experimental data.
Immediate Steps:
-
Confirm the Reading: Ensure the blood pressure measurement is accurate. Check the placement and function of the monitoring equipment (e.g., arterial catheter, tail-cuff).[1][13]
-
Reduce or Discontinue this compound Administration: If the hypotension is severe, the most immediate action is to stop or reduce the infusion or administration of this compound.
-
Provide Supportive Care: Maintain the animal's body temperature, as hypothermia can exacerbate hypotension.[14]
Intervention Strategies:
If hypotension persists, the following interventions can be considered, starting with the least invasive:
-
Fluid Resuscitation:
-
Administer an intravenous (IV) or subcutaneous (SQ) bolus of a warmed, sterile isotonic crystalloid solution (e.g., 0.9% saline or Lactated Ringer's solution).[2][14]
-
A typical starting dose for rodents is 10-20 mL/kg administered over 15-30 minutes.[2][15]
-
Monitor blood pressure closely during and after fluid administration to assess the response.
-
-
Vasopressor Support (if fluid resuscitation is insufficient):
-
For persistent or severe hypotension, the use of vasopressors may be necessary. These should be administered intravenously and titrated to effect.
-
Phenylephrine: A direct-acting α1-adrenergic agonist that increases systemic vascular resistance. It can be administered as a bolus or a constant rate infusion.
-
Dopamine: Has dose-dependent effects. At moderate doses (5-10 µg/kg/min), it primarily increases cardiac contractility (β1-adrenergic effect), which can help improve blood pressure. At higher doses, it also causes vasoconstriction (α1-adrenergic effect).[14][16][17]
-
Norepinephrine: A potent vasoconstrictor with some inotropic effects. It is often used in cases of severe vasodilation.[17][18][19]
-
Proactive Measures to Mitigate Hypotension:
-
Dose-Response Study: Conduct a pilot dose-response study to determine the optimal therapeutic dose of this compound with manageable cardiovascular effects for your specific animal model and experimental conditions.
-
Slower Administration: Administering this compound as a slow infusion rather than a rapid bolus can help to mitigate a sharp drop in blood pressure.
-
Anesthesia Considerations: The choice of anesthetic can significantly impact cardiovascular parameters. Some anesthetics can cause hypotension on their own. Be consistent with the anesthetic regimen and account for its effects.[20][21]
Data Presentation
Table 1: Effect of this compound on Blood Pressure in Animal Models
| Animal Model | Dose | Route of Administration | Change in Mean Arterial Pressure (MAP) | Reference |
| Dahl Salt-Sensitive Rat | Not Specified | Not Specified | Reduction in blood pressure | [1][4] |
| Spontaneously Hypertensive Rat | 3 mg/kg | Oral | Dose-dependent and long-lasting decrease | [6] |
| Transgenic Hypertensive Rat (dTGR) | 3 mg/kg/day | Oral | Reduced from ~197 mmHg to ~133 mmHg | [22] |
| Normotensive Anesthetized Rat | 3-300 µg/kg | Intravenous | Dose-dependent decrease | [7] |
| Normotensive Anesthetized Rat | 0.1-1 mg/kg | Oral | Dose-dependent decrease | [7] |
| Anesthetized Dog | 3-100 µg/kg | Intravenous | Dose-dependent decrease | [7] |
Table 2: Clinical Data on this compound and Blood Pressure in Humans
| Population | Dose | Duration | Change in Mean Arterial Pressure (MAP) | Reference |
| Type 2 Diabetes & Hypertension | 10-50 mg QD (escalating) | 3-day cycles | Decrease of 2 to 9 mmHg vs. placebo | [23] |
| Type 2 Diabetes & Hypertension | 40 mg QD or 20 mg BID | 14 days | -5 mmHg vs. placebo | [3] |
| Diabetic Kidney Disease | 20 mg or 40 mg daily | 12 weeks | -4 mmHg (systolic) vs. placebo | [9] |
Experimental Protocols
Protocol 1: Blood Pressure Monitoring in Rodent Models
Objective: To accurately measure arterial blood pressure in rats or mice during this compound administration.
Method 1: Direct (Invasive) Blood Pressure Monitoring (Gold Standard)
-
Anesthesia: Anesthetize the animal using an appropriate and consistent anesthetic regimen (e.g., isoflurane).[20]
-
Surgical Preparation: Surgically expose the carotid or femoral artery.
-
Catheterization: Insert a fluid-filled catheter into the artery and secure it.
-
Transducer Connection: Connect the arterial catheter to a pressure transducer linked to a data acquisition system.
-
Data Recording: Continuously record systolic, diastolic, and mean arterial pressure, as well as heart rate.
-
This compound Administration: Administer this compound via a separate intravenous or oral route as per the experimental design.
-
Post-Procedure: At the end of the experiment, euthanize the animal under deep anesthesia.
Method 2: Non-Invasive Blood Pressure Monitoring (Tail-Cuff Plethysmography)
-
Acclimatization: Acclimate the conscious animal to the restraint device and tail-cuff to minimize stress-induced blood pressure fluctuations.[1][13]
-
Warming: Gently warm the animal's tail to ensure adequate blood flow for detection.
-
Cuff Placement: Place the tail-cuff and sensor at the base of the tail.
-
Measurement Cycles: Perform several measurement cycles to obtain a stable baseline reading before administering this compound.
-
This compound Administration: Administer this compound.
-
Post-Dose Monitoring: Measure blood pressure at predetermined time points after administration.
Protocol 2: Management of Acute Hypotension
Objective: To stabilize an animal experiencing a severe drop in blood pressure following this compound administration.
-
Confirmation and Monitoring: Confirm the hypotensive event with the blood pressure monitoring system and continue to monitor closely.
-
Stop/Reduce this compound: Immediately cease or reduce the rate of this compound administration.
-
Fluid Bolus:
-
Vasopressor Administration (if necessary):
-
If blood pressure does not respond adequately to fluids, prepare a dilute solution of a vasopressor (e.g., phenylephrine or dopamine).
-
Administer the vasopressor intravenously as a slow bolus or a constant rate infusion, titrating the dose to achieve the target blood pressure.
-
Example (Dopamine CRI): Start at a low dose (e.g., 2-5 µg/kg/min) and increase as needed.[16][17]
-
-
Documentation: Record all interventions and the animal's response.
Visualizations
References
- 1. datasci.com [datasci.com]
- 2. benchchem.com [benchchem.com]
- 3. An exploratory, randomised, placebo-controlled, 14 day trial of the soluble guanylate cyclase stimulator this compound in participants with type 2 diabetes and hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Soluble guanylate cyclase stimulator this compound attenuates inflammation, fibrosis, and end-organ damage in the Dahl model of cardiorenal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Beneficial Metabolic Effects of this compound, a Soluble Guanylate Cyclase Stimulator, in a Mouse Diet-Induced Obesity Model [frontiersin.org]
- 6. Stimulators of Soluble Guanylyl Cyclase: Future Clinical Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cardiovascular actions of a novel NO-independent guanylyl cyclase stimulator, BAY 41-8543: in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effects of the Soluble Guanylate Cyclase Stimulator this compound in Diabetic Kidney Disease: A Randomized Placebo-Controlled Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Beneficial Metabolic Effects of this compound, a Soluble Guanylate Cyclase Stimulator, in a Mouse Diet-Induced Obesity Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Beneficial Metabolic Effects of this compound, a Soluble Guanylate Cyclase Stimulator, in a Mouse Diet-Induced Obesity Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Troubleshooting Hypotension | Veterian Key [veteriankey.com]
- 13. kentscientific.com [kentscientific.com]
- 14. A Stepwise Approach to the Treatment of Hypotension in Small Animal Practice - WSAVA 2015 Congress - VIN [vin.com]
- 15. animalcare.ubc.ca [animalcare.ubc.ca]
- 16. dvm360.com [dvm360.com]
- 17. cabidigitallibrary.org [cabidigitallibrary.org]
- 18. mdpi.com [mdpi.com]
- 19. Use of vasopressors for treatment of vasodilatory hypotension in dogs and cats by Diplomates of the American College of Veterinary Emergency and Critical Care - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. assets.prod.vetlearn.com.s3.amazonaws.com [assets.prod.vetlearn.com.s3.amazonaws.com]
- 22. The sGC stimulator BAY 41-8543 in a rat model of hypertension-induced heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 23. diabetesjournals.org [diabetesjournals.org]
Praliciguat Stability and Degradation Technical Support Center
Welcome to the technical support center for Praliciguat. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation of this compound in long-term experiments. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
A1: For long-term stability of stock solutions, specific temperature-controlled storage is crucial. Based on available data, the following conditions are recommended:
It is imperative to use the solution within these timeframes to ensure its integrity for experimental use.[1] For in vivo experiments, it is highly recommended to prepare working solutions fresh on the day of use.[1]
Q2: What are the known metabolic pathways of this compound? Can this information help in identifying potential degradation products?
A2: Yes, understanding the metabolic pathways can provide insights into potential degradation routes. In preclinical models, this compound is metabolized primarily via oxidative and glucuronidation pathways.[2] The most abundant metabolites identified were this compound-glucuronide and hydroxy-praliciguat-glucuronide.[2] This suggests that the molecule is susceptible to oxidation and conjugation, which could be potential degradation pathways to investigate under chemical stress conditions.
Q3: How does this compound exert its mechanism of action, and could this be affected by degradation?
A3: this compound is a soluble guanylate cyclase (sGC) stimulator. It enhances the nitric oxide (NO)-sGC-cyclic guanosine monophosphate (cGMP) signaling pathway, leading to vasodilation and anti-inflammatory effects.[3] Degradation of the active molecule could alter its ability to interact with sGC, thereby reducing or eliminating its therapeutic effect. Therefore, monitoring the purity and stability of this compound throughout an experiment is critical.
Q4: Are there established stability-indicating analytical methods for this compound?
A4: While specific, publicly available stability-indicating methods for this compound are not detailed in the literature, methods for similar sGC stimulators like Riociguat and Vericiguat have been developed and validated.[4][5] These typically involve reverse-phase high-performance liquid chromatography (RP-HPLC) with UV or mass spectrometric detection. A similar approach would be suitable for developing a stability-indicating method for this compound.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Loss of this compound potency in a long-term cell culture experiment. | Degradation in aqueous media at 37°C. | Prepare fresh this compound-containing media at shorter intervals. Perform a time-course stability study of this compound in your specific cell culture medium at 37°C to determine its degradation rate. Analyze samples at different time points using a validated HPLC method. |
| Appearance of unknown peaks in HPLC chromatograms of stored this compound solutions. | Chemical degradation due to improper storage (e.g., exposure to light, elevated temperature, or incompatible solvents). | Review storage conditions and ensure they align with the recommendations (-20°C or -80°C in a suitable solvent, protected from light).[1] Characterize the unknown peaks using LC-MS to identify potential degradation products. Consider performing forced degradation studies to intentionally generate and identify these impurities. |
| Variability in experimental results using different batches of this compound. | Inconsistent purity or degradation of the compound. | Always source this compound from a reputable supplier with a detailed certificate of analysis. Perform an initial purity check of each new batch using your in-house validated analytical method. |
| Precipitation of this compound in aqueous buffers. | Low aqueous solubility. | This compound is typically dissolved in organic solvents like DMSO for stock solutions.[1] When preparing aqueous working solutions, ensure the final concentration of the organic solvent is low and compatible with your experimental system. Sonication may aid in dissolution.[1] If precipitation persists, consider using a different buffer system or adding a solubilizing agent, after verifying its compatibility with your experiment. |
Quantitative Data Summary
Table 1: Recommended Storage Conditions for this compound Stock Solutions
| Storage Temperature | Recommended Duration | Source |
| -80°C | Up to 2 years | [1] |
| -20°C | Up to 1 year | [1] |
Table 2: Pharmacokinetic Parameters of this compound in Humans
| Parameter | Value | Note | Source |
| Time to Maximum Plasma Concentration (Tmax) | 1 - 3 hours | After oral administration. | [6] |
| Effective Half-life | 24 - 37 hours | Supports once-daily dosing. | [7] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method, based on ICH guidelines.[1][8]
1. Preparation of Stock and Working Solutions:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.
-
For each stress condition, dilute the stock solution with the respective stressor to a final concentration of approximately 100 µg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the this compound working solution with 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the this compound working solution with 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the this compound working solution with 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Expose a solid sample of this compound to 105°C for 24 hours. Also, expose a solution of this compound to 60°C for 24 hours.
-
Photolytic Degradation: Expose a solution of this compound to a light source with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
3. Sample Analysis:
-
At appropriate time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a suitable analytical method, such as RP-HPLC with a photodiode array (PDA) detector.
4. Method Development and Validation:
-
Develop an HPLC method that separates the parent this compound peak from all degradation product peaks. A C18 column with a gradient elution of a buffered mobile phase and an organic modifier (e.g., acetonitrile or methanol) is a common starting point.
-
Validate the method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.
Protocol 2: Development of a Stability-Indicating RP-HPLC Method
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: An HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Monitor at the λmax of this compound and also scan a broader range with the PDA detector to identify degradation products with different UV spectra.
-
Injection Volume: 10 µL.
2. Sample Preparation:
-
Dilute the samples from the forced degradation study with the mobile phase to an appropriate concentration within the linear range of the method.
3. Data Analysis:
-
Integrate the peak areas of this compound and all degradation products.
-
Calculate the percentage of degradation.
-
For characterization of unknown peaks, collect fractions and analyze by LC-MS.
Visualizations
Caption: this compound's mechanism of action in the NO-sGC-cGMP signaling pathway.
Caption: Experimental workflow for a forced degradation study of this compound.
References
- 1. database.ich.org [database.ich.org]
- 2. ICH releases overhauled stability guideline for consultation | RAPS [raps.org]
- 3. ikev.org [ikev.org]
- 4. archives.ijper.org [archives.ijper.org]
- 5. journals.nirmauni.ac.in [journals.nirmauni.ac.in]
- 6. scispace.com [scispace.com]
- 7. A Randomized, Placebo-Controlled, Multiple-Ascending-Dose Study to Assess the Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of the Soluble Guanylate Cyclase Stimulator this compound in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. resolvemass.ca [resolvemass.ca]
Interpreting unexpected results in Praliciguat dose-response curves
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results in Praliciguat dose-response experiments. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is the expected shape of a this compound dose-response curve in an in vitro cGMP stimulation assay?
A1: The expected dose-response curve for this compound, a soluble guanylate cyclase (sGC) stimulator, is a sigmoidal curve when plotting the logarithm of the this compound concentration against the measured response (e.g., cGMP production).[1] This curve should exhibit a clear lower plateau (basal activity), a dose-dependent increase in response, and an upper plateau representing the maximum achievable stimulation under the given experimental conditions.
Q2: We are observing a flat or non-responsive dose-response curve. What are the potential causes?
A2: A flat or non-responsive curve, where this compound fails to stimulate cGMP production, can arise from several factors. These can be categorized as issues with the compound, the cellular system, or the assay itself. It is crucial to systematically investigate each possibility. Potential causes include degradation of the this compound stock solution, low expression or absence of functional sGC in the chosen cell line, or the use of inappropriate assay conditions.
Q3: Our this compound dose-response curve has a lower than expected Emax (maximum effect). Why might this be?
A3: A suboptimal maximum effect (Emax) can indicate a few issues. The concentration range of this compound may be insufficient to elicit the true maximum response. It is also possible that the cells have low sGC expression or that there is limited bioavailability of the substrate, GTP. Another consideration is the potential for rapid cGMP degradation by phosphodiesterases (PDEs) in the cell model.
Q4: We have observed a biphasic or "bell-shaped" dose-response curve. What could be the underlying mechanism?
A4: Biphasic dose-response curves, where the response decreases at higher concentrations after reaching a peak, are not typical for a direct enzyme stimulator but can occur under certain conditions.[1] Potential, though less common, explanations for sGC stimulators could include off-target effects at high concentrations that indirectly inhibit the signaling pathway, or potential cytotoxicity at very high doses leading to a decrease in cellular health and, consequently, cGMP production. It is also worth considering assay artifacts, such as interference of the compound with the detection method at high concentrations.
Troubleshooting Guide
Issue 1: No Response or Weak Response to this compound
| Potential Cause | Recommended Troubleshooting Step |
| Compound Integrity | Prepare a fresh stock solution of this compound from a reliable source. Verify the solvent is compatible with the assay and does not degrade the compound. |
| Cell Line Suitability | Confirm that the chosen cell line expresses functional soluble guanylate cyclase (both alpha and beta subunits). This can be verified by RT-PCR or Western blot.[2] |
| sGC Heme Oxidation | This compound requires the heme group on sGC to be in its reduced (ferrous) state.[3][4] Excessive oxidative stress in cell culture can lead to heme oxidation, rendering sGC unresponsive to stimulators.[5] Ensure cells are healthy and consider minimizing oxidative stress. |
| Assay Conditions | Ensure the assay buffer contains sufficient GTP as a substrate for sGC. Also, consider including a broad-spectrum phosphodiesterase (PDE) inhibitor, such as IBMX, to prevent the rapid degradation of newly synthesized cGMP. |
| Instrument Settings | For luminescence- or fluorescence-based cGMP assays, verify that the plate reader settings (filters, gain, integration time) are optimized for the specific assay kit being used.[6] |
Issue 2: High Variability Between Replicates
| Potential Cause | Recommended Troubleshooting Step |
| Cell Seeding Inconsistency | Ensure a homogenous cell suspension and consistent cell seeding density across all wells of the microplate. Edge effects can be minimized by not using the outer wells of the plate. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques, especially when preparing serial dilutions of this compound. Automation of liquid handling can improve accuracy.[7] |
| Assay Timing | The timing of reagent addition and signal detection can be critical. Ensure consistent incubation times for all plates and wells. |
| Mycoplasma Contamination | Mycoplasma can alter cellular metabolism and signaling. Regularly test cell cultures for mycoplasma contamination. |
Signaling Pathways and Workflows
This compound Mechanism of Action
Caption: this compound stimulates sGC, enhancing cGMP production.
Troubleshooting Workflow for Unexpected Dose-Response Curves
Caption: Systematic workflow for troubleshooting dose-response issues.
Experimental Protocols
Key Experiment: In Vitro cGMP Stimulation Assay in a Human Cell Line
This protocol provides a general framework for measuring this compound-stimulated cGMP production in a suitable cell line (e.g., HEK293 cells stably expressing sGC subunits).
Objective: To determine the dose-dependent effect of this compound on intracellular cGMP accumulation.
Methodology:
-
Cell Culture and Seeding:
-
Culture cells in the recommended medium until they reach approximately 80-90% confluency.
-
Harvest the cells and seed them into a 96-well or 384-well solid white plate at a predetermined optimal density.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Perform serial dilutions of this compound in assay buffer to create a range of concentrations. The final DMSO concentration in the assay should be kept low (e.g., <0.5%) and consistent across all wells.
-
-
Assay Procedure:
-
Wash the cell monolayer gently with a pre-warmed buffer (e.g., HBSS).
-
Add assay buffer containing a PDE inhibitor (e.g., 1 mM IBMX) to each well and pre-incubate for 10-15 minutes at 37°C.
-
Add the prepared this compound dilutions to the respective wells. Include vehicle-only wells as a negative control.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure intracellular cGMP levels using a commercially available detection kit (e.g., HTRF, ELISA, or luminescence-based reporter assays) following the manufacturer's instructions.[8][9][10]
-
-
Data Analysis:
-
Subtract the background signal from all wells.
-
Normalize the data to the vehicle control.
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data using a four-parameter logistic (sigmoidal) model to determine the EC50 and Emax values.[1]
-
sGC Activity Assay in Cell Lysates
This method assesses the direct effect of this compound on sGC enzymatic activity without the complexities of a whole-cell system.
Objective: To measure the direct stimulation of sGC activity by this compound in a cell-free system.
Methodology:
-
Lysate Preparation:
-
Grow and harvest cells expressing sGC.
-
Homogenize the cells in a lysis buffer containing protease inhibitors.
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the cytosolic sGC.
-
Determine the total protein concentration of the lysate.
-
-
Reaction Mixture:
-
Prepare a reaction mixture containing a buffer (e.g., 50 mM TEA, pH 7.4), MgCl2, GTP (spiked with [α-³²P]GTP for radiometric detection), a phosphodiesterase inhibitor, and a GTP regenerating system (e.g., creatine kinase and phosphocreatine).[2]
-
-
Assay Procedure:
-
Add a standardized amount of cell lysate to each reaction tube.
-
Add this compound at various concentrations.
-
Initiate the reaction by adding the GTP-containing reaction mixture.
-
Incubate at 37°C for a specific time (e.g., 10 minutes).
-
Stop the reaction (e.g., by adding EDTA and boiling).
-
Separate the produced [³²P]cGMP from the unreacted [α-³²P]GTP using chromatography (e.g., on alumina columns).
-
Quantify the [³²P]cGMP using a scintillation counter.
-
-
Data Analysis:
-
Calculate the rate of cGMP formation (e.g., in pmol/min/mg protein).
-
Plot the sGC activity against the this compound concentration to determine the dose-response relationship.
-
References
- 1. collaborativedrug.com [collaborativedrug.com]
- 2. Role of soluble guanylyl cyclase-cyclic GMP signaling in tumor cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Mapping of the sGC Stimulator BAY 41-2272 Binding Site on H-NOX Domain and Its Regulation by the Redox State of the Heme [frontiersin.org]
- 4. Mapping of the sGC Stimulator BAY 41-2272 Binding Site on H-NOX Domain and Its Regulation by the Redox State of the Heme - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation mechanism of human soluble guanylate cyclase by stimulators and activators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. dispendix.com [dispendix.com]
- 8. An innovative cell-based assay for the detection of modulators of soluble guanylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. NO-independent stimulators and activators of soluble guanylate cyclase: discovery and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A cell-based cGMP assay useful for ultra-high-throughput screening and identification of modulators of the nitric oxide/cGMP pathway | CiNii Research [cir.nii.ac.jp]
Praliciguat Administration in Long-Term Animal Studies: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to best practices for the long-term administration of Praliciguat in animal studies. This resource offers troubleshooting advice and frequently asked questions to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a soluble guanylate cyclase (sGC) stimulator. It enhances the nitric oxide (NO)-sGC-cyclic guanosine monophosphate (cGMP) signaling pathway.[1][2][3] By directly stimulating sGC, this compound increases the production of cGMP, a key second messenger involved in vasodilation, and anti-inflammatory and anti-fibrotic processes.[3]
Q2: What is the recommended vehicle for oral administration of this compound in rodents?
A2: Based on published preclinical studies, a common vehicle for oral administration of this compound in rats is a solution of polyethylene glycol 400 (PEG 400) and water, typically in a 60:40 v/v ratio.
Q3: What is the pharmacokinetic profile of this compound in rats?
A3: In Sprague-Dawley rats, this compound administered orally demonstrates rapid absorption, with a time to maximum plasma concentration (Tmax) of approximately 1 hour.[4][5] It has high bioavailability and is extensively distributed to various tissues.[5] The primary route of elimination is through hepatic metabolism, with the majority of the dose excreted in the feces.[5]
Q4: What are the known effects of this compound in animal models of disease?
A4: this compound has demonstrated beneficial effects in various rodent models, including:
-
Cardiorenal models: Reduced blood pressure, improved cardiorenal damage, and attenuated inflammation and fibrosis in Dahl salt-sensitive rats.[1]
-
Diabetic nephropathy: Attenuated proteinuria in the ZSF1 rat model.[6][7]
-
Diet-induced obesity: Improved insulin sensitivity, glucose tolerance, and lowered triglycerides in mice.[3][8]
Q5: Are there any known toxicities associated with long-term this compound administration in animals?
A5: Current literature from preclinical studies suggests that this compound is generally well-tolerated in animal models at therapeutic doses.[9][10] However, as with any long-term study, it is crucial to monitor for potential adverse effects and conduct appropriate toxicological assessments.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or unexpected plasma concentrations of this compound | - Improper formulation or dosing technique.- Issues with compound stability in the vehicle. | - Ensure accurate preparation of the dosing solution and consistent oral gavage technique.- Prepare fresh dosing solutions regularly and store them appropriately to prevent degradation. |
| Animal distress or injury during oral gavage | - Improper restraint or gavage technique.- Esophageal or gastric irritation from the vehicle or compound. | - Ensure personnel are properly trained in animal handling and oral gavage procedures.- Consider using a more flexible gavage tube or a different vehicle if irritation is suspected. Monitor animals closely for signs of distress. |
| High variability in efficacy endpoints (e.g., blood pressure, proteinuria) | - Inconsistent dosing times or volumes.- Variability in animal health or disease progression.- Environmental stressors affecting the animals. | - Maintain a strict dosing schedule and ensure accurate dose volumes for each animal.- Carefully monitor animal health and randomize animals to treatment groups to minimize bias.- Maintain a stable and low-stress environment for the animals. |
| Lack of expected therapeutic effect | - Insufficient dose.- Poor absorption of the compound.- Advanced stage of the disease model. | - Conduct a dose-response study to determine the optimal therapeutic dose for the specific animal model.- Verify the bioavailability of the formulation.- Initiate treatment at an earlier stage of the disease if possible. |
Quantitative Data from Animal Studies
The following tables summarize key quantitative data from preclinical studies of this compound.
Table 1: Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats (3 mg/kg Oral Dose)
| Parameter | Value | Reference |
| Tmax (plasma) | 1 hour | [4][5] |
| t1/2 (total plasma radioactivity) | 23.7 hours | [4][5] |
| % of Unchanged this compound in Plasma (AUC0-48h) | 87.4% | [4][5] |
| % of Dose Absorbed | >82% | [5] |
| Primary Route of Excretion | Feces (95.7%) |
Table 2: Dose-Dependent Effects of this compound on Proteinuria in ZSF1 Rats
| Dose | Reduction in Proteinuria vs. Placebo | Reference |
| 1 mg/kg/bid | -19% | [6] |
| 3 mg/kg/bid | -54% | [6] |
| 10 mg/kg/bid | -70% | [6] |
Table 3: Effects of this compound on Blood Pressure in Dahl Salt-Sensitive Rats
| Treatment | Effect on Blood Pressure | Reference |
| This compound | Reduced blood pressure | [1] |
| This compound (low dose) | Minimal effect on blood pressure, but still showed renal protective effects | [1] |
Experimental Protocols
Protocol 1: Long-Term Oral Administration of this compound in a Rat Model of Diabetic Nephropathy
-
Animal Model: ZSF1 rats (a model of diabetic nephropathy).
-
Dosing Formulation: this compound is dissolved in a vehicle of 60% polyethylene glycol 400 (PEG 400) and 40% water (v/v).
-
Dose Administration: Administer the this compound formulation or vehicle control daily via oral gavage at a volume of 5 mL/kg body weight.
-
Study Duration: 12 weeks.
-
Monitoring:
-
Monitor body weight and food/water intake weekly.
-
Collect urine samples at baseline and at regular intervals (e.g., every 4 weeks) to measure urinary protein and creatinine levels for the assessment of proteinuria.
-
Measure blood pressure at baseline and at the end of the study.
-
At the end of the study, collect blood for pharmacokinetic analysis and tissues for histopathological examination.
-
Protocol 2: Evaluation of this compound in a Mouse Model of Diet-Induced Obesity
-
Animal Model: C57BL/6N mice on a high-fat diet.
-
Dosing Formulation: this compound is incorporated into the high-fat diet at a concentration calculated to achieve the desired daily dose (e.g., 6 mg/kg/day).[8]
-
Dose Administration: Ad libitum feeding of the this compound-containing diet or control diet.
-
Study Duration: 4-8 weeks.
-
Monitoring:
-
Monitor body weight and food intake regularly.
-
Perform glucose and insulin tolerance tests to assess metabolic function.
-
At the end of the study, collect blood for analysis of plasma lipids, glucose, and insulin.
-
Collect liver and adipose tissue for gene expression analysis and histology.
-
Visualizations
References
- 1. Soluble guanylate cyclase stimulator this compound attenuates inflammation, fibrosis, and end-organ damage in the Dahl model of cardiorenal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Impact of the Nitric Oxide (NO)/Soluble Guanylyl Cyclase (sGC) Signaling Cascade on Kidney Health and Disease: A Preclinical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Beneficial Metabolic Effects of this compound, a Soluble Guanylate Cyclase Stimulator, in a Mouse Diet-Induced Obesity Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics, mass balance, tissue distribution, metabolism, and excretion of this compound, a clinical‐stage soluble guanylate cyclase stimulator in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The sGC Activator Runcaciguat Has Kidney Protective Effects and Prevents a Decline of Kidney Function in ZSF1 Rats [mdpi.com]
- 7. This compound inhibits progression of diabetic nephropathy in ZSF1 rats and suppresses inflammation and apoptosis in human renal proximal tubular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Beneficial Metabolic Effects of this compound, a Soluble Guanylate Cyclase Stimulator, in a Mouse Diet-Induced Obesity Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of the Soluble Guanylate Cyclase Stimulator this compound in Diabetic Kidney Disease: A Randomized Placebo-Controlled Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. diabetesjournals.org [diabetesjournals.org]
Praliciguat Specificity: A Technical Support Guide for Researchers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing control experiments to validate the specificity of Praliciguat.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (IW-1973) is a soluble guanylate cyclase (sGC) stimulator.[1][2][3] Its primary mechanism of action is to enhance the activity of sGC, the receptor for nitric oxide (NO), leading to increased production of cyclic guanosine monophosphate (cGMP).[3][4] This sensitizes sGC to endogenous NO, amplifying the downstream signaling cascade.[5]
Q2: What is the difference between an sGC stimulator and an sGC activator?
This is a critical distinction for designing specificity controls. sGC stimulators, like this compound, act on the reduced (ferrous, Fe2+) heme-containing form of sGC and work synergistically with NO.[6] In contrast, sGC activators target the oxidized (ferric, Fe3+) or heme-free form of sGC, which is prevalent under conditions of oxidative stress.[6]
Q3: How can I be sure that the observed effects of this compound in my experiment are due to sGC stimulation?
The most direct way to confirm this is to use a selective sGC inhibitor. The most commonly used and well-characterized inhibitor is 1H-[7][8]oxadiazolo[4,3-a]quinoxalin-1-one (ODQ).[9][10][11] If the effects of this compound are blocked or significantly attenuated by pre-treatment with ODQ, it strongly suggests that the effects are mediated through sGC.[12][13]
Q4: What are potential off-target effects of this compound and how can I test for them?
While this compound is designed to be a selective sGC stimulator, it is crucial to evaluate potential off-target activities. Common off-target screening approaches for small molecules include:
-
Kinase Profiling: Screen this compound against a panel of kinases to identify any unintended inhibitory activity.[7][14][15][16]
-
Receptor Binding Assays: Assess binding to a broad range of G-protein coupled receptors (GPCRs), ion channels, and other common off-target families.[8][17][18][19]
-
Phosphodiesterase (PDE) Activity Assays: Since PDEs are involved in cGMP degradation, it's important to confirm that this compound does not directly inhibit PDE activity, which could also lead to increased cGMP levels.[3]
Q5: What are the key downstream signaling events I should measure to confirm this compound's on-target activity?
The primary downstream effector of sGC activation is an increase in intracellular cGMP levels. Therefore, direct measurement of cGMP is a key readout. Another important downstream event is the phosphorylation of Vasodilator-Stimulated Phosphoprotein (VASP) at Ser239, which is a well-established marker of cGMP-dependent protein kinase (PKG) activity.[20][21][22][23][24]
Troubleshooting Guides
Problem: Inconsistent or no increase in cGMP levels after this compound treatment.
| Possible Cause | Troubleshooting Steps |
| Cell type lacks sufficient sGC expression. | - Confirm sGCα1 and sGCβ1 subunit expression in your cell line or primary cells using Western blot or qPCR. - Consider using a cell line known to express functional sGC, such as HEK293 cells overexpressing sGC.[1] |
| Oxidative stress in the culture. | - High levels of reactive oxygen species (ROS) can oxidize the heme group of sGC, rendering it less responsive to stimulators. - Ensure fresh media and appropriate cell densities to minimize oxidative stress. - Consider including an antioxidant in your assay buffer. |
| Incorrect this compound concentration or incubation time. | - Perform a dose-response experiment to determine the optimal concentration of this compound. - Optimize the incubation time; a time-course experiment is recommended. |
| Issues with cGMP measurement assay (e.g., ELISA, RIA). | - Refer to the manufacturer's troubleshooting guide for your specific assay kit. - Ensure proper sample preparation, including the use of a phosphodiesterase inhibitor (e.g., IBMX) during cell lysis to prevent cGMP degradation. |
Problem: this compound shows an effect, but it is not blocked by the sGC inhibitor ODQ.
| Possible Cause | Troubleshooting Steps |
| Ineffective concentration or pre-incubation time of ODQ. | - Perform a dose-response of ODQ to determine the optimal inhibitory concentration in your system. - Ensure sufficient pre-incubation time with ODQ before adding this compound (typically 20-30 minutes).[12] |
| ODQ degradation. | - ODQ is light-sensitive. Prepare fresh solutions and protect from light. |
| Potential off-target effect of this compound. | - The observed effect may not be mediated by sGC. - Perform comprehensive off-target screening as described in the FAQs (Kinase profiling, receptor binding assays). |
| This compound is acting as an sGC activator in your system. | - Under conditions of high oxidative stress, sGC may be in an oxidized state, making it responsive to activators but not stimulators. ODQ inhibits the reduced form of sGC. - Assess the redox state of your experimental system. |
Experimental Protocols
Protocol 1: Validating On-Target sGC Engagement using ODQ
Objective: To confirm that the this compound-induced increase in cGMP is mediated by sGC.
Methodology:
-
Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight.
-
Pre-treatment with ODQ:
-
Prepare a stock solution of ODQ in DMSO.
-
Dilute ODQ to the desired final concentration in serum-free media.
-
Pre-incubate one set of wells with ODQ for 30 minutes at 37°C.
-
Incubate a control set of wells with vehicle (DMSO) for the same duration.
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in serum-free media.
-
Add this compound to both ODQ-pre-treated and vehicle-treated wells.
-
Include a vehicle control for this compound.
-
Incubate for the desired time (e.g., 15-30 minutes) at 37°C.
-
-
Cell Lysis and cGMP Measurement:
-
Aspirate the media and lyse the cells using 0.1 M HCl containing a phosphodiesterase inhibitor (e.g., 1 mM IBMX).
-
Measure intracellular cGMP concentrations using a commercially available cGMP ELISA or RIA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize cGMP concentrations to protein content.
-
Compare the cGMP response to this compound in the presence and absence of ODQ. A significant reduction in the this compound-induced cGMP increase in the presence of ODQ confirms sGC-mediated activity.
-
Data Presentation:
| Treatment | This compound Conc. (µM) | cGMP Concentration (pmol/mg protein) | % Inhibition by ODQ |
| Vehicle | 0 | [Baseline cGMP] | N/A |
| This compound | 0.1 | [cGMP value] | [Calculate % inhibition] |
| This compound | 1 | [cGMP value] | [Calculate % inhibition] |
| This compound | 10 | [cGMP value] | [Calculate % inhibition] |
| ODQ + this compound | 0.1 | [cGMP value] | N/A |
| ODQ + this compound | 1 | [cGMP value] | N/A |
| ODQ + this compound | 10 | [cGMP value] | N/A |
Protocol 2: Assessing Downstream Signaling via VASP Phosphorylation
Objective: To measure the phosphorylation of VASP as a downstream marker of this compound-induced cGMP-PKG signaling.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells and treat with varying concentrations of this compound as described in Protocol 1.
-
Include a positive control for cGMP signaling, such as a cell-permeable cGMP analog (e.g., 8-Br-cGMP).
-
-
Cell Lysis:
-
After treatment, wash cells with ice-cold PBS and lyse in a buffer containing protease and phosphatase inhibitors.
-
-
Western Blot Analysis:
-
Determine protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for phosphorylated VASP (Ser239).
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total VASP and a loading control (e.g., GAPDH or β-actin).
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the phosphorylated VASP signal to total VASP and the loading control.
-
Plot the fold-change in VASP phosphorylation relative to the vehicle control.
-
Data Presentation:
| Treatment | This compound Conc. (µM) | Normalized pVASP/Total VASP Ratio | Fold Change vs. Vehicle |
| Vehicle | 0 | [Ratio] | 1.0 |
| This compound | 0.1 | [Ratio] | [Calculate fold change] |
| This compound | 1 | [Ratio] | [Calculate fold change] |
| This compound | 10 | [Ratio] | [Calculate fold change] |
| Positive Control | N/A | [Ratio] | [Calculate fold change] |
Visualizations
Caption: NO-sGC-cGMP signaling pathway and the action of this compound.
Caption: Workflow for validating this compound's on-target effects.
References
- 1. uaclinical.com [uaclinical.com]
- 2. researchgate.net [researchgate.net]
- 3. Beneficial Metabolic Effects of this compound, a Soluble Guanylate Cyclase Stimulator, in a Mouse Diet-Induced Obesity Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Randomized, Placebo-Controlled, Multiple-Ascending-Dose Study to Assess the Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of the Soluble Guanylate Cyclase Stimulator this compound in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of the Soluble Guanylate Cyclase Stimulator this compound in Diabetic Kidney Disease: A Randomized Placebo-Controlled Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Protein kinase profiling assays: a technology review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Inhibition of soluble guanylate cyclase by ODQ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacology of the nitric oxide receptor, soluble guanylyl cyclase, in cerebellar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
- 14. kinaselogistics.com [kinaselogistics.com]
- 15. assayquant.com [assayquant.com]
- 16. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 17. benchchem.com [benchchem.com]
- 18. merckmillipore.com [merckmillipore.com]
- 19. revvity.com [revvity.com]
- 20. Assessment of VASP Phosphorylation by FC [bio-protocol.org]
- 21. Vasodilator-Stimulated Phosphoprotein (VASP) Assay | Thoracic Key [thoracickey.com]
- 22. Vasodilator-stimulated phosphoprotein (VASP) phosphorylation assay for platelet response to cilostazol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. biocytex.fr [biocytex.fr]
- 24. fritsmafactor.com [fritsmafactor.com]
Validation & Comparative
A Preclinical Head-to-Head: Praliciguat vs. Riociguat in Pulmonary Hypertension Models
A Comparative Analysis for Researchers and Drug Development Professionals
The nitric oxide (NO)-soluble guanylate cyclase (sGC)-cyclic guanosine monophosphate (cGMP) signaling pathway is a critical regulator of vascular tone and a key therapeutic target in pulmonary hypertension (PH). Both praliciguat and riociguat are soluble guanylate cyclase (sGC) stimulators, a class of drugs that enhance this pathway to induce vasodilation and exert anti-proliferative and anti-fibrotic effects.[1][2] Riociguat is an established therapy for pulmonary arterial hypertension (PAH) and chronic thromboembolic pulmonary hypertension (CTEPH).[3][4] this compound (also known as IW-1973) is a clinical-stage sGC stimulator that has been investigated for other cardiovascular and metabolic conditions.[5][6] This guide provides a comparative overview of their performance in preclinical models of pulmonary hypertension, based on available experimental data.
While extensive preclinical data exists for riociguat in established animal models of pulmonary hypertension, a comprehensive search of publicly available scientific literature did not yield any studies specifically evaluating this compound in the context of pulmonary hypertension. The development of this compound for heart failure with preserved ejection fraction (HFpEF) was discontinued following Phase II clinical trials that did not meet their primary endpoints.[7][8] Therefore, this guide will present the robust preclinical evidence for riociguat in PH models and summarize the known preclinical profile of this compound from other disease models to provide a comparative context on its general pharmacological properties.
Mechanism of Action: sGC Stimulation
Both this compound and riociguat share a common mechanism of action by targeting sGC, a key enzyme in the NO signaling pathway. In healthy individuals, NO, primarily produced by endothelial cells, binds to sGC, leading to the synthesis of cGMP. cGMP, in turn, mediates vasodilation and has anti-proliferative, anti-inflammatory, and anti-fibrotic effects.[2][3] In pulmonary hypertension, this pathway is often impaired due to reduced NO bioavailability.
sGC stimulators, like riociguat and this compound, have a dual mode of action: they directly stimulate sGC independent of NO and also sensitize sGC to endogenous NO.[3][4] This leads to increased cGMP production, thereby helping to restore the beneficial effects of this signaling pathway.
Riociguat: Preclinical Efficacy in Pulmonary Hypertension Models
Riociguat has demonstrated significant efficacy in various preclinical models of pulmonary hypertension, most notably the Sugen 5416/hypoxia (SuHx) and monocrotaline (MCT) rat models. These models are widely used as they recapitulate key features of human PAH, including vascular remodeling, increased pulmonary artery pressure, and right ventricular hypertrophy.[9]
Quantitative Data Summary
The following tables summarize the key findings from preclinical studies of riociguat in established rat models of pulmonary hypertension.
Table 1: Hemodynamic and Cardiopulmonary Effects of Riociguat in the Sugen 5416/Hypoxia (SuHx) Rat Model
| Parameter | Vehicle | Riociguat | % Change vs. Vehicle | Reference |
| Right Ventricular Systolic Pressure (RVSP) (mmHg) | ~85 | ~60 | ↓ ~29% | [10] |
| Right Ventricular Hypertrophy (RVH) (RV/LV+S ratio) | ~0.75 | ~0.55 | ↓ ~27% | [10] |
| Cardiac Output (mL/min) | ~45 | ~60 | ↑ ~33% | [10] |
| Total Pulmonary Resistance (mmHg*min/mL) | ~6.5 | ~4.0 | ↓ ~38% | [10] |
| Mean Pulmonary Arterial Pressure (mPAP) (mmHg) | ~43 | ~35 | ↓ ~19% | [11] |
LV+S: Left ventricle plus septum
Table 2: Effects of Riociguat on Pulmonary Vascular Remodeling in the Sugen 5416/Hypoxia (SuHx) Rat Model
| Parameter | Vehicle | Riociguat | % Change vs. Vehicle | Reference |
| Occluded Arteries (%) | ~25 | ~15 | ↓ ~40% | [10] |
| Neointima/Media Ratio | ~0.8 | ~0.5 | ↓ ~37.5% | [10] |
Experimental Protocols for Key Riociguat Studies
Sugen 5416/Hypoxia (SuHx) Rat Model
This model is known for inducing a severe, angioproliferative form of pulmonary hypertension that closely mimics the pathology of human PAH.[9]
-
Animal Model: Adult male Sprague-Dawley or Wistar rats.[9][11]
-
Induction of PH: A single subcutaneous injection of the vascular endothelial growth factor receptor (VEGFR) antagonist Sugen 5416 (20 mg/kg) is administered, followed by exposure to chronic hypoxia (10% oxygen) for 3 weeks.[9][11]
-
Treatment: After the 3-week induction period, rats are randomized to receive daily oral gavage of either vehicle or riociguat (e.g., 10 mg/kg/day or 3 mg/kg/day) for a specified duration (e.g., 14 days or 7 days).[9][11]
-
Endpoint Analysis: At the end of the treatment period, hemodynamic parameters such as right ventricular systolic pressure (RVSP) and mean pulmonary arterial pressure (mPAP) are measured via right heart catheterization. The heart is then excised to determine the extent of right ventricular hypertrophy (RVH) by measuring the weight ratio of the right ventricle to the left ventricle plus septum (Fulton's index). Lung tissue is collected for histological analysis to assess pulmonary vascular remodeling, including the percentage of occluded arteries and the neointima/media ratio.[9][11]
Monocrotaline (MCT) Rat Model
The MCT model is another widely used model where a single injection of a plant-derived alkaloid induces endothelial injury and subsequent pulmonary vascular remodeling.[12]
-
Animal Model: Typically male Wistar or Sprague-Dawley rats.
-
Induction of PH: A single subcutaneous or intraperitoneal injection of monocrotaline (e.g., 60 mg/kg) is administered.[13]
-
Treatment: Treatment with riociguat or vehicle can be initiated either prophylactically (at the same time as MCT injection) or therapeutically (after the establishment of PH, typically 2 weeks post-MCT).
-
Endpoint Analysis: Similar to the SuHx model, endpoints include hemodynamic measurements, assessment of right ventricular hypertrophy, and histological analysis of pulmonary vascular remodeling, typically assessed 4 weeks after MCT administration.[12]
This compound: Preclinical Profile in Other Disease Models
As mentioned, there is a lack of preclinical data for this compound in the context of pulmonary hypertension. However, its pharmacological effects have been characterized in models of other diseases, which may provide some insight into its potential biological activities.
In a Dahl salt-sensitive rat model of hypertension, this compound was shown to significantly reduce blood pressure, inflammatory cytokine levels, and markers of renal disease, including proteinuria and the expression of fibrotic genes.[5] Furthermore, in a mouse model of diet-induced obesity, this compound demonstrated beneficial metabolic effects.[7] These findings suggest that this compound, like other sGC stimulators, possesses anti-inflammatory and anti-fibrotic properties in addition to its vasodilatory effects. However, it is crucial to note that these effects were observed in different pathological contexts and cannot be directly extrapolated to pulmonary hypertension.
Conclusion
Based on the available preclinical data, riociguat has a well-established and robust efficacy profile in validated animal models of pulmonary hypertension. It has been shown to improve hemodynamic parameters, reduce right ventricular hypertrophy, and attenuate pulmonary vascular remodeling. In stark contrast, there is a significant gap in the scientific literature regarding the evaluation of this compound in any preclinical model of pulmonary hypertension. While this compound shares the same mechanism of action as an sGC stimulator and has demonstrated beneficial anti-inflammatory and anti-fibrotic effects in other disease models, its potential efficacy specifically in pulmonary hypertension remains uninvestigated in the public domain. Therefore, for researchers and drug development professionals focused on pulmonary hypertension, riociguat stands as the compound with extensive preclinical validation, while the potential of this compound in this specific indication is currently unknown.
References
- 1. Soluble Guanylate Cyclase: A new therapeutic target for pulmonary arterial hypertension and chronic thromboembolic pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. publications.ersnet.org [publications.ersnet.org]
- 3. Overview of Riociguat and Its Role in the Treatment of Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological Characterization of IW-1973, a Novel Soluble Guanylate Cyclase Stimulator with Extensive Tissue Distribution, Antihypertensive, Anti-Inflammatory, and Antifibrotic Effects in Preclinical Models of Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cyclerion.com [cyclerion.com]
- 7. firstwordpharma.com [firstwordpharma.com]
- 8. Cyclerion’s this compound Misses Phase 2 Endpoints, Shares Tumble | INN [investingnews.com]
- 9. The Soluble Guanylate Cyclase Stimulator Riociguat Ameliorates Pulmonary Hypertension Induced by Hypoxia and SU5416 in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The soluble guanylate cyclase stimulator riociguat ameliorates pulmonary hypertension induced by hypoxia and SU5416 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Impact of a TAK-1 inhibitor as a single or as an add-on therapy to riociguat on the metabolic reprograming and pulmonary hypertension in the SUGEN5416/hypoxia rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pulmonary Artery Hypertension Model in Rats by Monocrotaline Administration | Springer Nature Experiments [experiments.springernature.com]
- 13. Primary pulmonary arterial hypertension: Protocol to assess comprehensively in the rat the response to pharmacologic treatments - PMC [pmc.ncbi.nlm.nih.gov]
Comparative efficacy of Praliciguat and Vericiguat in heart failure models
A detailed examination of two soluble guanylate cyclase stimulators, praliciguat and vericiguat, in the context of heart failure treatment. This guide synthesizes available preclinical and clinical data to offer a comparative perspective for researchers, scientists, and drug development professionals.
Heart failure remains a significant global health challenge, necessitating the development of novel therapeutic strategies. One promising avenue of research targets the nitric oxide (NO)-soluble guanylate cyclase (sGC)-cyclic guanosine monophosphate (cGMP) signaling pathway, which is often impaired in heart failure. This compound and vericiguat, both oral sGC stimulators, have emerged as potential therapies. This guide provides a comparative overview of their efficacy, mechanism of action, and clinical trial outcomes in heart failure models.
Mechanism of Action: A Shared Pathway
Both this compound and vericiguat are soluble guanylate cyclase (sGC) stimulators.[1][2] In heart failure, endothelial dysfunction and oxidative stress lead to reduced nitric oxide (NO) bioavailability and impaired sGC activity, resulting in decreased cyclic guanosine monophosphate (cGMP) production.[3][4][5] This cGMP deficiency contributes to myocardial and vascular dysfunction.[4] this compound and vericiguat address this by directly stimulating sGC, independent of NO, and also by sensitizing sGC to endogenous NO.[4][6] The subsequent increase in cGMP is believed to improve myocardial function and vascular tone.[4][5]
Comparative Efficacy in Clinical Trials
Direct head-to-head clinical trials comparing this compound and vericiguat in heart failure are not available. Therefore, a comparison must be drawn from their individual clinical development programs, which have focused on different patient populations within the heart failure spectrum.
Vericiguat has been extensively studied in patients with heart failure with reduced ejection fraction (HFrEF). The landmark Phase III VICTORIA trial demonstrated that vericiguat, on top of standard of care, resulted in a 10% relative reduction in the primary composite outcome of death from cardiovascular causes or first hospitalization for heart failure in patients with HFrEF who had a recent worsening event.[7] The VICTOR trial, however, did not show a significant benefit in a more stable, ambulatory HFrEF population.[8][9] In patients with heart failure with preserved ejection fraction (HFpEF), the VITALITY-HFpEF and SOCRATES-PRESERVED trials did not demonstrate a significant improvement in the primary endpoints, although some improvement in quality of life was observed in the VITALITY trial.[10][11][12]
This compound , on the other hand, was investigated in patients with HFpEF in the Phase II CAPACITY HFpEF trial.[13] This study did not meet its primary endpoint of improved exercise capacity as measured by cardiopulmonary exercise testing (CPET). While the drug was generally well-tolerated, these findings did not support its further development for HFpEF.[13][14]
| Drug | Trial | Phase | Patient Population | Primary Endpoint | Outcome | Reference |
| Vericiguat | VICTORIA | III | HFrEF with recent worsening | CV death or first HF hospitalization | Met (10% relative risk reduction) | [7][15][16] |
| VICTOR | III | Ambulatory HFrEF | CV death or first HF hospitalization | Not Met | [8][9] | |
| VITALITY-HFpEF | IIb | HFpEF | Change in KCCQ Physical Limitation Score | Not Met | [10][11] | |
| SOCRATES-REDUCED | IIb | HFrEF | Change in NT-proBNP | Not Met (dose-dependent reduction observed) | [1][12] | |
| SOCRATES-PRESERVED | IIb | HFpEF | Change in NT-proBNP and left atrial volume | Not Met | [12] | |
| This compound | CAPACITY HFpEF | II | HFpEF | Change in peak VO2 | Not Met | [13][14] |
Preclinical Data in Heart Failure Models
Preclinical studies have provided the foundational evidence for the therapeutic potential of both agents. In a Dahl salt-sensitive rat model of cardiorenal failure, this compound was shown to reduce blood pressure, improve cardiorenal damage, and attenuate markers of inflammation and fibrosis.[17] Similarly, preclinical research with vericiguat in animal models of hypertension and heart failure demonstrated dose-dependent anti-fibrotic and organ-protective effects.[1]
Experimental Protocols
A detailed understanding of the methodologies employed in the clinical trials is crucial for interpreting the comparative efficacy.
VICTORIA Trial (Vericiguat)
-
Study Design: Randomized, placebo-controlled, double-blind, multicenter, event-driven trial.[15]
-
Participants: Patients with chronic HFrEF (LVEF <45%) who had a recent worsening heart failure event.[7]
-
Intervention: Vericiguat (starting at 2.5 mg daily, titrated to a target of 10 mg daily) or placebo, in addition to standard of care.[15]
-
Primary Outcome: Time to first event of the composite of cardiovascular death or heart failure hospitalization.[15]
CAPACITY HFpEF Trial (this compound)
-
Study Design: Randomized, placebo-controlled, double-blind, phase 2 trial.[13]
-
Participants: Patients with HFpEF (LVEF ≥40%) and impaired exercise capacity.[13]
-
Intervention: this compound 40 mg once daily or placebo for 12 weeks.[13][14]
-
Primary Outcome: Change from baseline in peak rate of oxygen consumption (peak VO2) as measured by cardiopulmonary exercise testing (CPET).[13][14]
Safety and Tolerability
Both this compound and vericiguat have demonstrated acceptable safety profiles in clinical trials. The most common adverse events associated with both drugs are related to their vasodilatory effects and include hypotension, syncope, and headache.[10][13] Anemia has also been reported as a potential adverse event with vericiguat.[4]
| Adverse Event | This compound (CAPACITY HFpEF) | Vericiguat (VICTORIA) | Reference |
| Hypotension | 8.8% (vs 0% placebo) | 9.1% (vs 7.9% placebo) | [12][13] |
| Syncope | Not reported as common | 4.0% (vs 3.5% placebo) | [12] |
| Dizziness | 9.9% (vs 1.1% placebo) | Not reported as common | [13] |
| Headache | 11% (vs 6.7% placebo) | Not reported as common | [13] |
| Anemia | Not reported as common | 7.6% (vs 5.7% placebo) | [4] |
Conclusion
This compound and vericiguat are both sGC stimulators that target a key pathophysiological pathway in heart failure. Based on the available evidence, vericiguat has demonstrated a modest but significant clinical benefit in a specific high-risk population of patients with HFrEF. In contrast, the clinical development of this compound for HFpEF was halted due to a lack of efficacy in a Phase 2 trial. The differing outcomes are likely influenced by the distinct patient populations studied (HFrEF vs. HFpEF) and potentially subtle differences in the pharmacological properties of the two compounds. Further research, including potential head-to-head trials, would be necessary to definitively establish the comparative efficacy and optimal patient populations for these sGC stimulators.
References
- 1. ijsr.net [ijsr.net]
- 2. aaushi.info [aaushi.info]
- 3. Vericiguat, a novel sGC stimulator: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thecvc.ca [thecvc.ca]
- 5. What is the mechanism of Vericiguat? [synapse.patsnap.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Vericiguat, a novel sGC stimulator: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Vericiguat Global Study in Participants with Chronic Heart Failure: Design of the VICTOR trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Vericiguat did not meet its primary endpoint but lowered the risk of cardiovascular death in patients with heart failure [escardio.org]
- 10. mdpi.com [mdpi.com]
- 11. Soluble Guanylate Cyclase Stimulators in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Vericiguat in Heart Failure: Characteristics, Scientific Evidence and Potential Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of this compound on Peak Rate of Oxygen Consumption in Patients With Heart Failure With Preserved Ejection Fraction: The CAPACITY HFpEF Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. Vericiguat Global Study in Subjects With Heart Failure With Reduced Ejection Fraction - American College of Cardiology [acc.org]
- 17. Soluble guanylate cyclase stimulator this compound attenuates inflammation, fibrosis, and end-organ damage in the Dahl model of cardiorenal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of sGC Stimulators and sGC Activators: Mechanisms, Performance, and Experimental Insights
For researchers, scientists, and drug development professionals, understanding the nuanced differences between soluble guanylate cyclase (sGC) stimulators and activators is critical for advancing therapies targeting the nitric oxide (NO)-sGC-cyclic guanosine monophosphate (cGMP) signaling pathway. This guide provides an objective, data-driven comparison of these two classes of compounds, detailing their distinct mechanisms of action, performance in key preclinical assays, and the experimental protocols used for their evaluation.
The NO-sGC-cGMP pathway is a cornerstone of cardiovascular homeostasis, regulating vascular tone, inflammation, fibrosis, and platelet aggregation. Dysfunction in this pathway is implicated in a range of diseases, including pulmonary hypertension, heart failure, and renal disease. Both sGC stimulators and activators aim to restore pathway function by enhancing cGMP production, but they achieve this through fundamentally different interactions with the sGC enzyme.
Distinguishing Mechanisms of Action: Targeting Different Redox States of sGC
Soluble guanylate cyclase is a heterodimeric heme-containing enzyme. The redox state of the heme iron is the critical determinant for which class of compound can effectively engage the enzyme.
sGC Stimulators , such as the approved drugs riociguat and vericiguat, target the reduced, heme-containing form of sGC (Fe²⁺-sGC). Their action is twofold: they directly stimulate the enzyme to a limited extent in the absence of NO and, more significantly, they sensitize sGC to endogenous NO, leading to a synergistic increase in cGMP production.[1][2] This makes them particularly effective when NO bioavailability is reduced but not entirely absent.
sGC Activators , including compounds like cinaciguat, target the oxidized (Fe³⁺) or heme-free (apo) form of sGC.[2][3] Under conditions of high oxidative stress, the heme iron of sGC can be oxidized, rendering the enzyme insensitive to NO. sGC activators bypass the need for NO and directly activate these otherwise non-functional forms of the enzyme.[3] This distinct mechanism suggests a therapeutic advantage in diseases characterized by significant oxidative stress where sGC is predominantly in an oxidized state.
Quantitative Performance Comparison
The following tables summarize key quantitative data from preclinical studies, offering a direct comparison of the performance of representative sGC stimulators and activators.
| Parameter | sGC Stimulators | sGC Activators | References |
| Target sGC Form | Reduced (Fe²⁺), heme-containing | Oxidized (Fe³⁺), heme-free (apo-sGC) | [1][2][3] |
| Interaction with NO | Synergistic | Additive | [1][3] |
| Efficacy in Oxidative Stress | Reduced efficacy as sGC becomes oxidized | Enhanced efficacy on oxidized/heme-free sGC | [3] |
Table 1: Mechanistic Comparison of sGC Stimulators and Activators.
| Compound Class | Representative Compound | Assay | EC₅₀ | Maximal Activation | References |
| sGC Stimulator | Riociguat | Recombinant sGC activity | ~100 nM | Up to 73-fold (alone), up to 112-fold (with NO donor) | [4] |
| sGC Activator | Cinaciguat | Oxidized/heme-free sGC activity | Low nanomolar range | Potent activation of NO-insensitive sGC | [5] |
| sGC Stimulator | BAY 41-2272 | Purified sGC | ~100 nM | >100-fold | [6] |
| sGC Activator | GSK2181236A | Rat aortic smooth muscle cells (P-VASP) | 27 nM | - | [1] |
Table 2: In Vitro Potency and Efficacy of Representative sGC Modulators. Note: Direct comparison of EC₅₀ and maximal activation values should be made with caution due to variations in experimental conditions across different studies.
| Compound Class | Representative Compound | Animal Model | Key Findings | References |
| sGC Stimulator | Riociguat | Rodent models of pulmonary hypertension | Reduced pulmonary arterial pressure, reversed cardiac hypertrophy and vascular remodeling | [7] |
| sGC Activator | Cinaciguat | Ovine fetus model | Potent and sustained pulmonary vasodilation | [8] |
| sGC Stimulator | BAY 60-4552 | Spontaneously hypertensive stroke-prone rats | Delayed development of renal dysfunction | [1] |
| sGC Activator | GSK2181236A | Spontaneously hypertensive stroke-prone rats | Attenuated cardiac hypertrophy independent of blood pressure | [1] |
Table 3: In Vivo Effects of sGC Stimulators and Activators in Disease Models.
Signaling Pathways and Experimental Workflows
The distinct mechanisms of sGC stimulators and activators are rooted in their interaction with different forms of the sGC enzyme, as depicted in the signaling pathway diagram below.
Caption: Signaling pathways for sGC stimulators and activators.
The workflow for identifying and characterizing these compounds involves a series of in vitro and ex vivo assays.
Caption: Workflow for sGC modulator discovery and characterization.
Detailed Experimental Protocols
1. sGC Enzymatic Activity Assay
This assay directly measures the production of cGMP by purified sGC in the presence of a test compound.
-
Materials:
-
Purified recombinant sGC (reduced or oxidized form)
-
Guanosine triphosphate (GTP)
-
Assay buffer (e.g., 50 mM TEA, pH 7.4, containing MgCl₂, IBMX)
-
Test compounds (sGC stimulators/activators)
-
NO donor (e.g., DEA/NO) for testing stimulators
-
Oxidizing agent (e.g., ODQ) for preparing oxidized sGC
-
Reaction termination solution (e.g., perchloric acid)
-
cGMP detection kit (e.g., ELISA or RIA)
-
-
Procedure:
-
Prepare reaction mixtures containing assay buffer, GTP, and purified sGC. For testing activators, use sGC pre-treated with an oxidizing agent.
-
Add varying concentrations of the test compound. For stimulators, a set of reactions with and without an NO donor should be included.
-
Initiate the reaction by adding MgCl₂ and incubate at 37°C for a defined period (e.g., 10-30 minutes).
-
Terminate the reaction by adding the termination solution.
-
Neutralize the samples and measure the cGMP concentration using a commercial detection kit according to the manufacturer's instructions.
-
Calculate the fold-stimulation over baseline and determine the EC₅₀ value for each compound.
-
2. Radioligand Binding Assay
This assay determines the binding affinity (Ki) and receptor density (Bmax) of a radiolabeled ligand to sGC.
-
Materials:
-
Membrane preparations from cells or tissues expressing sGC
-
Radiolabeled sGC stimulator or activator (e.g., [³H]-Riociguat)
-
Unlabeled test compounds
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl₂)
-
Glass fiber filters
-
Scintillation cocktail and counter
-
-
Procedure (Competition Binding):
-
Incubate the membrane preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound in the binding buffer.
-
Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold binding buffer to remove non-specific binding.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of specific binding against the concentration of the unlabeled competitor to determine the IC₅₀, from which the Ki can be calculated.
-
3. Cellular cGMP Measurement
This assay quantifies the intracellular cGMP levels in response to treatment with sGC modulators.
-
Materials:
-
Cultured cells (e.g., vascular smooth muscle cells, platelets)
-
Cell culture medium
-
Test compounds
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cGMP degradation
-
Lysis buffer (e.g., 0.1 M HCl)
-
cGMP detection kit (ELISA or RIA)
-
-
Procedure:
-
Plate cells and grow to desired confluency.
-
Pre-incubate the cells with a PDE inhibitor.
-
Treat the cells with varying concentrations of the test compound for a specified time.
-
Lyse the cells with lysis buffer and scrape to collect the lysate.
-
Centrifuge the lysate to pellet cell debris.
-
Measure the cGMP concentration in the supernatant using a commercial cGMP detection kit.
-
Normalize the cGMP concentration to the protein content of the cell lysate.
-
4. Ex Vivo Vasorelaxation Assay
This assay assesses the functional effect of sGC modulators on vascular tone in isolated blood vessels.
-
Materials:
-
Isolated arterial rings (e.g., rat aorta)
-
Organ bath system with force transducer
-
Krebs-Henseleit solution (aerated with 95% O₂/5% CO₂)
-
Vasoconstrictor (e.g., phenylephrine, U46619)
-
Test compounds
-
-
Procedure:
-
Mount the arterial rings in the organ bath chambers filled with Krebs-Henseleit solution at 37°C.
-
Allow the tissues to equilibrate under a resting tension.
-
Pre-contract the arterial rings with a vasoconstrictor to a stable plateau.
-
Cumulatively add increasing concentrations of the test compound to the bath and record the relaxation response.
-
Express the relaxation as a percentage of the pre-contraction and plot concentration-response curves to determine the EC₅₀ and maximal relaxation (Emax).
-
Conclusion
sGC stimulators and activators represent two distinct and innovative approaches to augmenting the NO-sGC-cGMP signaling pathway. sGC stimulators are effective in conditions of reduced NO bioavailability by sensitizing the reduced form of the enzyme to remaining NO. In contrast, sGC activators offer a unique advantage in diseases characterized by high oxidative stress, where they can directly activate the NO-insensitive, oxidized form of sGC. The choice of which compound to advance for a specific therapeutic indication will depend on the underlying pathophysiology of the disease, particularly the prevailing redox environment and the functional state of the sGC enzyme. The experimental protocols outlined in this guide provide a robust framework for the continued investigation and comparison of these promising therapeutic agents.
References
- 1. Comparison of Soluble Guanylate Cyclase Stimulators and Activators in Models of Cardiovascular Disease Associated with Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of soluble guanylate cyclase stimulators and activators in models of cardiovascular disease associated with oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. The sGC stimulator riociguat inhibits platelet function in washed platelets but not in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of Cyclic Guanosine Monophosphate (cGMP) in Solid Tissues using Competitive Enzyme-Linked Immunosorbent Assay (ELISA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
Cross-study comparison of Praliciguat clinical trial outcomes
A comparative analysis of the clinical trial outcomes for Praliciguat, a soluble guanylate cyclase (sGC) stimulator, reveals a complex landscape of therapeutic potential and challenges. This compound has been investigated primarily in the contexts of Heart Failure with Preserved Ejection Fraction (HFpEF) and Diabetic Kidney Disease (DKD). This guide provides an objective comparison of this compound's performance with other sGC stimulators, namely Vericiguat and Riociguat, supported by data from key clinical trials.
Mechanism of Action: The NO-sGC-cGMP Signaling Pathway
Soluble guanylate cyclase (sGC) stimulators are a class of drugs that target the nitric oxide (NO) signaling pathway.[1][2] Under normal physiological conditions, NO binds to sGC, catalyzing the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[1] cGMP is a critical second messenger that mediates numerous downstream effects, including vasodilation, inhibition of smooth muscle proliferation, and reduction of inflammation and fibrosis.[2][3]
In various cardiovascular and metabolic diseases, the bioavailability of NO is reduced, leading to impaired sGC activity and decreased cGMP production.[1][4] sGC stimulators, such as this compound, Vericiguat, and Riociguat, act by directly stimulating sGC, both independently of and synergistically with endogenous NO.[3][4] This action restores the production of cGMP, thereby aiming to counteract the pathophysiology of these conditions.
Cross-Study Comparison of Clinical Trial Outcomes
This compound's clinical development focused on HFpEF and DKD, whereas Vericiguat has been extensively studied in Heart Failure with Reduced Ejection Fraction (HFrEF) and HFpEF, and Riociguat is an established therapy for Pulmonary Arterial Hypertension (PAH) and Chronic Thromboembolic Pulmonary Hypertension (CTEPH). Direct head-to-head comparisons are unavailable; therefore, this analysis is based on results from their respective placebo-controlled trials.
This compound: Key Clinical Trial Findings
1. Heart Failure with Preserved Ejection Fraction (HFpEF) - The CAPACITY Trial
The CAPACITY HFpEF study was a Phase 2 trial designed to evaluate the efficacy and safety of this compound in patients with HFpEF.[5] Unfortunately, the trial did not meet its primary endpoint.
-
Primary Endpoint: No significant improvement was observed in the change from baseline in peak rate of oxygen consumption (peak VO₂) compared to placebo.[5][6]
-
Secondary Endpoints: There were no statistically significant improvements in secondary measures, including the 6-minute walk test distance.[5][7]
-
Safety: this compound was generally well-tolerated. The most common adverse events included headache, dizziness, and hypotension.[7] Following these results, the development of this compound for HFpEF was discontinued.
2. Diabetic Kidney Disease (DKD) - Phase 2 Trial (NCT03217591)
This Phase 2 study assessed this compound in adults with type 2 diabetes and DKD. While it also did not achieve its primary goal, some positive trends were noted.
-
Primary Endpoint: The study did not show a statistically significant reduction in the urine albumin-to-creatinine ratio (UACR) from baseline compared to placebo in the primary analysis.[8][9]
-
Secondary Outcomes & Trends: Despite missing the primary endpoint, this compound treatment was associated with favorable changes in several secondary vascular and metabolic markers. These included reductions in 24-hour systolic blood pressure, HbA1c, and serum cholesterol compared to placebo.[8][10] These observations suggest that this compound may still hold potential for further investigation in DKD.[8]
Comparator: Vericiguat in Heart Failure
Vericiguat is another oral sGC stimulator primarily evaluated in heart failure populations.
1. Heart Failure with Reduced Ejection Fraction (HFrEF) - The VICTORIA Trial
The landmark VICTORIA trial investigated Vericiguat in patients with high-risk HFrEF following a recent worsening event.
-
Primary Endpoint: Vericiguat demonstrated a statistically significant reduction in the composite primary endpoint of cardiovascular death or first hospitalization for heart failure compared to placebo.[11][12]
-
Significance: The positive outcome of the VICTORIA trial led to the approval of Vericiguat for treating symptomatic chronic HFrEF.[13]
2. Heart Failure with Preserved Ejection Fraction (HFpEF) - The VITALITY-HFpEF Trial
Similar to this compound, Vericiguat was also studied in HFpEF.
-
Primary Endpoint: The VITALITY trial did not meet its primary endpoints related to changes in the Kansas City Cardiomyopathy Questionnaire (KCCQ) score or 6-minute walk distance.[13] This indicates that, like this compound, Vericiguat did not demonstrate a significant benefit on functional capacity or quality of life in a broad HFpEF population in this trial.
Comparator: Riociguat in Pulmonary Hypertension
Riociguat is approved for the treatment of PAH and CTEPH, demonstrating the therapeutic utility of the sGC stimulator class in pulmonary vascular diseases.
-
Efficacy: In clinical trials such as PATENT-1 (PAH) and CHEST-1 (CTEPH), Riociguat significantly improved exercise capacity as measured by the 6-minute walk distance.[14][15] It also led to improvements in multiple secondary endpoints, including pulmonary vascular resistance, N-terminal pro-B-type natriuretic peptide (NT-proBNP) levels, and World Health Organization (WHO) functional class.[14][16]
Summary of Quantitative Data
The following tables summarize the key quantitative outcomes from the respective clinical trials.
Table 1: this compound Clinical Trial Outcomes
| Trial Name (Indication) | Primary Endpoint | Result (this compound vs. Placebo) | Key Secondary Outcomes |
| CAPACITY (HFpEF)[5][6] | Change in Peak VO₂ | -0.30 mL/kg/min (P=0.37) - Not Significant | Change in 6-min walk distance: -16.7 m - Not Significant |
| Phase 2 (DKD)[8][9] | Change in UACR | -15% (P=0.17) - Not Significant | Change in 24h Systolic BP: -4 mmHg; Change in HbA1c: -0.3%; Change in Cholesterol: -10 mg/dL |
Table 2: Vericiguat & Riociguat Clinical Trial Outcomes
| Drug | Trial Name (Indication) | Primary Endpoint | Result (Drug vs. Placebo) |
| Vericiguat | VICTORIA (HFrEF)[12] | CV Death or HF Hospitalization | Hazard Ratio: 0.90 (P=0.019) - Significant Reduction |
| Vericiguat | VITALITY (HFpEF)[13] | Change in KCCQ Score | Not Statistically Significant |
| Riociguat | PATENT-1 (PAH)[14] | Change in 6-min Walk Distance | +36 meters (P<0.001) - Significant Improvement |
| Riociguat | CHEST-1 (CTEPH)[14] | Change in 6-min Walk Distance | +46 meters (P<0.001) - Significant Improvement |
Experimental Protocols
Detailed methodologies are crucial for interpreting and comparing clinical trial results.
This compound - CAPACITY HFpEF Trial Protocol[6][7]
-
Design: A Phase 2, randomized, double-blind, placebo-controlled trial.
-
Participants: Enrolled 196 patients aged 45 years or older with a diagnosis of HFpEF (ejection fraction ≥40%), impaired peak VO₂, and at least two conditions associated with NO deficiency (e.g., diabetes, hypertension, obesity).
-
Intervention: Patients were randomized to receive either 40 mg of this compound once daily or a matching placebo for a duration of 12 weeks.
-
Primary Outcome: The primary efficacy measure was the change from baseline in peak VO₂ at 12 weeks.
-
Key Secondary Outcomes: Included changes in the 6-minute walk test distance and ventilatory efficiency.
This compound - Diabetic Kidney Disease Trial Protocol[10][12]
-
Design: A Phase 2, randomized, double-blind, placebo-controlled trial.
-
Participants: Enrolled 156 adults with type 2 diabetes, an estimated glomerular filtration rate (eGFR) of 30-75 ml/min/1.73 m², and a UACR between 200-5000 mg/g. All patients were on stable renin-angiotensin system (RAS) inhibitor therapy.
-
Intervention: Patients were randomized (1:1:1) to receive placebo, 20 mg this compound, or 40 mg this compound daily for 12 weeks.
-
Primary Outcome: The primary endpoint was the change from baseline in UACR, comparing the pooled this compound groups against placebo.
-
Key Secondary Outcomes: Assessed changes in 24-hour ambulatory blood pressure and various metabolic parameters like HbA1c and cholesterol.
Conclusion
The clinical development of this compound has not yet resulted in a successful demonstration of efficacy for its primary endpoints in HFpEF or DKD. In HFpEF, both this compound and Vericiguat failed to show significant benefits, highlighting the persistent challenges in treating this heterogeneous patient population.[5][13] In contrast, the success of Vericiguat in HFrEF (VICTORIA trial) and Riociguat in PAH (PATENT-1) and CTEPH (CHEST-1) validates the NO-sGC-cGMP pathway as a viable therapeutic target in specific cardiovascular conditions.[11][14]
For this compound, the observed positive trends in blood pressure and metabolic markers in the DKD trial may warrant further investigation, potentially in more targeted patient subpopulations or with different endpoints.[8] The cross-study comparison underscores the critical importance of patient selection and indication in the development of sGC stimulators. While the journey of this compound has faced setbacks, the broader class of sGC stimulators continues to represent a significant advancement in cardiovascular therapeutics.
References
- 1. What are sGC stimulants and how do they work? [synapse.patsnap.com]
- 2. Soluble Guanylate Cyclase Stimulators: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 3. Soluble Guanylate Cyclase: A new therapeutic target for pulmonary arterial hypertension and chronic thromboembolic pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Soluble Guanylate Cyclase as an Emerging Therapeutic Target in Cardiopulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 6. Effect of this compound on Peak Rate of Oxygen Consumption in Patients With Heart Failure With Preserved Ejection Fraction: The CAPACITY HFpEF Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of this compound on Peak Rate of Oxygen Consumption in Patients With Heart Failure With Preserved Ejection Fraction: The CAPACITY HFpEF Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of the Soluble Guanylate Cyclase Stimulator this compound in Diabetic Kidney Disease: A Randomized Placebo-Controlled Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. diabetesjournals.org [diabetesjournals.org]
- 10. Effects of the Soluble Guanylate Cyclase Stimulator this compound in Diabetic Kidney Disease: A Randomized Placebo-Controlled Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dicardiology.com [dicardiology.com]
- 12. Vericiguat Global Study in Subjects With Heart Failure With Reduced Ejection Fraction - American College of Cardiology [acc.org]
- 13. A Systematic Review of the Effect of Vericiguat on Patients with Heart Failure [mdpi.com]
- 14. Evaluating Riociguat in the Treatment of Pulmonary Arterial Hypertension: A Real-World Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dzl.de [dzl.de]
- 16. Long-term clinical value and outcome of riociguat in chronic thromboembolic pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
Praliciguat in Combination Therapy: A Comparative Analysis of Efficacy
An in-depth examination of the soluble guanylate cyclase stimulator, praliciguat, reveals a potential, albeit not yet statistically significant, synergistic effect when combined with standard-of-care therapies for diabetic nephropathy and heart failure with preserved ejection fraction (HFpEF). This guide provides a comprehensive comparison of this compound's performance, supported by data from key clinical trials, and juxtaposes its mechanism of action with established treatments.
This compound, an oral soluble guanylate cyclase (sGC) stimulator, has been investigated for its potential to enhance the nitric oxide (NO)-sGC-cyclic guanosine monophosphate (cGMP) signaling pathway. This pathway is often impaired in cardiovascular and renal diseases. Clinical trials have primarily focused on evaluating the efficacy and safety of this compound as an add-on therapy to existing standard-of-care regimens.
Efficacy in Diabetic Nephropathy
In a phase 2 clinical trial (NCT03217591), this compound was evaluated in patients with diabetic kidney disease who were already receiving treatment with renin-angiotensin system (RAS) inhibitors.[1] While the study did not meet its primary endpoint of a statistically significant reduction in the urinary albumin-to-creatinine ratio (UACR) compared to placebo, a trend towards improvement was observed.[2][3]
Key Findings from the Phase 2 Diabetic Nephropathy Trial:
| Efficacy Endpoint | Placebo + Standard of Care | This compound (20 mg) + Standard of Care | This compound (40 mg) + Standard of Care | Pooled this compound + Standard of Care |
| Change in UACR from Baseline | -15% | Not explicitly stated | Not explicitly stated | -28% |
| Between-Group Difference vs. Placebo (UACR) | N/A | Not explicitly stated | Not explicitly stated | -15% (p=0.17) |
| Change in 24-hour Systolic BP from Baseline | Not explicitly stated | Not explicitly stated | Not explicitly stated | -4 mmHg |
| Change in HbA1c from Baseline | Not explicitly stated | Not explicitly stated | Not explicitly stated | -0.3% |
| Change in Serum Cholesterol from Baseline | Not explicitly stated | Not explicitly stated | Not explicitly stated | -10 mg/dL |
Standard of care included anti-diabetic medications and renin-angiotensin-aldosterone system (RAAS) blockers.[4][5]
Efficacy in Heart Failure with Preserved Ejection Fraction (HFpEF)
The CAPACITY HFpEF phase 2 trial (NCT03254485) assessed the effect of this compound in patients with HFpEF.[6][7] The primary endpoint was the change in peak rate of oxygen consumption (peak V̇O₂), a measure of exercise capacity. The trial did not demonstrate a significant improvement in peak V̇O₂ with this compound treatment compared to placebo.[2][6]
Key Findings from the CAPACITY HFpEF Trial:
| Efficacy Endpoint | Placebo + Standard of Care | This compound (40 mg) + Standard of Care | Between-Group Difference (95% CI) | P-value |
| Change in Peak V̇O₂ from Baseline (mL/kg/min) | +0.04 | -0.26 | -0.30 (-0.95 to 0.35) | 0.37 |
| Change in 6-Minute Walk Test Distance from Baseline (m) | +58.1 | +41.4 | -16.7 (-47.4 to 13.9) | Not significant |
Standard of care for HFpEF in this trial was not explicitly defined but typically includes management of comorbidities such as hypertension and diabetes.[3]
Comparative Analysis with Other Soluble Guanylate Cyclase Stimulators
While direct head-to-head trials are lacking, a comparison with other sGC stimulators, such as vericiguat and riociguat, can provide context for the potential of this drug class.
Vericiguat, approved for heart failure with reduced ejection fraction (HFrEF), demonstrated a reduction in the primary composite outcome of cardiovascular death or heart failure hospitalization when added to standard of care in the VICTORIA trial.[8][9][10]
Riociguat is approved for the treatment of pulmonary arterial hypertension (PAH) and chronic thromboembolic pulmonary hypertension (CTEPH). In the PATENT-1 study, riociguat improved exercise capacity in patients with PAH, including those already receiving other PAH therapies.[11]
Mechanism of Action: this compound vs. Standard of Care
This compound's mechanism of action, centered on the NO-sGC-cGMP pathway, offers a different therapeutic approach compared to standard-of-care treatments for diabetic nephropathy and HFpEF.
This compound Signaling Pathway
This compound directly stimulates soluble guanylate cyclase, increasing the production of cGMP. This leads to vasodilation, and has anti-inflammatory and anti-fibrotic effects.[12][13][14]
Caption: this compound stimulates sGC to increase cGMP, leading to beneficial downstream effects.
Standard of Care Signaling Pathways
Standard-of-care therapies for diabetic nephropathy and HFpEF target different pathways.
Renin-Angiotensin-Aldosterone System (RAAS) Inhibitors: These drugs, such as ACE inhibitors and ARBs, block the effects of angiotensin II, a potent vasoconstrictor that also promotes inflammation and fibrosis.[5][15][16]
Caption: RAAS inhibitors block the production or action of angiotensin II.
Sodium-Glucose Cotransporter 2 (SGLT2) Inhibitors: These agents reduce glucose reabsorption in the kidneys, leading to glucosuria and natriuresis. This has downstream effects on glomerular hemodynamics, and reduces inflammation and oxidative stress.[2][10][17]
Caption: SGLT2 inhibitors block glucose reabsorption in the kidneys.
Experimental Protocols
Cardiopulmonary Exercise Testing (CPET) in the CAPACITY HFpEF Trial
The CAPACITY HFpEF trial utilized CPET to assess the primary endpoint of change in peak V̇O₂.
Caption: Workflow for Cardiopulmonary Exercise Testing (CPET).
Methodology: Patients performed a symptom-limited exercise test on a cycle ergometer using a ramp protocol.[7][8][9][18][19] Gas exchange was measured continuously, and peak V̇O₂ was determined as the highest 20-second average V̇O₂ during the final minute of exercise.
Urinary Albumin-to-Creatinine Ratio (UACR) Measurement
The diabetic nephropathy trial used the UACR to assess changes in albuminuria.
Methodology: First morning void urine samples were collected at specified time points throughout the study.[1][20][21][22][23] Urinary albumin was measured using an immunoassay, and creatinine was measured using a colorimetric assay. The UACR was then calculated and expressed in mg/g.[1]
Conclusion
While this compound has not yet demonstrated statistically significant efficacy in pivotal clinical trials when added to standard-of-care therapies for diabetic nephropathy and HFpEF, the observed trends and its distinct mechanism of action warrant further investigation. Its potential to target the NO-sGC-cGMP pathway offers a complementary approach to existing treatments. Future studies may identify specific patient populations who could benefit most from this therapeutic strategy. The detailed experimental protocols and comparative data presented in this guide provide a foundation for researchers and drug development professionals to critically evaluate the potential of this compound and other sGC stimulators.
References
- 1. The Urine Albumin-to-Creatinine Ratio: Assessment of Its Performance in the Renal Transplant Recipient Population - PMC [pmc.ncbi.nlm.nih.gov]
- 2. clinnephrologyjournal.com [clinnephrologyjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. Role and mechanisms of SGLT-2 inhibitors in the treatment of diabetic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Renin–angiotensin system - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Cardiopulmonary Exercise Testing in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Soluble guanylate cyclase stimulator this compound attenuates inflammation, fibrosis, and end-organ damage in the Dahl model of cardiorenal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound inhibits progression of diabetic nephropathy in ZSF1 rats and suppresses inflammation and apoptosis in human renal proximal tubular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. teachmephysiology.com [teachmephysiology.com]
- 16. CV Physiology | Renin-Angiotensin-Aldosterone System [cvphysiology.com]
- 17. mecsj.com [mecsj.com]
- 18. scielo.br [scielo.br]
- 19. Cardiopulmonary exercise testing and its application - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. uACR Urine Test for Albuminuria: How to Get Tested and Understand Your Results | National Kidney Foundation [kidney.org]
- 22. my.clevelandclinic.org [my.clevelandclinic.org]
- 23. labtestsonline.org.uk [labtestsonline.org.uk]
Independent Validation of Praliciguat Research Findings: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Overview of Praliciguat and Alternatives
This compound (IW-1973) is an investigational, orally administered sGC stimulator designed to amplify the nitric oxide (NO)-sGC-cyclic guanosine monophosphate (cGMP) signaling pathway.[1] This pathway is a key regulator of various physiological processes, including blood flow and inflammation.[2] Deficiencies in NO signaling are implicated in several cardiovascular and metabolic diseases.[2]
This compound was investigated for the treatment of diabetic kidney disease (DKD) and heart failure with preserved ejection fraction (HFpEF).[3][4] However, it failed to meet the primary endpoints in key Phase 2 clinical trials for these indications.[5][6]
This guide compares this compound with two other sGC stimulators:
-
Vericiguat (Verquvo®): Approved for the treatment of symptomatic chronic heart failure with reduced ejection fraction (HFrEF).[7][8]
-
Riociguat (Adempas®): Approved for the treatment of pulmonary arterial hypertension (PAH) and chronic thromboembolic pulmonary hypertension (CTEPH).[9][10]
Mechanism of Action: Soluble Guanylate Cyclase Stimulation
This compound, vericiguat, and riociguat share a common mechanism of action: they are allosteric stimulators of soluble guanylate cyclase (sGC). sGC is an enzyme that, when activated by nitric oxide (NO), converts guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[10] cGMP is a key second messenger that mediates vasodilation, and has anti-inflammatory, anti-proliferative, and anti-fibrotic effects.[6][10] In disease states characterized by NO deficiency, sGC stimulators can directly activate sGC, restoring cGMP production and its downstream signaling effects.[10]
Figure 1: Signaling pathway of sGC stimulators.
Comparative Efficacy Data
The following tables summarize the key efficacy data from the primary clinical trials of this compound, vericiguat, and riociguat. It is important to note that these drugs were studied in different patient populations and for different indications, so direct cross-trial comparisons should be made with caution.
This compound Clinical Trial Data
Table 1: this compound Phase 2 Study in Diabetic Kidney Disease [11]
| Endpoint | This compound (Pooled 20mg & 40mg) | Placebo | p-value |
| Primary Endpoint | |||
| Change from baseline in UACR | -28% | -15% | 0.17 |
| Secondary Endpoints | |||
| Change in 24-hour systolic BP | -4.2 mmHg | <0.05 | |
| Change in HbA1c | -0.27% | Not statistically significant | |
| Change in Cholesterol | -10.1 mg/dL | Not statistically significant |
Table 2: this compound CAPACITY HFpEF Phase 2 Study [12][13]
| Endpoint | This compound (40mg) | Placebo | p-value |
| Primary Endpoint | |||
| Change in peak VO2 (mL/kg/min) | -0.26 | +0.04 | 0.37 |
| Secondary Endpoint | |||
| Change in 6-minute walk test distance (m) | -16.7 (placebo-adjusted) | Not statistically significant |
Vericiguat Clinical Trial Data
Table 3: Vericiguat VICTORIA Phase 3 Study in HFrEF [14][15]
| Endpoint | Vericiguat (10mg) | Placebo | Hazard Ratio (95% CI) | p-value |
| Primary Composite Endpoint | ||||
| CV death or first HF hospitalization | 35.5% | 38.5% | 0.90 (0.82-0.98) | 0.019 |
| Secondary Endpoints | ||||
| CV death | 16.4% | 17.5% | 0.27 | |
| First HF hospitalization | 27.4% | 29.6% | 0.90 (0.81-1.00) | 0.048 |
Riociguat Clinical Trial Data
Table 4: Riociguat PATENT-1 Phase 3 Study in PAH [6][16][17]
| Endpoint | Riociguat (up to 2.5mg TID) | Placebo | Mean Difference (95% CI) | p-value |
| Primary Endpoint | ||||
| Change in 6-minute walk distance (m) | +30 | -6 | 36 (20 to 52) | <0.001 |
| Secondary Endpoint | ||||
| Change in Pulmonary Vascular Resistance (dyn·sec·cm⁻⁵) | -226 | <0.001 |
Experimental Protocols
The following provides a generalized overview of the methodologies employed in the key clinical trials cited. For detailed protocols, please refer to the specific trial publications.
This compound Diabetic Kidney Disease Study Methodology[11]
-
Design: Phase 2, randomized, double-blind, placebo-controlled, parallel-group trial.
-
Participants: 156 adults with type 2 diabetes, eGFR 30-75 ml/min/1.73 m², and urine albumin-creatinine ratio (UACR) 200-5000 mg/g, on stable renin-angiotensin system inhibitor therapy.
-
Intervention: Participants were randomized 1:1:1 to receive placebo, 20 mg this compound, or 40 mg this compound daily for 12 weeks.
-
Primary Outcome: Change from baseline in UACR at weeks 8 and 12.
Vericiguat VICTORIA Trial Methodology[2][18]
-
Design: Phase 3, randomized, placebo-controlled, double-blind, event-driven trial.
-
Participants: 5,050 patients with chronic HFrEF (LVEF <45%), a recent worsening heart failure event, and elevated natriuretic peptide levels.
-
Intervention: Patients were randomized 1:1 to receive vericiguat (target dose of 10 mg once daily) or placebo, in addition to standard of care.
-
Primary Outcome: Time to first event of cardiovascular death or heart failure hospitalization.
Riociguat PATENT-1 Trial Methodology[6][17]
-
Design: Phase 3, randomized, double-blind, placebo-controlled, multicenter trial.
-
Participants: 443 patients with symptomatic PAH.
-
Intervention: Patients were randomized to receive riociguat (individually titrated up to 2.5 mg three times daily) or placebo.
-
Primary Outcome: Change from baseline in 6-minute walk distance after 12 weeks.
Figure 2: Generalized clinical trial workflow.
Safety and Tolerability
This compound: In the diabetic kidney disease trial, the incidence of treatment-emergent adverse events was similar between the this compound and placebo groups.[11] In the HFpEF trial, dizziness, hypotension, and headache were reported more frequently with this compound compared to placebo.[12]
Vericiguat: In the VICTORIA trial, vericiguat was generally well-tolerated. The most common adverse events were hypotension and syncope.[7] Anemia was also reported more frequently with vericiguat.[15]
Riociguat: In the PATENT-1 trial, riociguat was well-tolerated. The most common adverse events included headache, dizziness, and gastrointestinal symptoms.[16]
Summary and Conclusion
This compound, a soluble guanylate cyclase stimulator, did not demonstrate statistically significant efficacy in its primary endpoints for the treatment of diabetic kidney disease and heart failure with preserved ejection fraction in Phase 2 trials.[5][6][11] In contrast, other sGC stimulators have shown clinical benefit in different cardiovascular indications. Vericiguat is approved for HFrEF based on a reduction in the composite endpoint of cardiovascular death or heart failure hospitalization.[14] Riociguat is an established therapy for PAH, demonstrating improvements in exercise capacity.[16]
The preclinical rationale for targeting the NO-sGC-cGMP pathway in cardiovascular and metabolic diseases remains strong.[1] The divergent outcomes of these sGC stimulators in different patient populations highlight the complexity of these conditions and the importance of patient selection in clinical trial design. Further research is warranted to understand the nuances of sGC stimulation in various disease states and to identify patient populations that may benefit most from this therapeutic approach.
Figure 3: Logical relationship of sGC stimulators and clinical outcomes.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Vericiguat in Heart Failure with a Reduced Ejection Fraction: Patient Selection and Special Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Riociguat for Pulmonary Hypertension Due to Heart Failure · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 4. Ironwood Pharmaceuticals, Inc. - Ironwood Pharmaceuticals Announces FDA Fast Track Designation for this compound for the Treatment of Heart Failure with Preserved Ejection Fraction (HFpEF) [investor.ironwoodpharma.com]
- 5. clinicaltrials.eu [clinicaltrials.eu]
- 6. Riociguat: PATENT-1 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Vericiguat did not meet its primary endpoint but lowered the risk of cardiovascular death in patients with heart failure [escardio.org]
- 9. Evaluating Riociguat in the Treatment of Pulmonary Arterial Hypertension: A Real-World Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The clinical development of sGC modulators, riociguat and vericiguat - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of the Soluble Guanylate Cyclase Stimulator this compound in Diabetic Kidney Disease: A Randomized Placebo-Controlled Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of this compound on Peak Rate of Oxygen Consumption in Patients With Heart Failure With Preserved Ejection Fraction: The CAPACITY HFpEF Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of this compound on Peak Rate of Oxygen Consumption in Patients With Heart Failure With Preserved Ejection Fraction: The CAPACITY HFpEF Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Vericiguat Global Study in Subjects With Heart Failure With Reduced Ejection Fraction - American College of Cardiology [acc.org]
- 15. rxfiles.ca [rxfiles.ca]
- 16. thorax.bmj.com [thorax.bmj.com]
- 17. Pulmonary Arterial Hypertension Soluble Guanylate Cyclase–Stimulator Trial 1 - American College of Cardiology [acc.org]
A Comparative Analysis of the Pharmacokinetic Profiles of Soluble Guanylate Cyclase (sGC) Stimulators
This guide provides a detailed comparison of the pharmacokinetic profiles of several soluble guanylate cyclase (sGC) stimulators, a class of drugs targeting the nitric oxide (NO)-sGC-cyclic guanosine monophosphate (cGMP) signaling pathway. This document is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these compounds based on available experimental data.
Introduction to sGC Stimulators
Soluble guanylate cyclase is a key enzyme in the NO signaling pathway. Its activation leads to the production of cGMP, a second messenger that mediates various physiological processes, including vasodilation, inhibition of smooth muscle proliferation, and platelet aggregation. sGC stimulators are small molecules that enhance the activity of sGC, leading to increased cGMP levels. This mechanism of action has shown therapeutic potential in cardiovascular diseases such as pulmonary hypertension and heart failure. This guide focuses on the pharmacokinetic properties of four sGC stimulators: Riociguat, Vericiguat, Praliciguat, and Olinciguat.
Pharmacokinetic Data Comparison
The following table summarizes the key pharmacokinetic parameters of the selected sGC stimulators, primarily derived from Phase 1 clinical trials in healthy volunteers.
| Parameter | Riociguat | Vericiguat | This compound | Olinciguat |
| Dose Range (oral) | 0.5 - 2.5 mg | 1.25 - 10 mg | 15 - 40 mg | Preclinical data; human data not publicly available |
| Tmax (h) | ~1.5[1] | 1.0 - 4.0 (with food) | ~2-4 | 1.0 (in rats)[2] |
| Cmax (ng/mL) | Dose-proportional | Dose-proportional | Dose-proportional | Not Available (Human) |
| AUC (ng·h/mL) | Dose-proportional | Dose-proportional | Dose-proportional | Not Available (Human) |
| Half-life (t½) (h) | ~7 (healthy volunteers), ~12 (patients)[1] | ~20 (healthy volunteers), ~30 (patients with HFrEF)[3] | 24 - 37 | ~12.5 (in rats, plasma) |
| Volume of Distribution (Vd) (L) | ~30 | ~44 | High (suggested by preclinical data) | 0.9 - 1.1 L/kg (in rats)[2] |
| Clearance (CL) (L/h) | ~3.1 (non-smokers), ~6.0 (smokers) | ~1.6 | Not specified | 5.6 - 11.3 mL/min/kg (in rats)[2] |
| Bioavailability (%) | ~94[1] | ~93 (with food)[3] | High (suggested by preclinical data) | 40% (in rats) |
| Food Effect | No clinically relevant effect[1] | Increased bioavailability with food | Not specified | Not specified |
Disclaimer for Olinciguat: Publicly available quantitative pharmacokinetic data for olinciguat in humans is limited. The presented data is derived from preclinical studies in rats and may not be representative of the pharmacokinetic profile in humans. A Phase 1 study (NCT03795519) has been conducted to assess the absorption, metabolism, and excretion of olinciguat in healthy male volunteers, but the detailed results have not been publicly disclosed.[4] A Phase 2 study in patients with sickle cell disease (STRONG-SCD) also evaluated its pharmacokinetics, but specific data from this trial are not available in the public domain.[5][6]
Experimental Protocols
Representative Protocol for a First-in-Human, Single Ascending Dose (SAD) Pharmacokinetic Study
This section outlines a typical experimental protocol for a Phase 1, single ascending dose study to evaluate the safety, tolerability, and pharmacokinetics of an oral sGC stimulator in healthy volunteers.
1. Study Design:
-
A randomized, double-blind, placebo-controlled, single-center, single ascending dose study.
-
Healthy male and female subjects, typically aged 18-55 years.
-
Sequential dose-escalation cohorts. Each cohort is typically comprised of 6-8 subjects, with a 3:1 or similar randomization to the active drug or placebo.
2. Subject Screening and Enrollment:
-
Inclusion criteria: Healthy subjects as determined by medical history, physical examination, vital signs, electrocardiogram (ECG), and clinical laboratory tests.
-
Exclusion criteria: History of significant cardiovascular, renal, hepatic, or other systemic diseases; use of concomitant medications that may interfere with the study drug; pregnancy or lactation.
-
Informed consent is obtained from all subjects prior to any study-related procedures.
3. Dosing and Administration:
-
Subjects are admitted to the clinical research unit the day before dosing.
-
A single oral dose of the investigational drug or placebo is administered after an overnight fast.
-
The starting dose is determined based on preclinical toxicology data, following FDA guidance on estimating the maximum safe starting dose.
-
Dose escalation to the next cohort proceeds only after a thorough review of the safety and tolerability data from the preceding cohort by a safety monitoring committee.
4. Pharmacokinetic Sampling:
-
Serial blood samples are collected at predefined time points before and after drug administration (e.g., pre-dose, and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose).
-
Plasma is separated by centrifugation and stored frozen until analysis.
-
Urine may also be collected at specified intervals to determine the extent of renal excretion.
5. Bioanalytical Method:
-
Plasma concentrations of the parent drug and any major metabolites are quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
The method is validated for linearity, accuracy, precision, selectivity, and stability.
6. Pharmacokinetic Analysis:
-
Non-compartmental analysis is used to determine the following pharmacokinetic parameters: Cmax, Tmax, AUC from time zero to the last measurable concentration (AUC0-t), AUC from time zero to infinity (AUC0-∞), t½, Vd, and CL.
-
Dose proportionality of Cmax and AUC is assessed across the different dose cohorts.
7. Safety and Tolerability Assessments:
-
Continuous monitoring of vital signs, ECGs, and adverse events.
-
Clinical laboratory tests (hematology, clinical chemistry, urinalysis) are performed at screening and at the end of the study.
Signaling Pathway and Experimental Workflow Diagrams
sGC Signaling Pathway
Caption: The Nitric Oxide (NO)-sGC-cGMP signaling pathway.
Experimental Workflow for a SAD Pharmacokinetic Study
Caption: A typical experimental workflow for a single ascending dose (SAD) pharmacokinetic study.
References
- 1. Pharmacokinetics of the soluble guanylate cyclase stimulator riociguat in individuals with renal impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Olinciguat, an Oral sGC Stimulator, Exhibits Diverse Pharmacology Across Preclinical Models of Cardiovascular, Metabolic, Renal, and Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolism and Pharmacokinetic Drug-Drug Interaction Profile of Vericiguat, A Soluble Guanylate Cyclase Stimulator: Results From Preclinical and Phase I Healthy Volunteer Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Cyclerion Announces Phase 2 STRONG-SCD Study Results in Patients with Sickle Cell Disease | Cyclerion Therapeutics, Inc. [ir.cyclerion.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
A Comparative Guide to the In Vitro Potency of Praliciguat and Other sGC Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro potency of Praliciguat against other soluble guanylate cyclase (sGC) modulators, supported by experimental data. The information is intended to assist researchers and professionals in drug development in understanding the comparative efficacy of these compounds in preclinical settings.
Introduction to sGC Modulators
Soluble guanylate cyclase (sGC) is a critical enzyme in the nitric oxide (NO) signaling pathway. Its activation leads to the production of cyclic guanosine monophosphate (cGMP), a second messenger that mediates various physiological processes, including vasodilation, inhibition of platelet aggregation, and neurotransmission.[1] sGC modulators are a class of therapeutic agents that target this enzyme and are broadly categorized into sGC stimulators and sGC activators.
sGC stimulators , such as this compound, Riociguat, and Vericiguat, act on the reduced (ferrous) form of sGC, sensitizing it to endogenous NO and also directly stimulating the enzyme to a lesser extent in the absence of NO.[1] Their efficacy is dependent on the presence of the heme prosthetic group on the sGC enzyme.
sGC activators , like Cinaciguat, target the oxidized or heme-free form of sGC, which is prevalent in conditions of oxidative stress where the NO-sGC signaling is impaired.[1]
This guide focuses on the comparative in vitro potency of these two classes of sGC modulators, with a particular emphasis on this compound.
In Vitro Potency Comparison
The in vitro potency of sGC modulators is typically determined by their ability to stimulate cGMP production in either purified enzyme preparations or in cellular assays. The half-maximal effective concentration (EC50) or activation concentration (AC50) is a key metric used for comparison.
| Compound | Class | In Vitro Potency (EC50/AC50) | Experimental System | Reference(s) |
| This compound (IW-1973) | sGC Stimulator | EC50: 197 nM | HEK-293 whole-cell assay | [2] |
| Riociguat | sGC Stimulator | EC50: 80 nM | sGC-overexpressing CHO cells | |
| Vericiguat | sGC Stimulator | 1.7- to 57.6-fold stimulation (0.01–100 µM) | Recombinant sGC | [3] |
| Cinaciguat | sGC Activator | AC50: ~200 nM (heme-free sGC) | Purified bovine lung sGC |
Note: Direct comparison of EC50/AC50 values should be made with caution due to variations in experimental systems (e.g., purified enzyme vs. whole-cell assays, different cell lines).
Signaling Pathways of sGC Modulators
The distinct mechanisms of action of sGC stimulators and activators are depicted in the following signaling pathway diagram.
Caption: Signaling pathways for sGC stimulators and activators.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of in vitro potency data. Below are generalized protocols for common assays used to evaluate sGC modulators.
Purified sGC Enzyme Activity Assay
This assay directly measures the ability of a compound to stimulate the enzymatic activity of purified sGC.
Objective: To determine the EC50 or AC50 of a test compound on purified sGC.
Materials:
-
Purified recombinant human sGC[4]
-
Guanosine-5'-triphosphate (GTP)
-
Test compound (e.g., this compound)
-
Nitric oxide (NO) donor (for stimulators)
-
Assay buffer (e.g., Tris-HCl with MgCl2 and other cofactors)
-
cGMP detection kit (e.g., ELISA, RIA, or fluorescence-based)
Workflow:
Caption: Workflow for a purified sGC enzyme activity assay.
Procedure:
-
Prepare a reaction mixture containing assay buffer, GTP, and purified sGC enzyme.
-
Add varying concentrations of the test compound to the reaction mixture.
-
For sGC stimulators, add a fixed concentration of an NO donor.
-
Initiate the reaction by adding GTP and incubate at 37°C for a defined period.
-
Terminate the reaction.
-
Quantify the amount of cGMP produced using a suitable detection method.
-
Plot the cGMP concentration against the test compound concentration to determine the EC50 or AC50 value.
Whole-Cell cGMP Assay
This assay measures the ability of a compound to increase intracellular cGMP levels in a cellular context, providing insights into cell permeability and metabolism of the compound.
Objective: To determine the EC50 of a test compound in a whole-cell system.
Materials:
-
Human Embryonic Kidney (HEK-293) cells or other suitable cell line.[5]
-
Cell culture medium and supplements.
-
Test compound (e.g., this compound).
-
Phosphodiesterase (PDE) inhibitor (to prevent cGMP degradation).
-
Cell lysis buffer.
-
cGMP detection kit.
Workflow:
References
- 1. Soluble Guanylate Cyclase as an Emerging Therapeutic Target in Cardiopulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, a Clinical-stage sGC Stimulator, Improved Insulin Sensitivity, Lipid Tolerance and Energy Utilization in a Diet-induced Obesity Mouse Model • Cyclerion [cyclerion.com]
- 4. Purification and characterization of recombinant human soluble guanylate cyclase produced from baculovirus-infected insect cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HEK293 Cells [cytion.com]
Praliciguat's Biomarker Profile: A Comparative Meta-Analysis
For Researchers, Scientists, and Drug Development Professionals
Praliciguat, a novel soluble guanylate cyclase (sGC) stimulator, has emerged as a promising therapeutic agent in several clinical settings, including diabetes, hypertension, and heart failure. By enhancing the nitric oxide (NO)-sGC-cyclic guanosine monophosphate (cGMP) signaling pathway, this compound modulates a range of physiological processes, from vasodilation to inflammation and fibrosis.[1][2] This guide provides a meta-analysis of its effects on key biomarkers across various clinical trials, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and analytical workflows.
Quantitative Analysis of Biomarker Modulation
The following tables summarize the effects of this compound on key biomarkers as observed in placebo-controlled clinical trials.
Table 1: Hemodynamic and cGMP Biomarkers
| Biomarker | Clinical Trial | Patient Population | This compound Dosage | Change from Baseline (vs. Placebo) | Citation(s) |
| Plasma cGMP | Phase 1b | Healthy Adults | 15-40 mg once daily | Dose-related increases | [3] |
| Mean Arterial Pressure | NCT03091920 | Type 2 Diabetes & Hypertension | 40 mg once daily (or 20 mg twice daily) for 14 days | -5 mmHg | [2][4] |
| Phase 2a Dose Escalation | Type 2 Diabetes & Hypertension | 10-50 mg once daily (3-day cycles) | -2 to -9 mmHg (daytime) | [5] | |
| 24-hour Systolic Blood Pressure | NCT03217591 | Diabetic Kidney Disease | 20 mg or 40 mg once daily for 12 weeks | -4 mmHg (pooled this compound) | [6][7] |
| Heart Rate | NCT03091920 | Type 2 Diabetes & Hypertension | 40 mg once daily (or 20 mg twice daily) for 14 days | +3 bpm | [2][4] |
| Phase 2a Dose Escalation | Type 2 Diabetes & Hypertension | 10-50 mg once daily (3-day cycles) | +4 to +7 bpm (daytime) | [5] |
Table 2: Metabolic Biomarkers
| Biomarker | Clinical Trial | Patient Population | This compound Dosage | Change from Baseline (vs. Placebo) | Citation(s) |
| Fasting Plasma Glucose | NCT03091920 | Type 2 Diabetes & Hypertension | 40 mg once daily (or 20 mg twice daily) for 14 days | -0.7 mmol/L | [2][4] |
| Phase 2a Dose Escalation | Type 2 Diabetes & Hypertension | 10-50 mg once daily (3-day cycles) | -26.5 mg/dL | [5] | |
| Total Cholesterol | NCT03091920 | Type 2 Diabetes & Hypertension | 40 mg once daily (or 20 mg twice daily) for 14 days | -0.7 mmol/L | [2][4] |
| NCT03217591 | Diabetic Kidney Disease | 20 mg or 40 mg once daily for 12 weeks | -10 mg/dL (pooled this compound) | [6][7] | |
| Phase 2a Dose Escalation | Type 2 Diabetes & Hypertension | 10-50 mg once daily (3-day cycles) | -43 mg/dL | [5] | |
| LDL-Cholesterol | NCT03091920 | Type 2 Diabetes & Hypertension | 40 mg once daily (or 20 mg twice daily) for 14 days | -0.5 mmol/L | [2][4] |
| NCT03217591 | Diabetic Kidney Disease | 20 mg or 40 mg once daily for 12 weeks | -8 mg/dL (pooled this compound) | [6] | |
| Hemoglobin A1c (HbA1c) | NCT03217591 | Diabetic Kidney Disease | 20 mg or 40 mg once daily for 12 weeks | -0.3% (pooled this compound) | [6][7] |
| Phase 2a Dose Escalation | Type 2 Diabetes & Hypertension | 10-50 mg once daily (3-day cycles) | -0.4% | [5] |
Table 3: Renal and Inflammatory Biomarkers
| Biomarker | Clinical Trial | Patient Population | This compound Dosage | Change from Baseline (vs. Placebo) | Citation(s) |
| Urinary Albumin-to-Creatinine Ratio (UACR) | NCT03217591 | Diabetic Kidney Disease | Pooled (20 mg & 40 mg) once daily for 12 weeks | -15% (not statistically significant in primary analysis) | [6][7] |
| Asymmetric Dimethylarginine (ADMA) | NCT03091920 | Type 2 Diabetes & Hypertension | 40 mg once daily (or 20 mg twice daily) for 14 days | -10.7 ng/mL | [2] |
Signaling Pathway and Experimental Workflow
To visually represent the underlying mechanisms and analytical procedures, the following diagrams have been generated using Graphviz.
Detailed Experimental Protocols
A summary of the methodologies employed for the analysis of key biomarkers is provided below.
Cyclic Guanosine Monophosphate (cGMP)
-
Method: Enzyme-Linked Immunosorbent Assay (ELISA) or Radioimmunoassay (RIA) are commonly used.[3]
-
Sample Type: Plasma (EDTA).
-
General Procedure:
-
Blood samples are collected in tubes containing EDTA and immediately placed on ice.
-
Plasma is separated by centrifugation at 4°C.
-
A competitive immunoassay is performed using a commercial ELISA or RIA kit. In these assays, cGMP in the sample competes with a labeled cGMP for binding to a limited number of anti-cGMP antibody binding sites.
-
The amount of labeled cGMP bound to the antibody is inversely proportional to the concentration of cGMP in the sample.
-
A standard curve is generated using known concentrations of cGMP, and the concentration in the patient samples is determined by interpolation from this curve.
-
Urinary Albumin-to-Creatinine Ratio (UACR)
-
Method: Immunoassay for albumin and a colorimetric (e.g., Jaffe) or enzymatic method for creatinine.
-
Sample Type: Spot urine sample, preferably a first-morning void.
-
General Procedure:
-
A random spot urine sample is collected.
-
The urinary albumin concentration is measured using an immunoturbidimetric or immunonephelometric assay.
-
The urinary creatinine concentration is measured using the Jaffe reaction or a more specific enzymatic method. It is important to note that high glucose concentrations can interfere with the Jaffe assay, potentially leading to an underestimation of UACR.[8][9]
-
The UACR is calculated by dividing the albumin concentration (in mg) by the creatinine concentration (in g).
-
Asymmetric Dimethylarginine (ADMA)
-
Method: High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is considered the gold standard. ELISA kits are also available but may have limitations in terms of accuracy and specificity.
-
Sample Type: Plasma (EDTA).
-
General Procedure (LC-MS/MS):
-
Plasma samples are deproteinized, typically with an organic solvent.
-
An internal standard (e.g., stable isotope-labeled ADMA) is added to the sample.
-
The sample is subjected to solid-phase extraction to remove interfering substances.
-
The extracted sample is injected into an HPLC system for chromatographic separation of ADMA from its isomers and other plasma components.
-
The separated ADMA is detected and quantified by tandem mass spectrometry, which provides high sensitivity and specificity.
-
Summary of Findings
The collective data from these clinical trials indicate that this compound consistently engages its pharmacological target, leading to increased plasma cGMP levels. This target engagement translates into modest but favorable effects on several key biomarkers associated with cardiovascular and metabolic diseases. Notably, this compound has demonstrated reductions in blood pressure, improvements in lipid profiles (total and LDL cholesterol), and favorable trends in glycemic control (fasting plasma glucose and HbA1c).[2][4][5][6][7] Furthermore, the observed decrease in ADMA, an endogenous inhibitor of nitric oxide synthase, suggests a potential for this compound to improve endothelial function.[2] While the effect on UACR in patients with diabetic kidney disease did not reach statistical significance in the primary analysis of a phase 2 trial, the overall profile of this compound supports its further investigation in conditions characterized by impaired NO-sGC-cGMP signaling.[6][7]
References
- 1. Beneficial Metabolic Effects of this compound, a Soluble Guanylate Cyclase Stimulator, in a Mouse Diet-Induced Obesity Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An exploratory, randomised, placebo-controlled, 14 day trial of the soluble guanylate cyclase stimulator this compound in participants with type 2 diabetes and hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Randomized, Placebo-Controlled, Multiple-Ascending-Dose Study to Assess the Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of the Soluble Guanylate Cyclase Stimulator this compound in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An exploratory, randomised, placebo-controlled, 14 day trial of the soluble guanylate cyclase stimulator this compound in participants with type 2 diabetes and hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. Effects of the Soluble Guanylate Cyclase Stimulator this compound in Diabetic Kidney Disease: A Randomized Placebo-Controlled Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of the Soluble Guanylate Cyclase Stimulator this compound in Diabetic Kidney Disease: A Randomized Placebo-Controlled Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medrxiv.org [medrxiv.org]
- 9. medrxiv.org [medrxiv.org]
Safety Operating Guide
Safeguarding Researchers: A Comprehensive Guide to Handling Praliciguat
For Immediate Implementation by Laboratory Personnel
This guide provides essential safety and logistical information for the handling and disposal of Praliciguat, a potent soluble guanylate cyclase (sGC) activator. Adherence to these procedures is critical to ensure the safety of all laboratory personnel and to maintain the integrity of research activities. This compound is under investigation for various metabolic and cardiovascular diseases and should be handled with the utmost care due to its pharmacological activity and potential hazards.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a potent compound with specific associated hazards. The Safety Data Sheet (SDS) indicates that this compound is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[1] It may also cause respiratory irritation.[1] Therefore, a comprehensive PPE strategy is mandatory for all personnel handling this compound.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with powder-free nitrile or neoprene gloves meeting ASTM D6978 standard. | Prevents skin contact and absorption. Double-gloving provides an extra layer of protection in case of a breach in the outer glove. |
| Eye and Face Protection | Chemical safety goggles and a face shield, or a full-face respirator. | Protects against splashes, dust, and aerosols, preventing eye irritation and accidental exposure.[1][2] |
| Respiratory Protection | An N95-rated respirator or higher, particularly when handling the powder form or when there is a risk of aerosol generation. A Powered Air-Purifying Respirator (PAPR) may be required for high-energy operations. | Minimizes the risk of inhaling the compound, which can cause respiratory irritation.[1][3] |
| Body Protection | A disposable, polyethylene-coated polypropylene gown with long sleeves and tight-fitting cuffs.[3] Disposable head, hair, and shoe covers. | Provides a barrier against skin contact and contamination of personal clothing. Prevents the spread of the compound outside the lab.[3] |
Operational Plan: Step-by-Step Guidance for Handling this compound
This section outlines the procedural steps for the safe handling of this compound from receipt to disposal. These protocols are designed to minimize exposure and prevent contamination.
Pre-Handling and Preparation
-
Designated Work Area: All work with this compound must be conducted in a designated and clearly marked area, such as a certified chemical fume hood or a containment glove box.
-
Decontamination: Before starting any work, decontaminate the work surface with an appropriate cleaning agent.
-
Gather Materials: Assemble all necessary equipment, including PPE, weighing papers, spatulas, and waste containers, within the designated area to avoid unnecessary movement.
-
Personnel Training: Ensure all personnel involved have been trained on the specific hazards of this compound and the procedures outlined in this guide.
Handling Procedures
-
Weighing:
-
Perform all weighing of this compound powder within a chemical fume hood or a balance enclosure to contain any airborne particles.
-
Use anti-static weighing dishes and tools to prevent dispersal of the powder.
-
-
Solution Preparation:
-
When dissolving the compound, add the solvent slowly to the powder to avoid splashing.
-
Keep containers closed whenever possible.
-
-
Experimental Use:
-
All manipulations, including pipetting, mixing, and transferring, should be performed in a manner that minimizes the generation of aerosols.
-
Use luer-lock syringes and other sealed systems where feasible.
-
Post-Handling and Decontamination
-
Decontamination of Work Area: Upon completion of work, thoroughly decontaminate all surfaces and equipment. Use a validated cleaning procedure.
-
PPE Removal: Remove PPE in the designated doffing area, following a strict sequence to avoid self-contamination. Dispose of single-use PPE as hazardous waste.
-
Hand Washing: Wash hands thoroughly with soap and water immediately after removing gloves.
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All waste contaminated with this compound, including unused compound, solutions, contaminated labware (e.g., pipette tips, tubes), and disposable PPE, must be segregated as hazardous chemical waste.[4]
-
Waste Containers:
-
Labeling: Label all waste containers with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Toxic, Irritant).[4]
-
Storage: Store hazardous waste in a designated, secure, and well-ventilated satellite accumulation area, away from incompatible materials.[5]
-
Disposal: Arrange for the collection and disposal of hazardous waste through a licensed environmental waste management company, in accordance with local, state, and federal regulations.[4][6] Do not dispose of this compound down the drain.[4]
Experimental Protocols and Data
While specific experimental protocols will vary, the principles of containment and exposure control outlined above must be integrated into every procedure involving this compound.
Occupational Exposure Banding (OEB)
As this compound is a potent research compound with limited publicly available toxicological data, a formal Occupational Exposure Limit (OEL) has not been established. In such cases, the principle of Occupational Exposure Banding (OEB) is applied to categorize compounds and guide control strategies.[7][8] Based on its known hazards (harmful if swallowed, skin/eye/respiratory irritant), this compound would likely fall into a moderate to high potency band, necessitating the stringent handling procedures described.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
- 1. ptb.de [ptb.de]
- 2. agnopharma.com [agnopharma.com]
- 3. HANDLING OF POTENT MOLECULES (CATEGORY-IV) – PharmaGuideHub [pharmaguidehub.com]
- 4. vumc.org [vumc.org]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. benchchem.com [benchchem.com]
- 7. Considerations for setting occupational exposure limits for novel pharmaceutical modalities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Occupational exposure banding - Wikipedia [en.wikipedia.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
